isoUDCA
Description
Structure
3D Structure
Properties
CAS No. |
19246-13-0 |
|---|---|
Molecular Formula |
C11H26O6Si |
Molecular Weight |
390.6 g/mol |
IUPAC Name |
(4R)-4-[(3S,7S,8S,9S,10R,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H38O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h13-14,16-20,22,25-26H,4-12H2,1-3H3,(H,27,28)/t14-,16+,17-,18+,19+,20-,22+,23+,24-/m1/s1 |
InChI Key |
PXHCARRJGFGPAC-YCBRVCGJSA-N |
SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O)C |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C |
Synonyms |
3 beta,7 alpha-dihydroxychol-5-enoic acid 3,7-dihydroxychol-5-en-24-oic acid 3,7-dihydroxychol-5-enoic acid 3,7-dihydroxychol-5-enoic acid, (3alpha,5beta,7alpha)-isomer 3,7-dihydroxychol-5-enoic acid, (3alpha,7alpha)-isomer 3,7-dihydroxychol-5-enoic acid, (3alpha,7beta)-isomer 3,7-dihydroxychol-5-enoic acid, (3beta,7beta)-isome |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Isoursodeoxycholic Acid (isoUDCA) in the Treatment of Liver Disease: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoursodeoxycholic acid (isoUDCA), a stereoisomer of ursodeoxycholic acid (UDCA), has emerged as a molecule of interest in the therapeutic landscape of cholestatic and metabolic liver diseases. While its therapeutic properties are largely attributed to its epimerization to the well-characterized UDCA, understanding the complete mechanism of action, including any direct effects of this compound, is crucial for optimizing its clinical application and for the development of novel therapeutics. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound in liver disease, focusing on its molecular interactions, effects on key signaling pathways, and cellular consequences. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development.
Isomerization of this compound to UDCA: The Primary Metabolic Pathway
Upon oral administration, this compound undergoes extensive first-pass metabolism in the liver, where it is largely converted to its 3α-hydroxy epimer, ursodeoxycholic acid (UDCA). This isomerization is a critical step, as many of the therapeutic effects observed with this compound administration are mediated by the resulting UDCA. The metabolic conversion is thought to be catalyzed by hepatic enzymes.[1]
Core Mechanisms of Action
The therapeutic efficacy of this compound in liver disease is multifaceted, primarily driven by the actions of its metabolite, UDCA. These mechanisms can be broadly categorized into:
-
Modulation of Farnesoid X Receptor (FXR) Signaling: FXR is a nuclear receptor that plays a pivotal role in regulating bile acid, lipid, and glucose homeostasis. The interaction of UDCA with FXR is complex and appears to be context-dependent, with reports suggesting both agonistic and antagonistic effects.
-
Anti-apoptotic Effects: UDCA protects hepatocytes from apoptosis induced by toxic bile acids and other cellular stressors.
-
Mitochondrial Stabilization: UDCA preserves mitochondrial integrity and function, a critical aspect of hepatocyte survival.
-
Anti-inflammatory and Immunomodulatory Effects: UDCA attenuates inflammatory responses in the liver.
-
Regulation of Lipogenesis: UDCA influences lipid metabolism, which is relevant in the context of non-alcoholic fatty liver disease (NAFLD).
Modulation of Farnesoid X Receptor (FXR) Signaling
While UDCA itself is considered a weak direct agonist for FXR, it appears to modulate FXR signaling through indirect mechanisms.[2] Some studies suggest that this compound and its metabolites may act as allosteric modulators of FXR, allowing for re-stimulation of the receptor by other agonists.[2] In the presence of endogenous FXR ligands, UDCA can cooperatively activate FXR.[2] This modulation of FXR activity leads to the regulation of genes involved in bile acid synthesis and transport, ultimately contributing to a less toxic bile acid pool. However, under certain conditions, such as in morbidly obese patients with NAFLD, UDCA has been reported to exert FXR-antagonistic effects, leading to an increase in bile acid synthesis.[3]
Signaling Pathway Diagram: FXR Modulation by this compound (via UDCA)
Caption: FXR signaling modulation by this compound via its conversion to UDCA.
Anti-apoptotic Effects
A cornerstone of UDCA's hepatoprotective action is its ability to inhibit apoptosis. This is achieved through multiple mechanisms:
-
Inhibition of the Mitochondrial Permeability Transition (MPT): Toxic bile acids can induce the opening of the mitochondrial permeability transition pore (MPTP), leading to the release of pro-apoptotic factors like cytochrome c. UDCA stabilizes the mitochondrial membrane and prevents MPTP opening.
-
Regulation of Bcl-2 Family Proteins: UDCA can modulate the expression of pro- and anti-apoptotic proteins of the Bcl-2 family, shifting the balance towards cell survival.
-
Inhibition of Caspase Activation: By preventing the release of cytochrome c, UDCA indirectly inhibits the activation of downstream caspases, which are the executioners of apoptosis.
Experimental Workflow: TUNEL Assay for Apoptosis Detection in Liver Tissue
Caption: Workflow for detecting apoptosis in liver tissue using the TUNEL assay.
Mitochondrial Stabilization
UDCA plays a crucial role in maintaining mitochondrial health, which is essential for hepatocyte function and survival. It achieves this by:
-
Preventing Mitochondrial Membrane Depolarization: UDCA helps to maintain the mitochondrial membrane potential, which is vital for ATP production.
-
Reducing Oxidative Stress: UDCA can decrease the production of reactive oxygen species (ROS) within the mitochondria, thereby protecting against oxidative damage.
Logical Relationship: this compound's Effect on Mitochondrial Function
References
- 1. [PDF] Isoursodeoxycholic acid: metabolism and therapeutic effects in primary biliary cirrhosis. | Semantic Scholar [semanticscholar.org]
- 2. Secondary (iso)BAs cooperate with endogenous ligands to activate FXR under physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ursodeoxycholic acid exerts farnesoid X receptor-antagonistic effects on bile acid and lipid metabolism in morbid obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
isoUDCA: A Stereoisomer of Ursodeoxycholic Acid - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoursodeoxycholic acid (isoUDCA), the 3β-epimer of ursodeoxycholic acid (UDCA), is a secondary bile acid that has garnered interest in the scientific community. While structurally very similar to UDCA, a well-established therapeutic agent for cholestatic liver diseases, this compound exhibits its own unique metabolic fate and potential pharmacological activities. This technical guide provides an in-depth overview of this compound, focusing on its stereoisomeric relationship with UDCA, its physicochemical properties, synthesis, analytical methods, and its biological effects, particularly in the context of cellular signaling pathways relevant to drug development.
Stereoisomerism and Chemical Structure
This compound, chemically known as 3β,7β-dihydroxy-5β-cholan-24-oic acid, is a stereoisomer of ursodeoxycholic acid (3α,7β-dihydroxy-5β-cholan-24-oic acid). The key structural difference lies in the orientation of the hydroxyl group at the C-3 position of the steroid nucleus. In this compound, this hydroxyl group is in the beta (β) position (axial), whereas in UDCA, it is in the alpha (α) position (equatorial). This seemingly minor difference in stereochemistry can influence the molecule's physicochemical properties and its interaction with biological systems.
Physicochemical Properties
While comprehensive comparative data is limited, the stereochemical difference between this compound and UDCA is expected to influence properties such as solubility, pKa, and critical micellar concentration (CMC). What is known is that UDCA is a more hydrophilic bile acid compared to chenodeoxycholic acid (CDCA), its 7α-epimer[1]. The orientation of the hydroxyl groups plays a significant role in the overall polarity and detergent properties of bile acids.
Table 1: Physicochemical Properties of Ursodeoxycholic Acid (UDCA)
| Property | Value | Reference |
| Molecular Formula | C₂₄H₄₀O₄ | [2] |
| Molecular Weight | 392.57 g/mol | [2] |
| pKa | ~5.0 | [3] |
| Aqueous Solubility | Low, pH-dependent | [1][4] |
| Melting Point | 203-204 °C | [5] |
Metabolism and Pharmacokinetics
A significant aspect of this compound's pharmacology is its in vivo metabolism. When administered, this compound undergoes extensive epimerization to UDCA in the liver[6]. This conversion suggests that this compound may act as a prodrug for UDCA, with its therapeutic effects largely attributable to its conversion to the more extensively studied UDCA[6]. The metabolism involves a 3-oxo intermediate, 3-dehydro-UDCA[7].
Table 2: Serum and Urine Concentrations of this compound and UDCA after Oral Administration
| Compound Administered | Matrix | This compound Concentration | UDCA Concentration | Reference |
| This compound (0.5 g/d) | Serum | 8.1 ± 7.4% | 16.2 ± 6.4% | [6] |
| This compound (0.75 g/d) | Serum | 6.2 ± 2.5% | 45.0 ± 4.1% | [6] |
| UDCA (0.75 g/d) | Serum | 0.5-3% | 56.4-60.0% | [6] |
| This compound (0.5 & 0.75 g/d) | Urine | Predominantly UDCA | - | [6] |
Data represents relative amounts in serum.
Experimental Protocols
Synthesis of isoursodeoxycholic acid (this compound)
This protocol is based on the Mitsunobu reaction, which allows for the inversion of stereochemistry at a chiral center[8][9].
Workflow for the Synthesis of this compound
Caption: Synthesis of this compound from UDCA.
Materials:
-
Ursodeoxycholic acid (UDCA)
-
Methanolic HCl
-
Toluene
-
Triphenylphosphine (PPh₃)
-
Formic acid (98%)
-
Diethyl azodicarboxylate (DEAD) solution (in toluene)
-
5% Methanolic Potassium Hydroxide (KOH)
-
Ethyl acetate
-
Acetonitrile
-
Bistrimethylsilyl-urea (BSU) (for purification)
-
Hydrochloric acid (for purification)
Procedure:
-
Esterification of UDCA:
-
Dissolve UDCA in methanolic HCl.
-
Reflux the mixture to form the methyl ester of UDCA.
-
Remove the solvent under reduced pressure.
-
-
Mitsunobu Reaction:
-
Dissolve the UDCA methyl ester, triphenylphosphine, and formic acid in toluene[9].
-
Slowly add diethyl azodicarboxylate (DEAD) solution dropwise with stirring. The reaction is exothermic[9].
-
Maintain the reaction mixture at 80°C for approximately 48 hours[9].
-
Cool the reaction to room temperature. Triphenylphosphine oxide will precipitate and can be removed by filtration[9].
-
Evaporate the solvent from the filtrate[9].
-
-
Saponification:
-
Reflux the residue from the previous step with 5% methanolic KOH for about 3 hours to hydrolyze the ester[9].
-
After cooling, acidify the mixture to precipitate the crude this compound.
-
-
Purification:
-
The crude this compound can be purified by recrystallization from ethyl acetate[9].
-
Alternatively, chromatographic purification can be performed[6].
-
A further purification step can involve the formation of the trimethylsilyl (B98337) derivative using bistrimethylsilyl-urea (BSU) in acetonitrile, followed by crystallization and subsequent hydrolysis with hydrochloric acid to yield pure this compound[10].
-
Quantification of this compound in Biological Samples by GC-MS
This is a general protocol for the analysis of bile acids in serum, which can be adapted for this compound[11][12].
Workflow for GC-MS Analysis of Bile Acids
Caption: GC-MS analysis workflow for bile acids.
Materials:
-
Serum sample
-
Internal standard (e.g., nor-deoxycholic acid)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Acetonitrile
-
Diazomethane (B1218177) or trimethylsilyldiazomethane (B103560) (for methylation)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (for silylation)
Procedure:
-
Sample Preparation and Extraction:
-
Add an internal standard to the serum sample.
-
Perform a solid-phase extraction (SPE) to isolate the bile acids. Condition the SPE cartridge with methanol and then water. Apply the sample, wash with water, and elute the bile acids with methanol.
-
-
Derivatization:
-
Methylation: Evaporate the eluate to dryness. Add a solution of diazomethane or trimethylsilyldiazomethane in a suitable solvent (e.g., methanol/diethyl ether) to convert the carboxylic acid group to a methyl ester.
-
Silylation: After methylation, evaporate the solvent. Add pyridine and a silylating agent (e.g., BSTFA with TMCS) and heat to convert the hydroxyl groups to trimethylsilyl (TMS) ethers.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Use a suitable capillary column (e.g., HP-5MS).
-
The mass spectrometer is typically operated in selected ion monitoring (SIM) mode for quantification, using specific ions for this compound, UDCA, and the internal standard.
-
In Vitro Cytoprotection Assay in HepG2 Cells
This protocol is designed to assess the protective effect of this compound against ethanol-induced cytotoxicity in the human hepatoma cell line HepG2[5][13][14].
Workflow for HepG2 Cytoprotection Assay
Caption: HepG2 cytoprotection assay workflow.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
96-well plates
-
This compound stock solution
-
Ethanol
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
Procedure:
-
Cell Culture and Seeding:
-
Culture HepG2 cells in DMEM with 10% FBS at 37°C in a 5% CO₂ incubator.
-
Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
Treatment:
-
Pre-incubate the cells with various concentrations of this compound for a set period (e.g., 1-24 hours).
-
Introduce ethanol to the culture medium to a final concentration known to induce cytotoxicity (e.g., 80 mM) and incubate for a further 24 hours[5]. Include control wells (cells only, cells + ethanol, cells + this compound only).
-
-
Cell Viability Assessment (MTT Assay):
-
Remove the culture medium and add fresh medium containing MTT solution (e.g., 0.5 mg/mL).
-
Incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Remove the MTT solution and add DMSO or a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Modulation of Cellular Signaling Pathways
Due to the efficient conversion of this compound to UDCA in vivo, it is highly probable that this compound exerts its biological effects through the same signaling pathways as UDCA. UDCA is known to modulate several key pathways involved in cell proliferation, apoptosis, and inflammation.
EGFR/ERK Signaling Pathway
UDCA has been shown to inhibit the epidermal growth factor receptor (EGFR) signaling pathway. It can promote the interaction between EGFR and caveolin-1, leading to the recruitment of the ubiquitin ligase c-Cbl, ubiquitination, and subsequent degradation of the receptor[15][16]. This downregulates the downstream Raf-1/ERK signaling cascade, which is often overactive in cancer cells[9].
Caption: UDCA/isoUDCA and the EGFR/ERK pathway.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth, survival, and metabolism. UDCA has been demonstrated to inhibit this pathway in certain contexts, such as in vascular smooth muscle cells, where it can suppress proliferation and migration[17]. In the context of hepatic lipid metabolism, UDCA has been shown to ameliorate fatty acid-induced steatosis by regulating the AKT/mTOR/SREBP-1 signaling pathway[8].
Caption: UDCA/isoUDCA and the PI3K/AKT/mTOR pathway.
NF-κB Signaling Pathway
Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates inflammatory responses and cell survival. UDCA has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. It can prevent the degradation of IκB-α, the inhibitory subunit of NF-κB, thereby blocking the nuclear translocation and activation of NF-κB[18][19][20]. This leads to a reduction in the expression of pro-inflammatory cytokines.
Caption: UDCA/isoUDCA and the NF-κB pathway.
Conclusion
This compound, as the 3β-epimer of UDCA, presents an interesting profile for researchers and drug developers. Its primary mode of action in vivo appears to be as a prodrug for UDCA, leading to similar therapeutic effects through the modulation of key cellular signaling pathways involved in cell proliferation, apoptosis, and inflammation. The provided experimental protocols for synthesis, analysis, and in vitro evaluation offer a starting point for further investigation into the direct and indirect biological activities of this bile acid stereoisomer. Further research is warranted to fully elucidate the distinct physicochemical and pharmacological properties of this compound and to explore its potential therapeutic applications.
References
- 1. pH-Solubility relations of chenodeoxycholic and ursodeoxycholic acids: physical-chemical basis for dissimilar solution and membrane phenomena - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ursodeoxycholic acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Role of cytokines in ethanol-induced cytotoxicity in vitro in Hep G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 9. DE4443377A1 - Process for the preparation of isoursodeoxycholic acid - Google Patents [patents.google.com]
- 10. US4316848A - Process for the purification of ursodeoxycholic acid - Google Patents [patents.google.com]
- 11. Nitrosobenzene: Reagent for the Mitsunobu Esterification Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LC-MS/MS Method Applied to the Detection and Quantification of Ursodeoxycholic Acid Related Substances in Raw Material and Pharmaceutical Formulation - CONICET [bicyt.conicet.gov.ar]
- 13. Effect of tauroursodeoxycholic and ursodeoxycholic acid on ethanol-induced cell injuries in the human Hep G2 cell line [ricerca.unityfvg.it]
- 14. Resistance of HepG2 cells against the adverse effects of ethanol related to neutral lipid and phospholipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Separation of bile acid isomer plays a pivotal role in bioequivalence evaluation of ursodeoxycholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jocpr.com [jocpr.com]
- 17. BJOC - Latest development in the synthesis of ursodeoxycholic acid (UDCA): a critical review [beilstein-journals.org]
- 18. Opposing effects of bile acids deoxycholic acid and ursodeoxycholic acid on signal transduction pathways in oesophageal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Mitsunobu Reaction [organic-chemistry.org]
Isoursodeoxycholic Acid: A Technical Guide to its Discovery, History, and Scientific Foundation
Introduction
Isoursodeoxycholic acid (iUDCA), the 3β-epimer of ursodeoxycholic acid (UDCA), has emerged from the shadow of its well-known counterpart as a significant metabolite with potential therapeutic implications. Initially identified as a byproduct of UDCA metabolism, iUDCA is now understood to be an intrinsic component of the bile acid pool in individuals undergoing UDCA therapy. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of isoursodeoxycholic acid, with a focus on the experimental methodologies and quantitative data that have shaped our understanding of this unique bile acid.
Discovery and History
The story of isoursodeoxycholic acid is intrinsically linked to the therapeutic use of ursodeoxycholic acid. While UDCA has a long history, dating back to its initial isolation from bear bile, the discovery of iUDCA is a more recent development in the timeline of bile acid research.
Initial Identification as a UDCA Metabolite
The first definitive identification of isoursodeoxycholic acid in a biological context was reported in 1984. Researchers conducting gas-liquid chromatography analysis of serum from patients being treated with ursodeoxycholic acid for cholesterol gallstones observed an unknown bile acid.[1] Through meticulous analysis using gas-liquid chromatography-mass spectrometry, they identified the chemical structure of this novel compound as 3β,7β-dihydroxy-5β-cholan-24-oic acid, the 3β-epimer of UDCA, which they named isoursodeoxycholic acid.[1][2] This seminal work established iUDCA as a significant human metabolite of UDCA.
Elucidation of its Metabolic Fate
Subsequent studies in the 1990s further unraveled the metabolic pathways involving iUDCA. It was discovered that iUDCA is excreted in human urine, primarily as a conjugate with N-acetylglucosamine.[3][4][5] The putative intermediate in the epimerization of UDCA to iUDCA, 3-oxo-7β-hydroxy-5β-cholan-24-oic acid, was also identified in the serum of patients undergoing UDCA treatment, providing a crucial link in understanding the metabolic conversion process.
Chemical Synthesis Developments
The ability to chemically synthesize iUDCA was a critical step in enabling further research into its biological properties. A key development in this area was a process described in 1991, which utilized chenodeoxycholic acid as a starting material.[6] This multi-step synthesis involved the oxidation of the 7-hydroxyl group, followed by inversion of the 3α-hydroxyl group to a 3β-hydroxyl group via a Mitsunobu reaction, and subsequent reduction to yield isoursodeoxycholic acid.[6] A later patent filed in 1994 detailed a process for preparing iUDCA from UDCA itself, involving esterification, a Mitsunobu reaction to invert the 3-hydroxyl group, and subsequent saponification.[6]
Quantitative Data
The administration of iUDCA leads to measurable changes in the bile acid profiles of various biological fluids. The following tables summarize key quantitative data from a study on the metabolism of orally administered iUDCA in healthy male subjects.
Table 1: Bile Acid Concentrations in Bile Before and After iUDCA Administration
| Bile Acid | Concentration Before iUDCA (mmol/L) | Concentration After iUDCA (mmol/L) |
| Total Bile Acids | 11.9 ± 1.87 | 15.3 ± 1.37 |
Table 2: Bile Acid Concentrations in Serum Before and After iUDCA Administration
| Bile Acid | Concentration Before iUDCA (μmol/L) | Concentration After iUDCA (μmol/L) |
| Total Bile Acids | 3.4 ± 0.10 | 6.8 ± 0.43 |
Table 3: Urinary Excretion of Bile Acids Before and After iUDCA Administration
| Bile Acid | Excretion Before iUDCA (μmol/24 h) | Excretion After iUDCA (μmol/24 h) |
| Total Bile Acids | 5.3 ± 0.29 | 82.2 ± 7.84 |
Table 4: Relative Enrichment of iUDCA and its Metabolites in Biological Fluids After iUDCA Administration
| Compound | Bile (%) | Serum (%) | Urine (%) |
| Isoursodeoxycholic Acid (iUDCA) | 2.2 | 24.7 | 83.7 |
| Ursodeoxycholic Acid (UDCA) | 25.7 | 23.5 | 2.0 |
| 3-dehydro-UDCA | 0.7 | 6.1 | 2.4 |
Experimental Protocols
Chemical Synthesis of Isoursodeoxycholic Acid from Ursodeoxycholic Acid
This protocol is based on the process described in a 1994 patent.[6]
-
Esterification of Ursodeoxycholic Acid:
-
Dissolve ursodeoxycholic acid in a suitable alcohol (e.g., methanol) containing an acid catalyst (e.g., HCl).
-
Reflux the mixture to form the corresponding ursodeoxycholic acid ester.
-
Isolate the ester product.
-
-
Mitsunobu Reaction for 3β-Epimerization:
-
Dissolve the ursodeoxycholic acid ester in a suitable solvent (e.g., toluene).
-
Add triphenylphosphine (B44618) and formic acid to the solution.
-
Slowly add diethyl azodicarboxylate (DEAD) to initiate the Mitsunobu reaction, leading to the inversion of the 3α-hydroxyl group to a 3β-formate ester.
-
Maintain the reaction at an elevated temperature (e.g., 80°C) for an extended period (e.g., 48 hours).
-
Cool the reaction mixture and remove the triphenylphosphine oxide byproduct by filtration.
-
-
Saponification to Isoursodeoxycholic Acid:
-
Treat the resulting isoursodeoxycholic acid ester with a strong base (e.g., methanolic KOH) and reflux to hydrolyze the ester and formate (B1220265) groups.
-
Isolate the crude isoursodeoxycholic acid.
-
Purify the final product by recrystallization from a suitable solvent (e.g., ethyl acetate).
-
Quantification of Isoursodeoxycholic Acid in Human Plasma by HPLC-Tandem Mass Spectrometry
This protocol is a generalized procedure based on methods described for the analysis of UDCA and its metabolites.[7][8][9]
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of human plasma, add an internal standard solution (e.g., deuterated iUDCA).
-
Add a protein precipitating agent (e.g., acetonitrile), vortex mix, and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Chromatographic Separation:
-
HPLC System: A high-performance liquid chromatography system equipped with a binary pump and autosampler.
-
Analytical Column: A C18 reverse-phase column (e.g., Phenomenex Luna 5µ C18).
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) acetate). The specific gradient or isocratic conditions will need to be optimized.
-
Flow Rate: A typical flow rate of 0.5-1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
-
Mass Spectrometric Detection:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for iUDCA and the internal standard.
-
Signaling Pathways and Mechanism of Action
The biological effects of isoursodeoxycholic acid are closely tied to its metabolism to UDCA. While specific signaling pathways uniquely modulated by iUDCA are not yet well-defined, it is understood that upon administration, iUDCA is extensively isomerized to UDCA, which then exerts a range of cytoprotective and immunomodulatory effects.
Metabolic Conversion to Ursodeoxycholic Acid
Following oral administration, iUDCA undergoes significant first-pass metabolism in the liver, where it is epimerized to UDCA. This conversion is thought to involve the intermediate 3-oxo-7β-hydroxy-5β-cholan-24-oic acid. The resulting UDCA then enters the enterohepatic circulation and contributes to the overall bile acid pool.
Cytoprotective Mechanisms of the Metabolite, UDCA
The therapeutic benefits observed following iUDCA administration are largely attributed to the actions of its metabolite, UDCA. UDCA is known to exert its cytoprotective effects through multiple mechanisms:
-
Inhibition of Apoptosis: UDCA has been shown to protect hepatocytes from bile acid-induced apoptosis by inhibiting the mitochondrial membrane permeability transition (MMPT).[10] This prevents the release of pro-apoptotic factors from the mitochondria.
-
Modulation of Signaling Pathways: UDCA can influence various signaling pathways, including the EGFR-MAPK pathway, which is implicated in cell proliferation and survival.[11][12] It can also regulate the expression of inflammatory cytokines, in part by modulating the activity of ADAM17, a key enzyme in the release of TNFα.[13]
-
Antioxidant Properties: UDCA can protect hepatocytes against oxidative injury by inducing the synthesis of antioxidants such as glutathione.[14]
It is important to note that while the cytoprotective effects of UDCA are well-established, further research is needed to determine if iUDCA possesses any unique biological activities independent of its conversion to UDCA. The observation that iUDCA can have cytoprotective effects on its own in vitro suggests that it may have direct cellular effects that warrant further investigation.
Conclusion
Isoursodeoxycholic acid, once considered merely a metabolic byproduct of UDCA, is now recognized as an important component of the bile acid milieu during UDCA therapy. Its discovery, driven by advancements in analytical chemistry, has opened new avenues for understanding the complex metabolism and disposition of bile acids in humans. While its biological effects appear to be largely mediated through its conversion to UDCA, the potential for independent actions of iUDCA remains an area of active research. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to further explore the therapeutic potential of this intriguing bile acid.
References
- 1. Identification of 3 beta, 7 beta-dihydroxy-5 beta-cholan-24-oic acid in serum from patients treated with ursodeoxycholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The major metabolites of ursodeoxycholic acid in human urine are conjugated with N-acetylglucosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bile acid N-acetylglucosaminidation. In vivo and in vitro evidence for a selective conjugation reaction of 7 beta-hydroxylated bile acids in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-acetylglucosaminides. A new type of bile acid conjugate in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DE4443377A1 - Process for the preparation of isoursodeoxycholic acid - Google Patents [patents.google.com]
- 7. Bioanalysis of ursodeoxycholic acid and its metabolites and improved oral bioavailability using mixed micelles with poloxamer 407 and polysorbate 80 [bbe.or.kr]
- 8. Method development and validation of ursodiol and its major metabolites in human plasma by HPLC-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Urso | Analytical Method Development | Validation | BA/BE Studies [pharmacompass.com]
- 10. Ursodeoxycholate (UDCA) inhibits the mitochondrial membrane permeability transition induced by glycochenodeoxycholate: a mechanism of UDCA cytoprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Differential regulation of EGFR-MAPK signaling by deoxycholic acid (DCA) and ursodeoxycholic acid (UDCA) in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Differential regulation of EGFR-MAPK signaling by deoxycholic acid (DCA) and ursodeoxycholic acid (UDCA) in colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Liver protective effect of ursodeoxycholic acid includes regulation of ADAM17 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ursodeoxycholic acid protects hepatocytes against oxidative injury via induction of antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to isoUDCA Signaling Pathways in Metabolic Regulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoursodeoxycholic acid (isoUDCA), a stereoisomer of the well-characterized ursodeoxycholic acid (UDCA), is emerging as a significant modulator of metabolic pathways. While historically considered a metabolic byproduct of UDCA, recent evidence suggests this compound possesses unique signaling properties with therapeutic potential in metabolic diseases. This technical guide provides a comprehensive overview of the core signaling pathways of this compound, focusing on its distinct mechanisms of action compared to UDCA. It details the intricate interactions of this compound with key metabolic regulators, namely the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (TGR5). This document serves as a resource for researchers and drug development professionals by providing not only a deep dive into the molecular signaling of this compound but also by presenting quantitative data from relevant studies and detailed experimental protocols for key assays.
Introduction to this compound and its Metabolic Significance
Isoursodeoxycholic acid (this compound), or 3β,7β-dihydroxy-5β-cholan-24-oic acid, is a secondary bile acid and a 3β-epimer of ursodeoxycholic acid (UDCA).[1] It is formed in the gut through the action of intestinal microflora and is also a metabolite of exogenous UDCA administration.[1] While present in smaller quantities than other bile acids, its unique stereochemistry confers distinct biological activities.
Recent studies have begun to unravel the specific role of this compound in metabolic regulation, suggesting it is not merely an inert isomer but an active signaling molecule. A crucial aspect of this compound's function is its interplay with UDCA; this compound can be epimerized to UDCA in the liver, indicating it can act as a pro-drug.[2] However, emerging research points towards this compound having its own distinct signaling profile, particularly in the modulation of nuclear and membrane receptors that govern glucose and lipid homeostasis.
Core Signaling Pathways of this compound
The metabolic effects of this compound are primarily mediated through its interaction with two key bile acid receptors: the farnesoid X receptor (FXR) and the Takeda G-protein coupled receptor 5 (TGR5).
Farnesoid X Receptor (FXR) Signaling: An Allosteric Modulator
FXR is a nuclear receptor that acts as a master regulator of bile acid, lipid, and glucose metabolism. While UDCA is generally considered a weak FXR antagonist, this compound exhibits a more nuanced interaction. Evidence suggests that this compound functions as an allosteric modulator of FXR.[3][4] This means that this compound does not directly activate FXR in the same manner as potent agonists but rather enhances the receptor's activation in the presence of other endogenous bile acids.[3][5] This cooperative activation is a key differentiator in the signaling mechanisms of this compound and UDCA.
This allosteric modulation of FXR by this compound has significant downstream consequences on gene expression. By potentiating FXR signaling, this compound can influence the expression of genes involved in:
-
Bile Acid Homeostasis: Enhanced FXR activation leads to the induction of the Small Heterodimer Partner (SHP), which in turn represses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[6]
-
Lipid Metabolism: FXR activation influences the expression of genes involved in lipogenesis and lipid transport. For instance, it can regulate the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key transcription factor controlling fatty acid and triglyceride synthesis.[7]
-
Glucose Metabolism: FXR plays a role in hepatic glucose metabolism by regulating the expression of genes involved in gluconeogenesis, such as Phosphoenolpyruvate Carboxykinase (PEPCK) and Glucose-6-Phosphatase (G6Pase).[8][9]
// Nodes this compound [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Endo_BA [label="Endogenous\nBile Acids", fillcolor="#FBBC05", fontcolor="#202124"]; FXR [label="FXR", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; RXR [label="RXR", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; FXR_RXR [label="FXR-RXR\nHeterodimer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FXRE [label="FXR Response\nElement (FXRE)", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; SHP [label="SHP\n(Small Heterodimer Partner)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CYP7A1 [label="CYP7A1", fillcolor="#F1F3F4", fontcolor="#202124"]; SREBP1c [label="SREBP-1c", fillcolor="#F1F3F4", fontcolor="#202124"]; PEPCK_G6Pase [label="PEPCK, G6Pase", fillcolor="#F1F3F4", fontcolor="#202124"]; Bile_Acid_Syn [label="↓ Bile Acid\nSynthesis", shape=plaintext, fontcolor="#202124"]; Lipogenesis [label="↓ Lipogenesis", shape=plaintext, fontcolor="#202124"]; Gluconeogenesis [label="↓ Gluconeogenesis", shape=plaintext, fontcolor="#202124"];
// Edges this compound -> FXR [label=" Allosteric\nModulation", style=dashed, color="#5F6368"]; Endo_BA -> FXR [label="Agonist\nBinding", color="#5F6368"]; FXR -> FXR_RXR; RXR -> FXR_RXR; FXR_RXR -> FXRE [label=" Binds to DNA"]; FXRE -> SHP [label=" ↑ Transcription"]; SHP -> CYP7A1 [label=" Inhibition", arrowhead=tee]; SHP -> SREBP1c [label=" Inhibition", arrowhead=tee]; SHP -> PEPCK_G6Pase [label=" Inhibition", arrowhead=tee]; CYP7A1 -> Bile_Acid_Syn; SREBP1c -> Lipogenesis; PEPCK_G6Pase -> Gluconeogenesis;
// Invisible edges for alignment {rank=same; this compound; Endo_BA;} } Caption: this compound allosterically modulates FXR, enhancing its activation by endogenous bile acids.
TGR5 Signaling: Impact on Glucose Homeostasis and Incretin (B1656795) Secretion
TGR5 is a G protein-coupled receptor expressed in various tissues, including the intestine, gallbladder, and certain immune cells. Activation of TGR5 has been shown to play a significant role in regulating glucose homeostasis and energy expenditure. While some studies suggest UDCA does not activate TGR5, others indicate it can act as a TGR5 agonist, leading to the secretion of glucagon-like peptide-1 (GLP-1).[1][3][10] Given that this compound is readily converted to UDCA, this pathway is highly relevant to its metabolic effects.
The activation of TGR5 by UDCA (and by extension, this compound) initiates a signaling cascade that results in:
-
Increased GLP-1 Secretion: TGR5 activation in intestinal L-cells stimulates the release of GLP-1, a key incretin hormone.[11] GLP-1, in turn, enhances glucose-dependent insulin (B600854) secretion from pancreatic β-cells, suppresses glucagon (B607659) release, and slows gastric emptying.[5][12]
-
Improved Glucose Tolerance: The net effect of increased GLP-1 secretion is an improvement in overall glucose tolerance and better glycemic control.[5]
// Nodes this compound [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; UDCA [label="UDCA", fillcolor="#FBBC05", fontcolor="#202124"]; TGR5 [label="TGR5", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; AC [label="Adenylate\nCyclase", fillcolor="#34A853", fontcolor="#FFFFFF"]; cAMP [label="cAMP", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PKA [label="PKA", fillcolor="#34A853", fontcolor="#FFFFFF"]; GLP1 [label="GLP-1\nSecretion", fillcolor="#F1F3F4", fontcolor="#202124"]; Insulin [label="↑ Insulin\nSecretion", shape=plaintext, fontcolor="#202124"]; Glucagon [label="↓ Glucagon\nSecretion", shape=plaintext, fontcolor="#202124"]; Gastric_Emptying [label="↓ Gastric\nEmptying", shape=plaintext, fontcolor="#202124"]; Glucose_Homeostasis [label="Improved Glucose\nHomeostasis", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges this compound -> UDCA [label=" Epimerization"]; UDCA -> TGR5 [label=" Agonist\nBinding"]; TGR5 -> AC [label=" Activation"]; AC -> cAMP [label=" ↑ Production"]; cAMP -> PKA [label=" Activation"]; PKA -> GLP1 [label=" Stimulation"]; GLP1 -> Insulin; GLP1 -> Glucagon; GLP1 -> Gastric_Emptying; {Insulin, Glucagon, Gastric_Emptying} -> Glucose_Homeostasis; } Caption: this compound, through its conversion to UDCA, can activate TGR5, leading to enhanced GLP-1 secretion.
Quantitative Data on Metabolic Effects
The following tables summarize quantitative data from studies investigating the effects of UDCA (as a proxy for this compound's metabolic impact) on various metabolic parameters.
Table 1: Effects of UDCA on Glucose Metabolism
| Parameter | Study Population | UDCA Dose | Duration | Outcome | Citation |
| Fasting Glucose | Healthy Subjects | 15 mg/kg/day | 1 day | -4.75 mg/dL change from baseline | [5] |
| Postprandial Glucose (AUC 0-60 min) | Healthy Subjects | 15 mg/kg/day | 1 day | -475 mg·min/dL change from baseline | [5] |
| GLP-1 (AUC 0-60 min) | Healthy Subjects | 15 mg/kg/day | 1 day | +199 mmol·min/L change from baseline | [5] |
| Fasting Glucose | Rats with Liver Fibrosis | 60 mg/kg/day | 4 weeks | -1.15 mmol/L vs. control | [10] |
| 1-hr Postprandial Glucose | Rats with Liver Fibrosis | 60 mg/kg/day | 4 weeks | -1.51 mmol/L vs. control | [10] |
| 15-min Postprandial GLP-1 | Rats with Liver Fibrosis | 60 mg/kg/day | 4 weeks | Increased vs. control | [10] |
Table 2: Effects of UDCA on Lipid Metabolism
| Parameter | Study Population | UDCA Dose | Duration | Outcome | Citation |
| Total Cholesterol | Meta-analysis | Various | Various | -13.85 mg/dL (Weighted Mean Difference) | [13] |
| LDL-C | Meta-analysis | Various | Various | -6.66 mg/dL (Weighted Mean Difference, not statistically significant) | [13] |
| Triglycerides | Meta-analysis | Various | Various | -1.42 mg/dL (Weighted Mean Difference, not statistically significant) | [13] |
| Hepatic Triglyceride Content | Obese Patients | 20 mg/kg/day | 3 weeks | Increased vs. no treatment | [14] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the signaling pathways of this compound.
FXR Luciferase Reporter Assay
This assay is used to determine if a compound activates the farnesoid X receptor.
Objective: To quantify the activation of FXR by this compound.
Principle: Cells are co-transfected with an FXR expression vector and a reporter plasmid containing a luciferase gene under the control of an FXR response element (FXRE). Activation of FXR leads to the expression of luciferase, and the resulting luminescence is proportional to the level of FXR activation.
Materials:
-
HEK293 or HepG2 cells
-
FXR expression vector
-
FXRE-luciferase reporter vector
-
Internal control vector (e.g., Renilla luciferase)
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium and supplements
-
This compound and control compounds
-
Dual-luciferase assay system
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293 or HepG2 cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Prepare a transfection mix containing the FXR expression vector, FXRE-luciferase reporter vector, and the internal control vector according to the transfection reagent manufacturer's protocol. Add the mix to the cells and incubate for 4-6 hours.
-
Compound Treatment: After incubation, replace the transfection medium with fresh medium containing various concentrations of this compound, a known FXR agonist (positive control, e.g., GW4064), and a vehicle control.
-
Incubation: Incubate the cells for 14-16 hours.
-
Lysis: Wash the cells with PBS and then add lysis buffer. Incubate for 15 minutes to ensure complete cell lysis.
-
Luminescence Measurement: Following the dual-luciferase assay system protocol, add the firefly luciferase substrate and measure the luminescence. Then, add the stop reagent and Renilla luciferase substrate and measure the luminescence.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.[7][11][15]
// Nodes Start [label="Start", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Seed_Cells [label="1. Seed Cells\n(96-well plate)", fillcolor="#F1F3F4", fontcolor="#202124"]; Transfect [label="2. Transfect with\nFXR & Reporter Plasmids", fillcolor="#F1F3F4", fontcolor="#202124"]; Treat [label="3. Treat with\nthis compound/Controls", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate [label="4. Incubate\n(14-16 hours)", fillcolor="#F1F3F4", fontcolor="#202124"]; Lyse [label="5. Lyse Cells", fillcolor="#F1F3F4", fontcolor="#202124"]; Measure [label="6. Measure\nLuminescence", fillcolor="#F1F3F4", fontcolor="#202124"]; Analyze [label="7. Analyze Data", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Start -> Seed_Cells; Seed_Cells -> Transfect; Transfect -> Treat; Treat -> Incubate; Incubate -> Lyse; Lyse -> Measure; Measure -> Analyze; Analyze -> End; } Caption: Workflow for the FXR Luciferase Reporter Assay.
TGR5 cAMP Assay
This assay measures the activation of TGR5 by quantifying the downstream production of cyclic AMP (cAMP).
Objective: To determine if this compound (or its metabolite UDCA) activates TGR5.
Principle: TGR5 is a Gs-coupled receptor. Its activation leads to the stimulation of adenylyl cyclase, which in turn increases intracellular cAMP levels. This change in cAMP can be measured using various methods, such as an enzyme-linked immunosorbent assay (ELISA).
Materials:
-
HEK293 cells stably expressing TGR5
-
Cell culture medium and supplements
-
This compound, UDCA, and a known TGR5 agonist (positive control)
-
cAMP ELISA kit
-
Plate reader
Protocol:
-
Cell Seeding: Seed TGR5-expressing HEK293 cells in a 96-well plate.
-
Compound Treatment: Treat the cells with different concentrations of this compound, UDCA, a positive control, and a vehicle control for a specified time (e.g., 1 hour).
-
Cell Lysis: Lyse the cells according to the cAMP ELISA kit protocol.
-
cAMP Measurement: Perform the cAMP ELISA according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve and determine the concentration of cAMP in each sample.[4][13][16]
Bile Acid Extraction and Quantification from Liver Tissue
This protocol details the extraction and quantification of this compound and other bile acids from liver tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Objective: To measure the concentration of this compound and other bile acids in liver tissue.
Materials:
-
Frozen liver tissue
-
Homogenizer
-
Methanol/acetonitrile (1:1, v/v) extraction solvent
-
Internal standards (deuterated bile acids)
-
Centrifuge
-
Nitrogen evaporator or vacuum concentrator
-
LC-MS/MS system
Protocol:
-
Homogenization: Homogenize a known weight of frozen liver tissue in the extraction solvent containing internal standards.
-
Extraction: Vortex the homogenate and incubate to allow for complete extraction.
-
Centrifugation: Centrifuge the samples to pellet the tissue debris.
-
Supernatant Collection: Collect the supernatant containing the extracted bile acids.
-
Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system for separation and quantification of individual bile acids.[12][17][18][19]
// Nodes Start [label="Start", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Homogenize [label="1. Homogenize Liver Tissue\nin Extraction Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; Extract [label="2. Vortex and Incubate", fillcolor="#F1F3F4", fontcolor="#202124"]; Centrifuge [label="3. Centrifuge", fillcolor="#F1F3F4", fontcolor="#202124"]; Collect [label="4. Collect Supernatant", fillcolor="#F1F3F4", fontcolor="#202124"]; Evaporate [label="5. Evaporate to Dryness", fillcolor="#F1F3F4", fontcolor="#202124"]; Reconstitute [label="6. Reconstitute in\nLC-MS/MS Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; Analyze [label="7. Analyze by LC-MS/MS", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Start -> Homogenize; Homogenize -> Extract; Extract -> Centrifuge; Centrifuge -> Collect; Collect -> Evaporate; Evaporate -> Reconstitute; Reconstitute -> Analyze; Analyze -> End; } Caption: Workflow for Bile Acid Extraction and Quantification.
In Vivo Assessment of Metabolic Effects
This protocol outlines a general workflow for assessing the metabolic effects of this compound in a mouse model.
Objective: To evaluate the in vivo effects of this compound on glucose and lipid metabolism.
Materials:
-
Mice (e.g., C57BL/6J)
-
This compound
-
Oral gavage needles
-
Metabolic cages
-
Blood glucose meter
-
ELISA kits for insulin, GLP-1, etc.
-
Equipment for tissue collection and processing
Protocol:
-
Acclimation: Acclimate mice to individual housing and handling.
-
Oral Gavage: Administer this compound or vehicle control to mice via oral gavage daily for a specified period.[16][19][20][21][22]
-
Metabolic Cage Analysis: Towards the end of the treatment period, place mice in metabolic cages to monitor food and water intake, energy expenditure, and respiratory exchange ratio.[2][23][24]
-
Glucose and Insulin Tolerance Tests: Perform oral glucose tolerance tests (OGTT) and insulin tolerance tests (ITT) to assess glucose homeostasis and insulin sensitivity.
-
Blood and Tissue Collection: At the end of the study, collect blood for analysis of plasma glucose, insulin, lipids, and incretin hormones. Collect liver and other tissues for gene expression analysis and quantification of triglyceride content.
-
Data Analysis: Analyze the collected data to determine the effects of this compound on the various metabolic parameters.
Conclusion and Future Directions
The emerging evidence on this compound signaling pathways highlights its potential as a novel therapeutic agent for metabolic diseases. Its unique allosteric modulation of FXR sets it apart from other bile acids and warrants further investigation into the precise downstream consequences of this mode of action. The ability of its metabolite, UDCA, to activate TGR5 and stimulate incretin secretion further underscores its therapeutic potential in the context of type 2 diabetes and related disorders.
Future research should focus on:
-
Delineating the specific gene expression changes induced by the allosteric modulation of FXR by this compound.
-
Conducting comparative transcriptomic studies to clearly differentiate the effects of this compound and UDCA in relevant cell types, such as primary human hepatocytes.[18][25][26][27]
-
Performing comprehensive in vivo studies to fully characterize the metabolic benefits of this compound and to establish a clear dose-response relationship.
-
Investigating the potential synergistic effects of this compound with other metabolic drugs.
This in-depth technical guide provides a solid foundation for researchers and drug development professionals to explore the promising therapeutic landscape of this compound in metabolic regulation. The provided protocols and data serve as a valuable resource to accelerate further discoveries in this exciting field.
References
- 1. TGR5-mediated bile acid sensing controls glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of bile acid signaling improves metabolic phenotypes in high-fat diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Allosteric modulation of the farnesoid X receptor by a small molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Incretin secretion stimulated by ursodeoxycholic acid in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Allosteric modulation of the farnesoid X receptor by a small molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Regulation of basal expression of hepatic PEPCK and G6Pase by AKT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Influence of ursodeoxycholic acid on blood glucose, insulin and GLP-1 in rats with liver fibrosis induced by bile duct ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TGR5-mediated bile acid sensing controls glucose homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Incretin secretion stimulated by ursodeoxycholic acid in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Impact of ursodeoxycholic acid on circulating lipid concentrations: a systematic review and meta-analysis of randomized placebo-controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of different bile acid-phospholipid conjugates in acute hepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Clinical relevance of the bile acid receptor TGR5 in metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Oral Gavage Delivery of Stable Isotope Tracer for In Vivo Metabolomics | MDPI [mdpi.com]
- 17. Systemic bile acids induce insulin resistance in a TGR5-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A comprehensive transcriptomic comparison of hepatocyte model systems improves selection of models for experimental use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. research-support.uq.edu.au [research-support.uq.edu.au]
- 20. ouv.vt.edu [ouv.vt.edu]
- 21. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Methods for the Comprehensive in vivo Analysis of Energy Flux, Fluid Homeostasis, Blood Pressure, and Ventilatory Function in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | Methods for the Comprehensive in vivo Analysis of Energy Flux, Fluid Homeostasis, Blood Pressure, and Ventilatory Function in Rodents [frontiersin.org]
- 25. Comparative transcriptomic and phenotypic analysis of induced pluripotent stem cell hepatocyte-like cells and primary human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Comparative Transcriptomic Analysis of Three Common Liver Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. A comprehensive transcriptomic comparison of hepatocyte model systems improves selection of models for experimental use - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Rise of Secondary Bile Acids as Signaling Molecules
An In-depth Technical Guide on the Role of Isoursodeoxycholic Acid (isoUDCA) and Related Microbial Bile Acids in Gut Microbiome Interactions
The gut microbiome functions as a dynamic endocrine organ, producing a vast array of metabolites that significantly influence host physiology. Among the most critical of these are secondary bile acids, which are derivatives of primary bile acids synthesized in the liver and subsequently modified by intestinal bacteria. This guide focuses on isoursodeoxycholic acid (this compound), a microbially-produced epimer of ursodeoxycholic acid (UDCA), and the closely related secondary bile acid, isodeoxycholic acid (isoDCA).
Traditionally known for their role in fat digestion, it is now clear that these molecules are potent signaling ligands for host nuclear and G protein-coupled receptors, primarily the Farnesoid X Receptor (FXR) and Takeda G-protein-coupled receptor 5 (TGR5).[1][2] Through these interactions, this compound and its counterparts mediate a complex crosstalk between the gut microbiota and the host, profoundly impacting intestinal homeostasis, immune responses, and metabolic processes.[1][2] This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a detailed overview of the microbial production of these bile acids, their signaling mechanisms, physiological effects, and the experimental protocols used to study them.
Microbial Biotransformation: The Origin of this compound and Related Bile Acids
Primary bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA), are synthesized in the liver and conjugated to either glycine (B1666218) or taurine (B1682933) before being secreted into the gut.[2][3] Here, they are subject to extensive modification by the gut microbiota. The initial and rate-limiting step is deconjugation by bacterial bile salt hydrolases (BSH).[3][4] Subsequently, deconjugated primary bile acids are converted into a diverse pool of secondary bile acids through reactions like dehydroxylation and epimerization, catalyzed by bacterial enzymes such as 7α/β-hydroxysteroid dehydrogenases (HSDH).[4][5]
UDCA is formed from the epimerization of CDCA's 7-hydroxy group (from 7α to 7β) by bacterial 7-HSDH enzymes.[5] The term this compound refers to an epimeric form of UDCA, also produced through microbial conversion.[4] Similarly, isoDCA is a secondary bile acid synthesized from the primary bile acid deoxycholic acid (DCA).[1]
Data Presentation: Microbial Production of Key Secondary Bile Acids
The table below summarizes the key bacterial species and enzymes involved in the production of UDCA and isoDCA.
| Product Bile Acid | Precursor Bile Acid | Key Bacterial Species | Key Enzyme(s) | Reference(s) |
| Ursodeoxycholic acid (UDCA) | Chenodeoxycholic acid (CDCA) | Clostridium species (e.g., C. baratii), Ruminococcus gnavus | 7α-HSDH, 7β-HSDH | [5][6] |
| Deoxycholic acid (DCA) | Cholic acid (CA), Taurocholic acid (TCA) | Peptacetobacter hiranonis | Bile salt hydrolase, 7α-dehydroxylase | [1] |
| Isodeoxycholic acid (isoDCA) | Deoxycholic acid (DCA) | Ruminococcus gnavus | BaiCD (involved in C-5 epimerization) | [1][7] |
Visualization: Bacterial Bile Acid Conversion Pathway
Caption: Microbial conversion of primary to secondary bile acids in the gut.
Host-Microbiome Communication: Signaling Pathways
This compound and related secondary bile acids act as signaling molecules by activating specific host receptors, primarily FXR and TGR5.[2] The affinity and agonistic or antagonistic effects of each bile acid species for these receptors differ, leading to distinct physiological outcomes.[2]
-
TGR5 Signaling: UDCA is a known agonist for TGR5.[5][8] TGR5 is a G protein-coupled receptor expressed in various cells, including intestinal L-cells and immune cells like macrophages.[9] Activation of TGR5 by UDCA has been shown to exert potent anti-inflammatory effects, partly by inhibiting the NLRP3 inflammasome and reducing the production of pro-inflammatory cytokines like IL-1β.[10][11] This pathway is crucial for maintaining intestinal homeostasis and has been implicated in the therapeutic effects of UDCA in models of ischemic stroke and inflammatory bowel disease.[10][11]
-
FXR Signaling: In contrast to many other bile acids, UDCA is considered a weak ligand or even an antagonist for FXR in humans.[5][8][12] However, the related secondary bile acid isoDCA has been shown to be a potent activator of FXR.[7] Specifically, isoDCA activates FXR expressed on dendritic cells (DCs), which leads to the downregulation of genes involved in antigen presentation and pro-inflammatory cytokine production.[7] This modulation of DC function by isoDCA promotes the differentiation of naïve T cells into regulatory T cells (Tregs), which are critical for maintaining immune tolerance at mucosal surfaces.[1][7]
Visualization: UDCA-TGR5 Anti-Inflammatory Pathway
Caption: UDCA activates TGR5 to suppress inflammatory signaling pathways.
Visualization: isoDCA-FXR Immunomodulatory Pathway
Caption: isoDCA activates FXR in dendritic cells to promote Treg differentiation.
Impact on Gut Microbiome Composition and Intestinal Health
Administration of UDCA not only affects the host but also reciprocally modulates the composition of the gut microbiota.[2][3]
-
Microbial Shifts: Clinical studies have shown that UDCA treatment can alter the gut microbial community.[13] A notable finding from a 3-year intervention study was that UDCA administration was associated with an overrepresentation of Faecalibacterium prausnitzii, a bacterium known for its anti-inflammatory properties, and an underrepresentation of Ruminococcus gnavus.[13]
-
Intestinal Barrier Enhancement: A critical function of UDCA and its metabolites is the protection and enhancement of the intestinal epithelial barrier.[12][14] In models of intestinal injury, UDCA administration protects against increased epithelial permeability and inflammation.[14][15] The mechanisms involve the inhibition of cytokine-induced epithelial cell apoptosis and the promotion of enterocyte migration to repair wounds.[14][15][16] This restorative effect has been linked to the activation of the Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2) signaling pathways.[15][17]
Data Presentation: Effect of UDCA on Gut Microbiota
The following table summarizes findings from a randomized clinical trial on the effect of UDCA on the human gut microbiome.[13]
| Microbial Taxon | Effect of UDCA Treatment | Association with Clinical Outcome (in men) | Reference |
| Faecalibacterium prausnitzii | Overrepresentation | More prominent in those with no adenoma recurrence | [13] |
| Ruminococcus gnavus | Underrepresentation | More prominent in those with no adenoma recurrence | [13] |
| Overall Microbial Richness | No significant change | Not associated with adenoma risk | [13] |
| Overall Microbial Composition | Significant shift (P < 0.001) | Not associated with adenoma risk | [13] |
Visualization: UDCA's Role in Intestinal Homeostasis
Caption: Multifaceted effects of UDCA/isoUDCA on gut health.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of this compound and related bile acids.
Quantification of Fecal Bile Acids by LC-MS/MS
This protocol is adapted from established methods for analyzing bile acid profiles in fecal samples.[1]
-
Materials:
-
Lyophilized fecal samples
-
Internal standard (e.g., d4-Deoxycholic Acid)
-
Extraction solvent (e.g., 95% ethanol (B145695) with 0.1 N NaOH)
-
Solid-phase extraction (SPE) cartridges (C18)
-
LC-MS/MS system with a C18 column
-
-
Procedure:
-
Sample Preparation: Homogenize lyophilized fecal samples. Weigh approximately 50 mg into a microcentrifuge tube.
-
Internal Standard Spiking: Add a known concentration of the internal standard to each sample to correct for extraction losses.
-
Extraction: Add 1 mL of extraction solvent. Vortex thoroughly and incubate at 60°C for 1 hour. Centrifuge at 14,000 x g for 10 minutes. Collect the supernatant.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol, followed by water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the bile acids with methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., 50% methanol).
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Use a C18 column for chromatographic separation of bile acid isomers.
-
Set the mass spectrometer to monitor specific parent and daughter ion transitions for this compound, UDCA, isoDCA, and other relevant bile acids.
-
-
Quantification: Generate a standard curve using known concentrations of pure bile acid standards. Calculate the concentration in the samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.[1]
-
Gut Microbiome Analysis via 16S rRNA Gene Sequencing
This protocol outlines the standard workflow for characterizing microbial community composition.[13][18]
-
1. DNA Extraction:
-
Extract microbial DNA from ~200 mg of frozen stool sample using a validated kit (e.g., QIAamp DNA Stool Mini Kit).[13]
-
Include bead-beating steps to ensure lysis of gram-positive bacteria.
-
Assess DNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and fluorometer (e.g., Qubit).
-
-
2. PCR Amplification:
-
Amplify a hypervariable region (e.g., V4) of the 16S rRNA gene using primers with Illumina adapters.
-
Perform PCR in triplicate for each sample to minimize amplification bias.
-
Verify the amplicon size (~550 bp for V4 region with primers) on an agarose (B213101) gel or Bioanalyzer.[19]
-
-
3. Library Preparation and Sequencing:
-
Pool triplicate PCR products.
-
Clean the pooled amplicons using magnetic beads (e.g., AMPure XP).
-
Perform a second PCR step to attach unique dual indices for sample multiplexing.
-
Clean and quantify the final library.
-
Sequence the library on an Illumina platform (e.g., MiSeq, NovaSeq) using a paired-end sequencing approach.
-
-
4. Bioinformatic Analysis:
-
Demultiplex raw sequencing reads and remove barcodes/primers.
-
Perform quality filtering and denoising to generate Amplicon Sequence Variants (ASVs) using pipelines like DADA2 or Deblur.
-
Assign taxonomy to ASVs using a reference database (e.g., SILVA, Greengenes).[18]
-
Perform downstream statistical analysis: calculate alpha-diversity (richness/evenness, e.g., Shannon index) and beta-diversity (community similarity, e.g., Bray-Curtis dissimilarity), and identify differentially abundant taxa.[18]
-
Visualization: Experimental Workflow for an In Vivo Study
References
- 1. benchchem.com [benchchem.com]
- 2. Secondary bile acid ursodeoxycholic acid alters weight, the gut microbiota, and the bile acid pool in conventional mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Production of New Microbially Conjugated Bile Acids by Human Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding the role of ursodeoxycholic acid and gut microbiome in non-alcoholic fatty liver disease: current evidence and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Who wants seconds? The gut bacteria-derived secondary bile acid isoDCA induces regulatory T cells — Breaking Down Biology [breakingdownbio.com]
- 8. Frontiers | Understanding the role of ursodeoxycholic acid and gut microbiome in non-alcoholic fatty liver disease: current evidence and perspectives [frontiersin.org]
- 9. Regulation of bile acid metabolism-related signaling pathways by gut microbiota in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Gut microbiota-mediated ursodeoxycholic acids regulate the inflammation of microglia through TGR5 signaling after MCAO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Ursodeoxycholic Acid Treatment Restores Gut Microbiota and Alleviates Liver Inflammation in Non-Alcoholic Steatohepatitic Mouse Model [frontiersin.org]
- 13. Effects of ursodeoxycholic acid on the gut microbiome and colorectal adenoma development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The secondary bile acids, ursodeoxycholic acid and lithocholic acid, protect against intestinal inflammation by inhibition of epithelial apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ursodeoxycholic acid protects against intestinal barrier breakdown by promoting enterocyte migration via EGFR- and COX-2-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Ursodeoxycholic acid protects against intestinal barrier breakdown by promoting enterocyte migration via EGFR- and COX-2-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Ursodeoxycholic Acid Treatment Restores Gut Microbiota and Alleviates Liver Inflammation in Non-Alcoholic Steatohepatitic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Isoursodeoxycholic Acid and the Farnesoid X Receptor: A Technical Guide to a Complex Interaction
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isoursodeoxycholic acid (iUDCA), a stereoisomer of the therapeutic bile acid ursodeoxycholic acid (UDCA), presents a complex and context-dependent interaction with the farnesoid X receptor (FXR), a critical regulator of bile acid, lipid, and glucose homeostasis. While often categorized with UDCA, which has demonstrated conflicting activities, the precise nature of iUDCA's effect on FXR—be it agonistic, antagonistic, or modulatory—is a subject of ongoing investigation. This technical guide synthesizes the current understanding of the iUDCA/UDCA-FXR axis, presenting quantitative data, detailed experimental methodologies, and signaling pathway visualizations to aid researchers in this field. The available data suggest that the influence of UDCA and its derivatives on FXR activity is not straightforward, with evidence supporting both weak partial agonism and antagonism, often dependent on the specific cellular context and the presence of other endogenous ligands.
Quantitative Analysis of UDCA and its Derivatives on FXR Activity
The interaction of ursodeoxycholic acid and its derivatives with the farnesoid X receptor has been quantified using various assays. The following tables summarize the key binding affinity and functional activity data available in the literature. It is important to note that specific quantitative data for isoursodeoxycholic acid (iUDCA) is limited; the data presented primarily pertains to UDCA and its glycine (B1666218) and taurine (B1682933) conjugates (GUDCA and TUDCA).
| Compound | Assay Type | Parameter | Value (µM) | Cell Line/System | Notes |
| Ursodeoxycholic Acid (UDCA) | Receptor Binding Assay | Kd | 37.7 | CHO-K1 cells expressing FXR | Demonstrates direct binding of UDCA to FXR.[1] |
| Glycoursodeoxycholic Acid (GUDCA) | TR-FRET Antagonist Assay | IC50 | 77.2 | In the presence of CDCA | Indicates antagonistic activity against CDCA-induced FXR activation.[2] |
| Tauroursodeoxycholic Acid (TUDCA) | TR-FRET Antagonist Assay | IC50 | 75.1 | In the presence of CDCA | Similar to GUDCA, shows antagonistic properties.[2] |
| Chenodeoxycholic Acid (CDCA) | Luciferase Reporter Assay | EC50 | ~17 | - | A potent natural FXR agonist, provided for comparison.[3] |
| Chenodeoxycholic Acid (CDCA) | Co-activator Recruitment Assay | EC50 | 11.7 | - | Demonstrates potent recruitment of the co-activator SRC-1.[3] |
| Obeticholic Acid (OCA) | FXR Agonist Assay | EC50 | 0.099 | - | A potent synthetic FXR agonist, for comparison.[4] |
| GW4064 | FXR Agonist Assay | EC50 | 0.065 | - | A potent non-steroidal synthetic FXR agonist, for comparison.[5] |
The Dichotomous Role of UDCA/iUDCA: Agonist vs. Antagonist
A significant body of research highlights a conflicting role for UDCA and its derivatives in modulating FXR activity. This duality is critical for understanding its therapeutic potential and designing relevant experiments.
-
Evidence for Antagonism: Several studies demonstrate that UDCA and its conjugates act as FXR antagonists. In morbidly obese patients, UDCA administration led to reduced FXR activation, decreased circulating FGF19, and an increase in bile acid synthesis, all hallmarks of FXR antagonism[6][7][8][9]. In vitro assays have shown that GUDCA and TUDCA can inhibit CDCA-induced FXR transcriptional activity[2]. The mechanism may involve a reduced interaction of the FXR/RXR heterodimer with its DNA binding sequence[7].
-
Evidence for Agonism: Conversely, other studies, particularly in the context of the ileum, suggest an agonistic role. In male mice with hepatic FXR deficiency, UDCA feeding induced the expression of the FXR target genes Fgf15 and Ibabp in the ileum, suggesting an agonistic effect in this tissue[10][11][12][13]. This has led to the postulation that UDCA may act as a tissue-specific FXR agonist.
-
Context-Dependent Activity: The most likely explanation for these conflicting findings is that the activity of UDCA/iUDCA is highly context-dependent. Factors that may influence its effect include:
-
Tissue Specificity: The cellular environment of hepatocytes versus enterocytes may alter the response to UDCA[1].
-
Presence of Endogenous Ligands: UDCA may only exert its effects on FXR in the presence of other endogenous bile acids, acting as a cooperative activator[10][14].
-
Co-regulator Proteins: The local concentration and availability of transcriptional co-activators and co-repressors can influence whether a ligand binding event results in gene activation or repression[15].
-
Signaling Pathways
The interaction of iUDCA/UDCA with FXR initiates a cascade of downstream signaling events that regulate key metabolic pathways. The following diagrams illustrate the canonical FXR signaling pathway and the proposed dual role of UDCA.
Canonical FXR Signaling Pathway. Bile acids activate FXR, which forms a heterodimer with RXR and binds to FXREs in the promoter of target genes, regulating their expression.
References
- 1. Regulation of ileal bile acid-binding protein expression in Caco-2 cells by ursodeoxycholic acid: role of the farnesoid X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gut microbiota and intestinal FXR mediate the clinical benefits of metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Ursodeoxycholic acid exerts farnesoid X receptor-antagonistic effects on bile acid and lipid metabolism in morbid obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Increased hepatoprotective effects of the novel farnesoid X receptor agonist INT-787 versus obeticholic acid in a mouse model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ursodeoxycholic acid exerts farnesoid X receptor-antagonistic effects on bile acid and lipid metabolism in morbid obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Secondary (iso)BAs cooperate with endogenous ligands to activate FXR under physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ursodeoxycholic acid acts as an ileal FXR agonist in male mice with hepatic deficiency of FXR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ursodeoxycholic acid acts as an ileal FXR agonist in male mice with hepatic deficiency of FXR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Role of co-activators and co-repressors in the mechanism of steroid/thyroid receptor action - PubMed [pubmed.ncbi.nlm.nih.gov]
The Intricate Dance of isoUDCA: A Deep Dive into its Impact on Bile Acid Homeostasis
For Immediate Release
Shanghai, China – December 16, 2025 – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look at the role of isoursodeoxycholic acid (isoUDCA) in the complex regulation of bile acid homeostasis. This document synthesizes current research on this compound's mechanisms of action, particularly its interaction with key nuclear receptors, and its influence on the synthesis, transport, and overall balance of the bile acid pool.
Introduction to this compound and Bile Acid Homeostasis
Isoursodeoxycholic acid (this compound), the 3β-epimer of ursodeoxycholic acid (UDCA), is a secondary bile acid formed through the metabolic activity of the intestinal microbiota.[1] While present in smaller quantities than its more prevalent counterpart, UDCA, emerging research suggests that this compound plays a significant and cooperative role in modulating bile acid signaling pathways, thereby influencing liver and intestinal health.
Bile acids are not merely digestive surfactants; they are potent signaling molecules that regulate their own synthesis and transport through a complex network of nuclear receptors, most notably the farnesoid X receptor (FXR). Maintaining bile acid homeostasis is critical for lipid and glucose metabolism, and its dysregulation is implicated in a variety of cholestatic and metabolic diseases.
The Cooperative Activation of FXR by this compound
A central aspect of this compound's function lies in its interaction with the farnesoid X receptor (FXR). While this compound on its own is considered a weak agonist of FXR, studies have revealed a cooperative or synergistic effect when it is present with other endogenous FXR ligands. This suggests that this compound may function as an allosteric modulator, enhancing the receptor's sensitivity to other bile acids.
FRET-based real-time monitoring of FXR activity has shown that while isoCDCA (a related iso-bile acid) can robustly activate FXR, isoDCA and this compound allow a fully activated FXR to be re-stimulated by a second dose of a synthetic agonist like GW4064.[2] This cooperative activation is a crucial finding, suggesting that the overall effect of the bile acid pool on FXR signaling is a complex interplay of its individual components, with iso-bile acids playing a key modulatory role.[2][3]
The following diagram illustrates the proposed mechanism of cooperative FXR activation:
Impact on Bile Acid Synthesis and Transport
The activation of FXR by bile acids, including the cooperative action of this compound, initiates a cascade of events that fine-tunes bile acid homeostasis.
3.1. Regulation of Bile Acid Synthesis:
A primary downstream effect of FXR activation is the repression of Cholesterol 7α-hydroxylase (CYP7A1) , the rate-limiting enzyme in the classical pathway of bile acid synthesis.[4] This negative feedback loop is primarily mediated through the induction of the Small Heterodimer Partner (SHP) in the liver and Fibroblast Growth Factor 19 (FGF19) in the intestine.[4] While direct quantitative data on this compound's dose-dependent effect on CYP7A1 is still emerging, its role as an FXR co-agonist suggests it contributes to the overall suppression of bile acid synthesis in the presence of other primary bile acids.[2][3]
3.2. Modulation of Bile Acid Transporters:
FXR activation also governs the expression of key transporters involved in the enterohepatic circulation of bile acids. These include:
-
Bile Salt Export Pump (BSEP or ABCB11): Located on the canalicular membrane of hepatocytes, BSEP is responsible for secreting bile acids into the bile. FXR activation upregulates BSEP expression, promoting bile flow.[1]
-
Sodium Taurocholate Cotransporting Polypeptide (NTCP or SLC10A1): Found on the basolateral membrane of hepatocytes, NTCP is the primary transporter for the uptake of conjugated bile acids from the portal blood into the liver. FXR activation generally leads to the downregulation of NTCP to prevent excessive bile acid accumulation in the liver.[5]
-
Apical Sodium-Dependent Bile Salt Transporter (ASBT or SLC10A2): Expressed in the terminal ileum, ASBT is crucial for the reabsorption of bile acids from the intestine back into the portal circulation.
The following diagram illustrates the signaling pathway from FXR activation to the regulation of these key genes:
Quantitative Insights into this compound and UDCA Metabolism
While specific quantitative data for this compound remains an area of active research, studies on its precursor, UDCA, provide valuable insights. Following oral administration of UDCA, there are significant shifts in the bile acid pool composition.
| Parameter | Pre-treatment | Post-treatment (UDCA) | Fold Change (approx.) | Reference |
| Serum UDCA (μmol/L) | 0.05 | 16.86 | 337 | [6] |
| Serum Total Bile Acids (μmol/L) | -0.55 (change from baseline) | 17.21 (change from baseline) | - | [6] |
| Biliary UDCA Enrichment (%) | ~1-5% | 40-60% | 8-60 | [7] |
Table 1: Changes in Bile Acid Composition Following UDCA Administration.
Studies on this compound itself have shown that after oral administration, it is extensively isomerized to UDCA. The relative enrichments of this compound and its metabolites vary across different biological compartments.[8]
| Compartment | This compound Enrichment (%) | UDCA Enrichment (%) | 3-dehydro-UDCA Enrichment (%) | Reference |
| Bile | 2.2 | 25.7 | 0.7 | [8] |
| Serum | 24.7 | 23.5 | 6.1 | [8] |
| Urine | 83.7 | 2.0 | 2.4 | [8] |
Table 2: Relative Enrichment of this compound and its Metabolites After Oral this compound Administration.
Experimental Protocols
A variety of sophisticated techniques are employed to elucidate the role of this compound and other bile acids in homeostasis.
5.1. FXR Luciferase Reporter Assay:
This in vitro assay is fundamental for assessing the ability of a compound to activate or inhibit FXR.
-
Principle: Cells are co-transfected with a plasmid containing the FXR gene and a reporter plasmid where the luciferase gene is under the control of an FXR-responsive promoter. Activation of FXR leads to the expression of luciferase, which can be quantified by measuring light emission upon addition of a substrate.
-
Workflow:
5.2. Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis:
qPCR is used to measure changes in the mRNA levels of FXR target genes like CYP7A1, BSEP, and NTCP following treatment with this compound.
-
Principle: RNA is extracted from treated cells or tissues, reverse-transcribed into cDNA, and then amplified using gene-specific primers in the presence of a fluorescent dye. The amount of fluorescence is proportional to the amount of amplified DNA, allowing for the quantification of initial mRNA levels.
-
Workflow:
5.3. Bile Acid Extraction and Quantification from Liver Tissue:
Accurate measurement of bile acid concentrations in tissues is crucial for understanding the in vivo effects of this compound.
-
Principle: Liver tissue is homogenized and bile acids are extracted using organic solvents. The extracted bile acids are then separated and quantified using techniques like liquid chromatography-mass spectrometry (LC-MS).
-
Workflow:
The Role of the Pregnane (B1235032) X Receptor (PXR)
In addition to FXR, the pregnane X receptor (PXR) is another nuclear receptor involved in sensing xenobiotics and endobiotics, including some bile acids. PXR activation can induce the expression of detoxification enzymes and transporters, such as CYP3A4 and MDR1.[9] While the interaction of this compound with PXR is less characterized than its effects on FXR, it represents an important area for future research to fully understand its biological activities.
Conclusion and Future Directions
This compound is an emerging player in the intricate regulation of bile acid homeostasis. Its ability to act as a co-agonist at the FXR highlights the importance of considering the entire bile acid pool when studying signaling outcomes. While significant progress has been made, further research is needed to fully elucidate the dose-dependent effects of this compound on key regulatory genes and proteins. A deeper understanding of its interaction with other nuclear receptors like PXR will also be crucial. This knowledge will be invaluable for the development of novel therapeutic strategies targeting bile acid signaling in a range of liver and metabolic diseases.
References
- 1. Up to date on cholesterol 7 alpha-hydroxylase (CYP7A1) in bile acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Secondary (iso)BAs cooperate with endogenous ligands to activate FXR under physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Regulation of hepatic bile acid transporters Ntcp and Bsep expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bile acid changes after high-dose ursodeoxycholic acid treatment in primary sclerosing cholangitis: relation to disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Formation of iso-ursodeoxycholic acid during administration of ursodeoxycholic acid in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ursodeoxycholic Acid Regulates Hepatic Energy Homeostasis and White Adipose Tissue Macrophages Polarization in Leptin-Deficiency Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of Isoursodeoxycholic Acid (isoUDCA) in Cholestasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cholestatic liver diseases, characterized by the impairment of bile flow, lead to the accumulation of toxic bile acids, subsequent liver injury, inflammation, and fibrosis. Ursodeoxycholic acid (UDCA), a hydrophilic bile acid, has been the cornerstone of therapy for many of these conditions for decades. This technical guide delves into the therapeutic potential of isoursodeoxycholic acid (isoUDCA), a stereoisomer of UDCA, in the context of cholestasis. Emerging evidence suggests that this compound may act as a pro-drug for UDCA and exhibits its own unique interactions with key signaling pathways, offering a novel perspective on the treatment of cholestatic liver diseases. This document provides a comprehensive overview of the available data on this compound, including its metabolism, proposed mechanisms of action, and relevant experimental protocols, to serve as a resource for researchers and drug development professionals in this field.
Introduction to this compound and its Rationale in Cholestasis
Isoursodeoxycholic acid (this compound), or 3β,7β-dihydroxy-5β-cholan-24-oic acid, is a stereoisomer of ursodeoxycholic acid (UDCA), differing in the orientation of the hydroxyl group at the C-3 position. While UDCA has been a long-established therapy for cholestatic conditions like Primary Biliary Cholangitis (PBC), the therapeutic potential of its isomers has been less explored.
The primary rationale for investigating this compound in cholestasis stems from the understanding that even subtle stereochemical changes in bile acids can significantly alter their physicochemical properties, metabolic fate, and biological activity. Research into this compound suggests that it undergoes hepatic epimerization to UDCA, effectively acting as a pro-drug.[1] This bioconversion, coupled with the potential for this compound to exert its own distinct biological effects, such as the modulation of the farnesoid X receptor (FXR), makes it a compound of significant interest for therapeutic development in cholestasis.[2]
Quantitative Data on the Effects of this compound in Cholestasis
To date, clinical data on this compound is limited. However, a key study in patients with Primary Biliary Cholangitis (PBC) provides valuable quantitative insights into its effects on liver biochemistry.
Table 1: Effect of this compound and UDCA on Serum Liver Enzymes in PBC Patients [1]
| Treatment Period | Dose | Aspartate Aminotransferase (AST) (U/L) | Alkaline Phosphatase (AP) (U/L) | Gamma-Glutamyl Transpeptidase (γ-GT) (U/L) |
| UDCA (baseline) | 1 g/day | 45 ± 12 | 389 ± 111 | 203 ± 89 |
| Wash-out | - | 62 ± 15 | 501 ± 145 | 298 ± 123* |
| This compound | 0.5 g/day | 48 ± 13 | 412 ± 123 | 215 ± 98 |
| This compound | 0.75 g/day | 47 ± 11 | 405 ± 118 | 210 ± 95 |
| UDCA | 0.75 g/day | 46 ± 12 | 401 ± 115 | 208 ± 92 |
| UDCA | 1 g/day | 45 ± 11 | 395 ± 110 | 205 ± 90 |
-
p < 0.05 compared to the preceding UDCA treatment period. Data are presented as mean ± standard deviation.
Table 2: Serum Bile Acid Composition During this compound and UDCA Treatment in PBC Patients [1]
| Treatment | Dose | Serum this compound (% of total bile acids) | Serum UDCA (% of total bile acids) |
| This compound | 0.5 g/day | 8.1 ± 7.4 | 16.2 ± 6.4 |
| This compound | 0.75 g/day | 6.2 ± 2.5 | 45.0 ± 4.1 |
| UDCA | 0.75 g/day | 0.5 - 3% | 56.4 - 60.0% |
Data are presented as mean ± standard deviation.
Proposed Mechanisms of Action and Signaling Pathways
The therapeutic effects of this compound in cholestasis are thought to be mediated through a combination of its conversion to UDCA and its intrinsic biological activities.
Pro-drug Metabolism to UDCA
The primary mechanism by which this compound is believed to exert its therapeutic effect is through its rapid, first-pass epimerization in the liver to UDCA.[1] This conversion is thought to involve the intermediate 3-dehydro-UDCA. Once converted, the resulting UDCA contributes to the known beneficial effects in cholestasis, which include:
-
Cytoprotection: UDCA protects hepatocytes and cholangiocytes from the cytotoxic effects of hydrophobic bile acids.
-
Choleretic Effects: UDCA stimulates bile flow and the secretion of bile acids.
-
Anti-inflammatory and Immunomodulatory Effects: UDCA has been shown to reduce the expression of inflammatory cytokines.
-
Anti-apoptotic Effects: UDCA can inhibit bile acid-induced apoptosis in liver cells.
Modulation of Farnesoid X Receptor (FXR) Signaling
Recent evidence suggests that this compound may directly interact with and modulate the farnesoid X receptor (FXR), a key nuclear receptor that regulates bile acid, lipid, and glucose homeostasis.[2] While UDCA is generally considered a weak FXR antagonist, studies have shown that this compound can cooperate with endogenous FXR ligands to activate FXR. This cooperative activation could be significant in the context of cholestasis, where the bile acid pool is altered.
FXR activation in the intestine and liver plays a crucial role in protecting against cholestatic injury by:
-
Suppressing bile acid synthesis: FXR activation in the ileum induces the expression of fibroblast growth factor 15/19 (FGF15/19), which travels to the liver to suppress the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.
-
Promoting bile acid detoxification and excretion: Hepatic FXR activation upregulates the expression of transporters involved in bile acid efflux, such as the bile salt export pump (BSEP).
Key Experimental Protocols
The following protocols are foundational for the preclinical and clinical evaluation of this compound in cholestasis.
Animal Model of Cholestasis: Bile Duct Ligation (BDL)
The BDL model is a widely used experimental model to induce obstructive cholestasis and study the subsequent liver injury, inflammation, and fibrosis.
Protocol:
-
Anesthesia: Anesthetize the animal (e.g., mouse or rat) using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Preparation: Shave the abdomen and disinfect the surgical area.
-
Laparotomy: Make a midline abdominal incision to expose the peritoneal cavity.
-
Bile Duct Identification: Gently retract the liver to visualize the common bile duct.
-
Ligation: Carefully dissect the common bile duct from the surrounding tissue and ligate it in two locations using a non-absorbable suture.
-
Closure: Close the abdominal wall and skin in layers.
-
Post-operative Care: Provide appropriate analgesia and monitor the animal for recovery.
-
This compound Administration: this compound can be administered via oral gavage or mixed in the chow at a specified dose for the duration of the study.
-
Sample Collection: At the end of the study period, collect blood and liver tissue for analysis of liver enzymes, bile acid composition, histology, and gene expression.
Analysis of Bile Acid Composition
Quantification of this compound and other bile acids in biological samples is crucial for pharmacokinetic and pharmacodynamic studies. High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is the gold standard for this analysis.
Protocol Outline:
-
Sample Preparation:
-
Serum/Plasma: Protein precipitation with a solvent like acetonitrile (B52724), followed by centrifugation.
-
Liver Tissue: Homogenization in an appropriate buffer, followed by solid-phase extraction (SPE) to isolate bile acids.
-
Bile: Dilution with a suitable solvent.
-
Internal standards (deuterated analogs of the bile acids of interest) are added at the beginning of the sample preparation process for accurate quantification.
-
-
Chromatographic Separation:
-
Use a reverse-phase C18 column.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) acetate (B1210297) buffer) and an organic component (e.g., acetonitrile or methanol).
-
-
Mass Spectrometric Detection:
-
Utilize an electrospray ionization (ESI) source, typically in negative ion mode.
-
Perform multiple reaction monitoring (MRM) for specific and sensitive detection of each bile acid and its internal standard.
-
-
Quantification:
-
Generate a calibration curve using standards of known concentrations.
-
Calculate the concentration of each bile acid in the samples based on the peak area ratios of the analyte to its internal standard.
-
Future Directions and Conclusion
The preliminary findings on this compound are promising and warrant further investigation. Key areas for future research include:
-
Preclinical Efficacy Studies: Comprehensive studies in various animal models of cholestasis are needed to fully characterize the therapeutic efficacy of this compound and compare it to UDCA.
-
Mechanism of Action: Further elucidation of the molecular mechanisms underlying this compound's effects, particularly its interaction with FXR and other potential signaling pathways, is crucial.
-
Pharmacokinetics and Metabolism: Detailed pharmacokinetic studies are required to understand the absorption, distribution, metabolism, and excretion of this compound and its conversion to UDCA in different species and disease states.
-
Clinical Trials: Well-designed, randomized controlled trials are necessary to establish the safety and efficacy of this compound in patients with various cholestatic liver diseases.
References
Preclinical Efficacy of Isoursodeoxycholic Acid and its Isomer, Ursodeoxycholic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Preclinical data on isoursodeoxycholic acid (isoUDCA) is exceptionally limited. This guide summarizes the available information for this compound and provides a comprehensive overview of the extensive preclinical efficacy data for its well-characterized isomer, ursodeoxycholic acid (UDCA), to serve as a relevant proxy. The structural similarity between these molecules may suggest overlapping biological activities, but this has not been extensively verified in preclinical models.
Isoursodeoxycholic Acid (this compound): The Current Landscape
Isoursodeoxycholic acid (this compound), a stereoisomer of ursodeoxycholic acid, has not been the subject of extensive preclinical efficacy testing. The available data primarily centers on its metabolism and initial in vitro observations.
Metabolism and In Vitro Cytoprotection
A study in healthy human subjects demonstrated that orally administered this compound is well-tolerated and undergoes significant intestinal absorption. A key metabolic fate of this compound is its extensive isomerization to UDCA, which then becomes the predominant bile acid in the biliary circulation[1]. This metabolic conversion is a critical consideration in interpreting any potential therapeutic effects of this compound, as they may be mediated in whole or in part by its conversion to UDCA.
In an in vitro setting, this compound has shown cytoprotective effects. Specifically, it was found to protect human hepatoblastoma Hep G2 cells from ethanol-induced cellular injury[1].
Due to the scarcity of further preclinical data on this compound, the remainder of this guide will focus on the preclinical efficacy of its extensively studied isomer, ursodeoxycholic acid (UDCA).
Ursodeoxycholic Acid (UDCA): A Comprehensive Preclinical Efficacy Profile
Ursodeoxycholic acid is a hydrophilic bile acid that has demonstrated a wide range of therapeutic effects in various preclinical models, including cholestatic and non-alcoholic fatty liver diseases, neurodegenerative disorders, and conditions with an inflammatory component.
Efficacy in Models of Liver Disease
UDCA has been extensively evaluated in animal models of cholestatic and fatty liver diseases, where it has shown consistent protective effects.
In a rat model of experimentally-induced intrahepatic cholestasis, UDCA administration significantly suppressed the reduction in bile flow and bile acid excretion caused by a cholestatic factor[2]. However, in other models of drug-induced cholestasis in rats, using agents such as 17 alpha-ethynylestradiol, alpha-napthylisothiocyanate, and cyclosporine A, UDCA did not show a beneficial effect on survival or serum markers of cholestasis[3].
In a mouse model of intrahepatic cholestasis (Vil2kd/kd mice), intraperitoneal administration of UDCA at 50 mg/kg/day ameliorated hepatic function and markedly reduced periductal fibrosis and cholangiocyte proliferation[4]. Conversely, a high oral dose of 0.5% (w/w) in the diet exacerbated hepatic injury in this model, suggesting a dose- and administration-route-dependent effect[4]. In a model of sepsis-induced cholestasis in rats, UDCA improved serum liver chemistry markers in both prevention and treatment protocols[5].
Table 1: Efficacy of UDCA in Preclinical Models of Cholestasis
| Animal Model | Induction Agent/Method | UDCA Dose & Route | Key Efficacy Endpoints | Outcome | Reference |
| Rat | Lymphokine (cholestatic factor) | Not specified | Bile flow, Bile acid excretion | Significant suppression of reduction | [2] |
| Rat | 17 alpha-ethynylestradiol, alpha-napthylisothiocyanate, cyclosporine A | 0.4 g/day/kg | Survival, Serum cholestasis markers | No improvement | [3] |
| Vil2kd/kd Mouse | Genetic (ezrin-knockdown) | 50 mg/kg/day, IP | Hepatic function, Periductal fibrosis, Cholangiocyte proliferation | Ameliorated | [4] |
| Vil2kd/kd Mouse | Genetic (ezrin-knockdown) | 0.5% (w/w) diet, Oral | Hepatic injury | Exacerbated | [4] |
| Rat | Lipopolysaccharide (LPS) | Not specified | Serum GGT, ALP, AST | Improved | [5] |
The preclinical data on UDCA for NASH is more varied, with some studies suggesting a need for high-dose treatment[6][7][8]. In a mouse model of diet-induced obesity, oral administration of 0.5% UDCA (w/w) in a high-fat diet led to the maintenance of normal body weight and blood glucose levels, and a decrease in liver and visceral fat indices[9].
Neuroprotective Efficacy
UDCA has shown promise in various preclinical models of neurodegenerative diseases, attributed to its anti-apoptotic, anti-oxidant, and anti-inflammatory properties[10][11].
In a rat model of Parkinson's disease induced by rotenone, UDCA demonstrated antioxidant, neuroprotective, and anti-inflammatory effects[10]. In models of frontotemporal dementia using Drosophila and rat primary neurons with CHMP2BIntron5 mutation, UDCA rescued neuronal structure and function and prevented dendritic collapse and apoptosis[12]. In a rat model of pilocarpine-induced status epilepticus, UDCA treatment (25 mg/kg/day and 100 mg/kg/day) led to a decrease in serum levels of Caspase-3 and TNF-alpha, and an increase in reduced glutathione[13]. In fibroblasts from patients with sporadic or familial Alzheimer's disease, UDCA improved mitochondrial membrane potential and respiration[14].
Table 2: Efficacy of UDCA in Preclinical Models of Neurodegeneration
| Disease Model | Animal/Cell Type | Induction Agent/Method | UDCA Dose & Route | Key Efficacy Endpoints | Outcome | Reference |
| Parkinson's Disease | Rat | Rotenone | Not specified | Antioxidant, neuroprotective, and anti-inflammatory markers | Protective effects observed | [10] |
| Frontotemporal Dementia | Drosophila, Rat Primary Neurons | CHMP2BIntron5 mutation | 600 µM (in food for Drosophila), 10 µM (for neurons) | Neuronal structure and function, Dendritic collapse, Apoptosis | Rescue of neuronal deficits | [12] |
| Status Epilepticus | Rat | Pilocarpine (B147212) | 25 & 100 mg/kg/day, Oral | Serum Caspase-3, TNF-alpha, Reduced Glutathione | Neuroprotective effects | [13] |
| Alzheimer's Disease | Human Fibroblasts | Sporadic or familial AD | Not specified | Mitochondrial membrane potential and respiration | Improved mitochondrial function | [14] |
Anti-inflammatory and Other Effects
UDCA has demonstrated anti-inflammatory effects in various contexts. In a rat model of cancer cachexia, while UDCA did not affect tumor growth, it slightly improved body wasting and survival[15]. In a rat model of vascular injury, UDCA inhibited intimal hyperplasia and vascular smooth muscle cell proliferation and migration[16]. In diabetic atherosclerosis models, UDCA showed anti-atherogenic effects by inhibiting RAGE signaling[17]. In a mouse model of wet age-related macular degeneration, an oral formulation of UDCA was evaluated for its therapeutic potential[18].
Experimental Protocols
This section details the methodologies for key experiments cited in this guide.
Sepsis-Induced Cholestasis in Rats
-
Animals: Male albino rats.
-
Induction of Cholestasis: A single intraperitoneal injection of lipopolysaccharide (LPS).
-
Treatment Groups:
-
Control: Received saline and water.
-
UDCA group: Received UDCA.
-
LPS group: Received LPS.
-
Treatment group: Received LPS followed by UDCA.
-
Prevention group: Received UDCA followed by LPS.
-
-
Efficacy Assessment: Serum liver chemistry markers (GGT, ALP, AST), plasma TNF-α, IL-1α, IL-4, liver histology, and liver tissue apoptosis were evaluated.
-
Reference: [19]
Diet-Induced Obesity in Mice
-
Animals: Male C57BL/6 mice.
-
Induction of Obesity: High-fat diet (HFD; 60% fat).
-
Treatment Groups:
-
Control: Normal chow diet.
-
HFD group: HFD.
-
UDCA group: HFD with 0.5% UDCA (w/w).
-
-
Duration: 8 weeks.
-
Efficacy Assessment: Body weight, food intake, blood glucose levels, liver and adipose tissue indices, bile acid and free fatty acid profiles in serum, liver, and adipose tissues.
-
Reference: [9]
Pilocarpine-Induced Status Epilepticus in Rats
-
Animals: Male Wistar albino rats.
-
Induction of Status Epilepticus: Lithium chloride followed by pilocarpine administration; scopolamine (B1681570) is also given 30 minutes before pilocarpine.
-
Treatment Groups:
-
Control: Normal saline orally for 3 days.
-
Status Epilepticus group.
-
Carbamazepine group: 80 mg/kg/day orally for 3 days.
-
Low-dose UDCA group: 25 mg/kg/day orally for 3 days.
-
High-dose UDCA group: 100 mg/kg/day orally for 3 days.
-
-
Efficacy Assessment: Serum levels of Caspase-3, Tumor Necrosis Factor-alpha, and Reduced Glutathione.
-
Reference: [13]
Signaling Pathways and Mechanisms of Action
The therapeutic effects of UDCA are mediated through multiple signaling pathways.
Anti-Atherogenic Effects via RAGE Signaling
In the context of diabetic atherosclerosis, UDCA exerts anti-atherogenic effects by inhibiting the Receptor for Advanced Glycation Endproducts (RAGE) signaling pathway. UDCA was shown to reduce the expression of RAGE, suppress the inflammatory response by inhibiting ER stress and NF-κB signaling, decrease reactive oxygen species (ROS) production via increased Nrf2 expression, and reduce foam cell formation by upregulating ABCA1 and ABCG1 expression[17].
Caption: UDCA's anti-atherogenic mechanism via RAGE signaling inhibition.
Inhibition of Colorectal Cancer Progression
UDCA has been shown to inhibit colorectal cancer (CRC) growth by suppressing the Hippo/YAP signaling pathway. It activates the TGR5 receptor, which in turn modulates the cAMP/PKA signaling pathway to inhibit RhoA activity, leading to the suppression of YAP signaling[20].
Caption: UDCA inhibits colorectal cancer growth via the TGR5-YAP axis.
Modulation of Autophagy in Non-Small Cell Lung Cancer
In non-small cell lung cancer (NSCLC) cells, UDCA can enhance the efficacy of doxorubicin (B1662922) (DOX) by modulating autophagy through the TGF-β/MAPK signaling pathway. UDCA inhibits the phosphorylation of ERK and JNK in the MAPK pathway, which is associated with the suppression of autophagy[21].
Caption: UDCA modulates autophagy in NSCLC via the TGF-β/MAPK pathway.
Conclusion
While preclinical research on isoursodeoxycholic acid is currently very limited, its metabolic conversion to ursodeoxycholic acid suggests that the extensive body of preclinical work on UDCA is highly relevant. UDCA has demonstrated significant efficacy in a wide array of preclinical models, including those for liver disease, neurodegeneration, and inflammatory conditions. Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways related to inflammation, apoptosis, and cellular stress. Further research is warranted to delineate the specific preclinical efficacy of this compound and to determine if it possesses a therapeutic profile distinct from that of UDCA.
References
- 1. Study of human isoursodeoxycholic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Choleretic effects of ursodeoxycholic acid on experimentally-induced intrahepatic cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lack of benefit of ursodeoxycholic acid in drug-induced cholestasis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ursodeoxycholic Acid Ameliorates Intrahepatic Cholestasis Independent of Biliary Bicarbonate Secretion in Vil2kd/kd Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of ursodeoxycholic acid on sepsis-induced cholestasis management in an animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Treatment of NASH with ursodeoxycholic acid: pro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The role of ursodeoxycholic acid in non-alcoholic steatohepatitis: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A randomized controlled trial of high-dose ursodesoxycholic acid for nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Ursodeoxycholic Acid Alters Bile Acid and Fatty Acid Profiles in a Mouse Model of Diet-Induced Obesity [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. The effects of ursodeoxycholic acid on Parkinson's disease, a mechanistic review of the recent evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuroprotective activity of ursodeoxycholic acid in CHMP2BIntron5 models of frontotemporal dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Ursodeoxycholic Acid Improves Mitochondrial Function and Redistributes Drp1 in Fibroblasts from Patients with Either Sporadic or Familial Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ursodeoxycholic acid treatment in a rat model of cancer cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ursodeoxycholic acid inhibits intimal hyperplasia, vascular smooth muscle cell excessive proliferation, migration via blocking miR-21/PTEN/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ursodeoxycholic Acid (UDCA) Exerts Anti-Atherogenic Effects by Inhibiting RAGE Signaling in Diabetic Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Preclinical Evaluation of UDCA-Containing Oral Formulation in Mice for the Treatment of Wet Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Ursodeoxycholic acid suppresses the malignant progression of colorectal cancer through TGR5-YAP axis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Enhancing DOX efficacy against NSCLC through UDCA-mediated modulation of the TGF-β/MAPK autophagy pathways - PMC [pmc.ncbi.nlm.nih.gov]
isoUDCA's role in neuroprotective pathways
An In-depth Technical Guide on the Neuroprotective Pathways of Ursodeoxycholic Acid (UDCA) and its Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease represent a significant and growing global health challenge, characterized by the progressive loss of neuronal structure and function. A common thread linking these diverse disorders is the involvement of shared pathological mechanisms, including apoptosis (programmed cell death), mitochondrial dysfunction, endoplasmic reticulum (ER) stress, and neuroinflammation.[1][2] In the search for effective therapeutic agents, hydrophilic bile acids have emerged as promising candidates due to their potent cytoprotective properties.[3][4]
This technical guide focuses on the neuroprotective roles of Ursodeoxycholic acid (UDCA) and its taurine-conjugated form, Tauroursodeoxycholic acid (TUDCA). While the user query specified "isoUDCA," this term does not correspond to a commonly researched compound in the context of neuroprotection. The vast body of scientific literature points to UDCA and TUDCA as the key molecules of interest. Both are hydrophilic bile acids capable of crossing the blood-brain barrier and have demonstrated significant neuroprotective activity in numerous preclinical models.[1][5] TUDCA, in particular, has been shown to be a potent inhibitor of apoptosis, a modulator of inflammation, and a chemical chaperone that mitigates ER stress.[6][7]
This document will provide a detailed examination of the molecular signaling pathways through which UDCA and TUDCA exert their neuroprotective effects, supported by quantitative data from key studies, detailed experimental protocols, and pathway visualizations to offer a comprehensive resource for the scientific community.
Core Neuroprotective Mechanisms and Signaling Pathways
UDCA and TUDCA mediate neuroprotection through a multi-targeted approach, intervening at critical junctures in pathways leading to neuronal death and dysfunction. The primary mechanisms include the inhibition of apoptosis, mitigation of ER stress, suppression of neuroinflammation, and enhancement of cell survival signaling.
Inhibition of Apoptosis
Apoptosis is a central mechanism in the neuronal loss observed in many neurodegenerative diseases.[8] UDCA and TUDCA are potent inhibitors of apoptosis, acting on multiple pathways.[4][6]
a) The Mitochondrial (Intrinsic) Pathway
The mitochondrial pathway is a major route for apoptosis activation, triggered by intracellular stress. UDCA and TUDCA directly protect mitochondrial integrity.[9][10] Their key actions include:
-
Stabilizing the Mitochondrial Membrane: They prevent the permeabilization of the mitochondrial membrane, a critical step in apoptosis.[9][11]
-
Inhibiting Bax Translocation: They block the translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondria, which would otherwise trigger the release of apoptotic factors.[11][12][13]
-
Preventing Cytochrome c Release: By stabilizing the membrane and inhibiting Bax, they prevent the release of cytochrome c into the cytosol, a key event that initiates the caspase cascade.[9][11][12]
-
Suppressing Caspase Activation: Consequently, they inhibit the activation of downstream executioner caspases, such as caspase-3 and caspase-9, which are responsible for dismantling the cell.[11][14][15]
-
Modulating p53: TUDCA and UDCA can interfere with the p53 apoptotic pathway, reducing p53 accumulation and its transcriptional activities that promote cell death.[11][16][17]
References
- 1. Tauroursodeoxycholic acid: a potential therapeutic tool in neurodegenerative diseases | springermedizin.de [springermedizin.de]
- 2. Role of oxidative stress, ER stress and ubiquitin proteasome system in neurodegeneration - MedCrave online [medcraveonline.com]
- 3. TUDCA/UDCA - NutraPedia [nutrahacker.com]
- 4. Bile acids: regulation of apoptosis by ursodeoxycholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tauroursodeoxycholic acid: a potential therapeutic tool in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. restorativemedicine.org [restorativemedicine.org]
- 7. Tauroursodeoxycholic bile acid arrests axonal degeneration by inhibiting the unfolded protein response in X-linked adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Tauroursodeoxycholic acid: a bile acid that may be used for the prevention and treatment of Alzheimer’s disease [frontiersin.org]
- 9. Tauroursodeoxycholic acid increases neural stem cell pool and neuronal conversion by regulating mitochondria-cell cycle retrograde signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotection by a bile acid in an acute stroke model in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bile acids: regulation of apoptosis by ursodeoxycholic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tauroursodeoxycholic Acid Prevents Amyloid-β Peptide–Induced Neuronal Death Via a Phosphatidylinositol 3-Kinase–Dependent Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bile acids and apoptosis modulation: an emerging role in experimental Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tauroursodeoxycholic acid reduces apoptosis and protects against neurological injury after acute hemorrhagic stroke in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ursodeoxycholic Acid Ameliorates Apoptotic Cascade in the Rotenone Model of Parkinson's Disease: Modulation of Mitochondrial Perturbations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Neuroprotective activity of ursodeoxycholic acid in CHMP2BIntron5 models of frontotemporal dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ursodeoxycholic acid prevents apoptosis of mouse sensory neurons induced by cisplatin by reducing P53 accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Isoursodeoxycholic Acid for Research Applications
Application Notes and Protocols for Researchers
This document provides detailed application notes and protocols for the synthesis of isoursodeoxycholic acid (iUDCA) for research purposes. iUDCA, the 3β-epimer of the secondary bile acid ursodeoxycholic acid (UDCA), is a valuable compound for studying bile acid metabolism and signaling.[1][2] The primary route for obtaining iUDCA in a laboratory setting is through the chemical synthesis from the more readily available UDCA.
Introduction to Isoursodeoxycholic Acid
Isoursodeoxycholic acid (iUDCA) is a stereoisomer of ursodeoxycholic acid (UDCA), differing in the orientation of the hydroxyl group at the C-3 position.[1] In vivo, iUDCA is formed from UDCA through epimerization and can be converted back to UDCA, suggesting it may act as a prodrug.[1] While UDCA has well-documented therapeutic applications in cholestatic liver diseases, the specific biological activities and signaling pathways of iUDCA are less characterized but are of growing interest to researchers in gastroenterology, hepatology, and metabolic diseases.[1][3]
Synthesis Overview
The most common and effective method for the laboratory-scale synthesis of iUDCA is the inversion of the 3α-hydroxyl group of ursodeoxycholic acid (UDCA) to a 3β-hydroxyl group. This is typically achieved through a three-step process:
-
Esterification of the carboxylic acid group of UDCA to prevent its participation in subsequent reactions.
-
Mitsunobu Reaction to invert the stereochemistry of the C-3 hydroxyl group.[4]
-
Saponification (hydrolysis) of the ester to yield the final product, isoursodeoxycholic acid.[4]
This synthetic route is advantageous due to its relatively straightforward procedure and good yields.[4]
Experimental Protocols
Protocol 1: Synthesis of Isoursodeoxycholic Acid from Ursodeoxycholic Acid
This protocol is based on the method described in the patent literature, which employs a Mitsunobu reaction for the key stereochemical inversion step.[4]
Materials:
-
Ursodeoxycholic acid (UDCA)
-
Methanolic HCl or another suitable esterification agent
-
Toluene
-
Triphenylphosphine (B44618) (PPh₃)
-
Formic acid (98%)
-
Diethyl azodicarboxylate (DEAD) solution (e.g., 40% in toluene)
-
5% Methanolic Potassium Hydroxide (KOH)
-
Ethyl acetate (B1210297)
-
Methanol
-
Solvents for chromatography (e.g., chloroform (B151607), acetone)
Procedure:
Step 1: Esterification of Ursodeoxycholic Acid
-
Esterify the carboxylic acid of UDCA to its methyl ester using a standard procedure, such as refluxing in methanolic HCl. This protection step is crucial to prevent side reactions.[4]
-
Isolate and purify the ursodeoxycholic acid methyl ester.
Step 2: Mitsunobu Reaction for Stereochemical Inversion
-
In a round-bottom flask, dissolve 10 g of ursodeoxycholic acid methyl ester in 120 ml of toluene.
-
Add 20 g of triphenylphosphine and 4 ml of 98% formic acid to the solution.[4]
-
With stirring, slowly add 40 ml of diethyl azodicarboxylate (DEAD) solution dropwise. The reaction is exothermic.[4]
-
Heat the reaction mixture to 80°C and maintain for 48 hours.[4]
-
Cool the mixture to room temperature. The triphenylphosphine oxide byproduct will precipitate.
-
Filter the mixture to remove the precipitated triphenylphosphine oxide.
-
Evaporate the solvent from the filtrate under reduced pressure.
Step 3: Saponification to Isoursodeoxycholic Acid
-
To the residue from the previous step, add 200 ml of 5% methanolic KOH.
-
Reflux the mixture for 3 hours to hydrolyze the ester and formate (B1220265) groups.[4]
-
After cooling, the crude isoursodeoxycholic acid can be isolated.
Purification:
Two primary methods can be used for the purification of the crude iUDCA:
-
Column Chromatography:
-
Dissolve the crude product in a minimal amount of a suitable solvent like chloroform.
-
Apply the solution to a silica (B1680970) gel column.
-
Elute with a solvent system, for example, starting with chloroform and gradually increasing the polarity with acetone, to separate the desired product from impurities.[4]
-
Collect the fractions containing iUDCA and evaporate the solvent. This method can yield iUDCA with a purity of around 50%.[4]
-
-
Recrystallization:
-
Dissolve the crude or partially purified iUDCA in a suitable solvent, such as ethyl acetate or a mixture of ethyl acetate and methanol.[4]
-
Allow the solution to cool slowly to promote the formation of crystals.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum. Recrystallization can significantly improve the purity and yield, with reported yields of up to 58%.[4]
-
Characterization:
The structure and purity of the synthesized iUDCA should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the stereochemical inversion at the C-3 position by comparing the spectra to that of the starting material (UDCA) and known spectra of iUDCA.[5]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Quantitative Data
The following table summarizes the reported yields and purity for the synthesis of iUDCA from UDCA via the Mitsunobu reaction.
| Synthesis Step | Starting Material | Key Reagents | Product | Reported Yield | Reported Purity | Reference |
| Esterification | Ursodeoxycholic Acid | Methanolic HCl | UDCA Methyl Ester | High | >95% | [4] |
| Mitsunobu Reaction | UDCA Methyl Ester | PPh₃, DEAD, Formic Acid | iUDCA Formate Ester | Not specified | Not specified | [4] |
| Saponification | iUDCA Formate Ester | Methanolic KOH | Isoursodeoxycholic Acid | 50% (after chromatography) | >95% | [4] |
| Recrystallization | Crude iUDCA | Ethyl Acetate/Methanol | Purified iUDCA | 58% | High | [4] |
Biological Context and Signaling Pathways
Isoursodeoxycholic acid is the 3β-epimer of ursodeoxycholic acid and is known to be extensively converted to UDCA in the liver.[1] This suggests that iUDCA may function as a prodrug, with many of its biological effects being mediated by its conversion to UDCA.
The signaling pathways of UDCA are better characterized and are likely relevant to the in vivo effects of iUDCA. UDCA is known to interact with several key cellular targets:
-
Takeda G-protein-coupled receptor 5 (TGR5): Activation of TGR5 by bile acids, including UDCA, can lead to the secretion of glucagon-like peptide-1 (GLP-1), which in turn can improve glucose homeostasis.[1]
-
Farnesoid X Receptor (FXR): Some studies suggest that UDCA may act as an antagonist to FXR, a key regulator of bile acid, lipid, and glucose metabolism.[1] By antagonizing FXR, UDCA may increase the synthesis of bile acids from cholesterol, leading to lower cholesterol levels.[1]
-
AKT/mTOR/SREBP-1 Signaling Pathway: UDCA has been shown to ameliorate hepatic lipid metabolism by regulating this pathway, which is crucial in controlling cellular lipid homeostasis.[6]
The cytoprotective and anti-apoptotic effects of UDCA are also well-documented and are thought to be mediated through various complex mechanisms, including the modulation of inflammatory and apoptotic signaling pathways.[7][8]
Mandatory Visualizations
Experimental Workflow for iUDCA Synthesis
Caption: Workflow for the synthesis of iUDCA from UDCA.
Proposed Signaling Pathway of UDCA (and iUDCA via conversion)
Caption: Key signaling pathways modulated by UDCA.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. DE4443377A1 - Process for the preparation of isoursodeoxycholic acid - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Ursodeoxycholic acid ameliorates hepatic lipid metabolism in LO2 cells by regulating the AKT/mTOR/SREBP-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Opposing effects of bile acids deoxycholic acid and ursodeoxycholic acid on signal transduction pathways in oesophageal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Analysis of Isoursodeoxycholic Acid (isoUDCA) in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoursodeoxycholic acid (isoUDCA) is a secondary bile acid, an isomer of the more commonly studied ursodeoxycholic acid (UDCA). Emerging research has highlighted the importance of this compound in various physiological and pathological processes, making its accurate quantification in biological samples crucial for understanding its role in health and disease. This document provides detailed application notes and protocols for the analytical quantification of this compound in biological matrices such as plasma, serum, and feces, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) techniques.
Analytical Methodologies
The quantification of this compound in complex biological samples requires highly selective and sensitive analytical methods. Due to its structural similarity to other bile acid isomers, chromatographic separation is essential. LC-MS/MS is the preferred method for its high sensitivity and specificity, while GC-MS offers an alternative approach, particularly for comprehensive bile acid profiling.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful technique for the quantification of bile acids in biological matrices.[1] The following protocols are adapted from validated methods for UDCA and other bile acids and are suitable for the analysis of this compound.
Sample Preparation: Plasma/Serum
A simple protein precipitation method is effective for the extraction of this compound from plasma or serum.
Protocol:
-
To 100 µL of plasma/serum sample in a microcentrifuge tube, add 400 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., d4-UDCA).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol (B129727):water) for LC-MS/MS analysis.
Sample Preparation: Feces
Fecal samples require a more rigorous extraction procedure to remove interfering substances.
Protocol:
-
Lyophilize (freeze-dry) fecal samples to a constant weight and homogenize into a fine powder.
-
Weigh 10-20 mg of the homogenized feces into a glass tube.
-
Add 1 mL of 95% ethanol (B145695) containing 0.1 N NaOH and an internal standard.
-
Vortex vigorously and heat at 60°C for 1 hour.
-
Centrifuge at 3,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube.
-
For further cleanup, perform Solid-Phase Extraction (SPE) using a C18 cartridge.
-
Condition the cartridge with methanol followed by water.
-
Load the supernatant.
-
Wash with water to remove polar interferences.
-
Elute the bile acids with methanol.
-
-
Evaporate the eluate to dryness and reconstitute as described for plasma/serum samples.
LC-MS/MS Parameters
The following table summarizes typical LC-MS/MS parameters for the analysis of this compound. Optimization of these parameters is recommended for specific instrumentation.
| Parameter | Recommended Conditions |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid or 5 mM ammonium (B1175870) acetate |
| Mobile Phase B | Acetonitrile/Methanol (90:10, v/v) with 0.1% formic acid |
| Gradient | Start with 20-30% B, ramp to 95% B over 10-15 minutes |
| Flow Rate | 0.2-0.4 mL/min |
| Injection Volume | 5-10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| MS/MS Transition | Precursor ion (m/z) for this compound: 391.3; Product ions to monitor will need to be optimized but will be similar to UDCA. |
Quantitative Data for Bile Acid Analysis by LC-MS/MS
The following table provides representative quantitative data from validated LC-MS/MS methods for bile acids, which can be expected for a validated this compound method.[2][3]
| Parameter | Plasma/Serum | Feces |
| Linearity Range | 1 - 5000 ng/mL | 10 - 10000 ng/g |
| Limit of Quantification (LOQ) | 1 - 10 ng/mL | 10 - 50 ng/g |
| Intra-day Precision (%RSD) | < 15% | < 15% |
| Inter-day Precision (%RSD) | < 15% | < 20% |
| Accuracy (%Bias) | ± 15% | ± 20% |
| Extraction Recovery | > 85% | > 80% |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides excellent chromatographic resolution for isomeric bile acids but requires derivatization to increase their volatility.[4][5]
Sample Preparation and Derivatization
The extraction procedures for plasma/serum and feces are similar to those for LC-MS/MS. After extraction and evaporation, the dried residue is derivatized.
Protocol:
-
To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.[4]
-
Cap the vial tightly and heat at 70°C for 30 minutes.[4]
-
Cool to room temperature. The sample is now ready for GC-MS analysis.
GC-MS Parameters
| Parameter | Recommended Conditions |
| GC Column | Fused-silica capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial temperature of 150°C, ramp to 300°C at 10°C/min, hold for 10 min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
| Acquisition Mode | Selected Ion Monitoring (SIM) for targeted quantification |
Quantitative Data for Bile Acid Analysis by GC-MS
The following table provides representative quantitative data from validated GC-MS methods for bile acids.
| Parameter | Plasma/Serum | Feces |
| Linearity Range | 10 - 10000 ng/mL | 50 - 20000 ng/g |
| Limit of Quantification (LOQ) | 10 - 50 ng/mL | 50 - 100 ng/g |
| Intra-day Precision (%RSD) | < 10% | < 15% |
| Inter-day Precision (%RSD) | < 15% | < 20% |
| Accuracy (%Bias) | ± 15% | ± 20% |
| Recovery | > 90% | > 85% |
Visualizations
Experimental workflow for this compound quantification.
Generalized bile acid signaling pathway.
Discussion
The provided protocols offer a robust framework for the quantification of this compound in biological samples. The choice between LC-MS/MS and GC-MS will depend on the specific requirements of the study, including the desired sensitivity, throughput, and the availability of instrumentation.
For LC-MS/MS, the main advantages are high sensitivity and the ability to analyze conjugated and unconjugated bile acids simultaneously without derivatization. However, chromatographic separation of isomers can be challenging and requires careful method development.
GC-MS, on the other hand, provides excellent separation of isomers, but the mandatory derivatization step adds to the sample preparation time and can be a source of variability.
Validation of the chosen method is critical to ensure accurate and reliable data. Key validation parameters include linearity, limit of quantification (LOQ), precision, accuracy, recovery, and matrix effects.[2] The use of stable isotope-labeled internal standards is highly recommended to correct for matrix effects and variations in sample preparation and instrument response.
Conclusion
The accurate quantification of isoursodeoxycholic acid is essential for advancing our understanding of its biological role. The LC-MS/MS and GC-MS methods outlined in these application notes provide a comprehensive guide for researchers. By adapting and validating these protocols, scientists can obtain reliable and reproducible data for their studies in drug development and clinical research.
References
- 1. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 2. nssresearchjournal.com [nssresearchjournal.com]
- 3. Method development and validation of ursodiol and its major metabolites in human plasma by HPLC-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. レステック - ブログ [restek.com]
- 5. shimadzu.com [shimadzu.com]
Application Note and Protocol for the Analysis of Isoursodeoxycholic Acid by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isoursodeoxycholic acid (isoUDCA) is a secondary bile acid and a stereoisomer of ursodeoxycholic acid (UDCA). Accurate quantification of this compound is crucial in various fields, including clinical diagnostics, pharmacokinetic studies, and drug development, as its presence can influence the therapeutic efficacy and safety assessment of UDCA-based therapies.[1] This document provides a detailed liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol for the sensitive and specific quantification of this compound in biological matrices such as human plasma. The method described herein is based on established principles for the analysis of related bile acids and is optimized for the chromatographic separation of this compound from its isomers.
Experimental Workflow
The following diagram outlines the general workflow for the LC-MS/MS analysis of isoursodeoxycholic acid.
Caption: Experimental workflow for this compound quantification.
Detailed Experimental Protocol
This protocol is designed for the quantification of isoursodeoxycholic acid in human plasma.
Materials and Reagents
-
Isoursodeoxycholic acid (this compound) analytical standard
-
Ursodeoxycholic acid-d4 (UDCA-d4) or other suitable stable isotope-labeled internal standard (IS)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Water (LC-MS grade, e.g., Milli-Q)
-
Human plasma (blank)
Standard and Internal Standard Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the internal standard (e.g., UDCA-d4) in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 methanol:water mixture to create working standards for the calibration curve.
-
Internal Standard Working Solution: Dilute the internal standard stock solution with methanol to a final concentration of approximately 1.5 µg/mL.[2]
Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma samples (calibration standards, quality controls, and unknown samples) into microcentrifuge tubes.
-
Add 30 µL of the internal standard working solution to each tube and vortex briefly.[2]
-
Add 1.0 mL of acetonitrile to each tube to precipitate the plasma proteins.[2]
-
Vortex the tubes for 5 minutes.[2]
-
Centrifuge the samples at 14,000 rpm for 5 minutes at 10°C.[2]
-
Carefully transfer approximately 800 µL of the supernatant to autosampler vials for LC-MS/MS analysis.[2]
LC-MS/MS Conditions
Liquid Chromatography:
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column is recommended for the separation of bile acid isomers. A CORTECS C18 column has been shown to be effective.[1]
-
Mobile Phase A: 1.0 mM Ammonium acetate in water.[1]
-
Mobile Phase B: Acetonitrile:Methanol (80:20, v/v).[1]
-
Flow Rate: 0.5 mL/min.[3]
-
Column Temperature: 40°C.
-
Gradient Elution: An optimized gradient is crucial for the separation of this compound from UDCA and other isomers. A shallow gradient should be employed around the elution time of the analytes of interest.
Mass Spectrometry:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.[2][3][5]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Source Parameters: Optimize source-dependent parameters such as spray voltage, capillary temperature, and gas flows according to the instrument manufacturer's recommendations.
Data Analysis and Quantification
-
Integrate the peak areas for this compound and the internal standard.
-
Calculate the peak area ratio of this compound to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. A weighted (1/x or 1/x²) linear regression is typically used.[5]
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the LC-MS/MS analysis of ursodeoxycholic acid and its related compounds, which are expected to be similar for isoursodeoxycholic acid.
| Parameter | Value | Reference |
| Linearity Range | 5.00 - 10000 ng/mL | [3][4][5] |
| Lower Limit of Quantification (LLOQ) | 5.00 ng/mL | [3] |
| Intra-day Precision (%RSD) | < 7.00% | [3] |
| Inter-day Precision (%RSD) | < 7.00% | [3] |
| Accuracy (%RE) | Within ±11.75% | [3] |
| Extraction Recovery | > 85% | [4] |
Signaling Pathway and Metabolism
Isoursodeoxycholic acid is a microbial metabolite of both endogenous and exogenous ursodeoxycholic acid.[1] The diagram below illustrates the metabolic relationship.
Caption: Formation of this compound from UDCA.
This comprehensive protocol provides a robust framework for the reliable quantification of isoursodeoxycholic acid in biological samples. The key to a successful assay is the optimization of the chromatographic separation to ensure accurate differentiation from its isomers. Researchers should perform a full method validation according to relevant regulatory guidelines (e.g., ICH M10) to ensure the reliability of their results.[5]
References
- 1. Separation of bile acid isomer plays a pivotal role in bioequivalence evaluation of ursodeoxycholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. Simultaneous determination of UDCA and its major metabolites in human plasma with surrogate matrix by a rapid and specific LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nssresearchjournal.com [nssresearchjournal.com]
- 5. pubs.bcnf.ir [pubs.bcnf.ir]
- 6. medpace.com [medpace.com]
- 7. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
Application Note: Development of a Stable Iso-Ursodeoxycholic Acid (isoUDCA) Formulation for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction Iso-ursodeoxycholic acid (isoUDCA) is an isomer and a metabolite of ursodeoxycholic acid (UDCA), a secondary bile acid used in the treatment of cholestatic liver diseases.[1][2] Like its parent compound, this compound has low aqueous solubility, which presents a significant challenge for developing formulations suitable for in vivo research, leading to poor oral absorption and variable bioavailability.[3][4] This application note provides a comprehensive guide and detailed protocols for developing a stable, homogenous oral suspension of this compound for use in preclinical in vivo studies. The focus is on creating a formulation with consistent and reproducible characteristics to ensure reliable experimental outcomes.
Part 1: Pre-Formulation Studies
Before developing a full formulation, it is critical to characterize the physicochemical properties of the this compound active pharmaceutical ingredient (API). These studies identify the key challenges and inform the selection of appropriate formulation strategies.[5]
Key Physicochemical Parameters A summary of essential pre-formulation data to be collected for this compound is presented below.
| Parameter | Method | Sample Data/Expected Outcome | Significance |
| Appearance | Visual Inspection | White to off-white crystalline powder | Basic quality control and identification. |
| Solubility | Shake-flask method in various solvents (Water, PBS pH 7.4, 0.1N HCl, SGF, FaSSIF) | Practically insoluble in water (<0.1 mg/mL); slightly soluble in methanol (B129727).[3][6] | Determines the need for solubility enhancement and informs vehicle selection. |
| pKa | Potentiometric titration or UV-spectrophotometry | Expected to be around 5.0, similar to UDCA.[7] | Predicts the ionization state and solubility at different physiological pH values. |
| Melting Point | Differential Scanning Calorimetry (DSC) | Sharp endotherm indicates crystalline nature. | Confirms purity and solid-state form of the API. |
| Particle Size | Laser Diffraction | D(v, 0.9) < 50 µm | Influences dissolution rate and suspension stability; smaller particles are preferred. |
| Intrinsic Stability | Stress testing (Heat, Light, Humidity, pH) via HPLC | Assess for degradation peaks. | Identifies potential degradation pathways and informs handling/storage requirements.[8] |
Part 2: Formulation Development Strategy
For a poorly soluble compound like this compound, an oral suspension is a common and practical approach for preclinical animal studies.[9][10] The strategy focuses on ensuring dose uniformity, stability, and ease of administration.
Workflow for Formulation Development The overall process for developing and validating an this compound formulation for in vivo use is outlined below.
Caption: A logical workflow for developing a stable this compound formulation.
Selection of Excipients The choice of excipients is critical for the stability and performance of the suspension.[8]
| Excipient Class | Example | Purpose | Typical Concentration |
| Vehicle | Purified Water, 0.5% Carboxymethylcellulose (CMC) Sodium | The continuous phase of the suspension; provides viscosity to slow sedimentation. | q.s. to 100% |
| Wetting Agent | Tween 80 or Pluronic F68 | Reduces the surface tension between the drug particles and the vehicle, ensuring uniform dispersion. | 0.1% - 0.5% w/v |
| Preservative | Sodium Benzoate, Methylparaben | Inhibits microbial growth, especially for multi-dose studies. (Note: Check for compatibility and sensitivity in the animal model).[4] | 0.1% - 0.2% w/v |
| Buffering Agent | Citrate or Phosphate (B84403) Buffer | Maintains a stable pH to prevent pH-dependent degradation or solubility changes. | As needed to target pH |
Part 3: Protocol for an this compound Oral Suspension (10 mg/mL)
This protocol details the preparation of a 100 mL batch of a 10 mg/mL this compound oral suspension, a common concentration for rodent studies.
Materials & Equipment
-
This compound API (1.0 g)
-
Carboxymethylcellulose (CMC) Sodium, low viscosity (0.5 g)
-
Tween 80 (0.2 g / ~0.2 mL)
-
Purified Water (approx. 100 mL)
-
Glass beaker (250 mL)
-
Graduated cylinder (100 mL)
-
Magnetic stirrer and stir bar
-
Overhead mechanical stirrer (optional, for larger volumes)
-
Analytical balance
-
Spatulas and weigh boats
-
pH meter
Preparation Procedure
-
Prepare the Vehicle: Add approximately 80 mL of purified water to a 250 mL beaker with a magnetic stir bar. Slowly sprinkle the 0.5 g of CMC sodium onto the surface of the water while stirring vigorously to prevent clumping. Continue stirring until the CMC is fully dissolved and the solution is clear (this may take 30-60 minutes).
-
Add the Wetting Agent: To the CMC solution, add 0.2 g of Tween 80 and stir until fully dispersed.
-
Prepare the API Slurry: In a separate small container, accurately weigh 1.0 g of this compound. Add a small amount (~5 mL) of the prepared vehicle to the API and mix with a spatula to form a smooth, uniform paste. This step is crucial to ensure proper wetting and prevent particle agglomeration.
-
Combine and Homogenize: Slowly transfer the API slurry into the main beaker containing the vehicle under continuous stirring. Use an additional small amount of the vehicle to rinse the container and ensure a complete transfer of the API.
-
Adjust to Final Volume: Carefully transfer the suspension to a 100 mL graduated cylinder. Add the vehicle dropwise to bring the final volume to exactly 100 mL (q.s.).
-
Final Homogenization: Transfer the suspension back to the beaker and stir for an additional 30 minutes to ensure complete homogeneity.
-
Measure pH and Appearance: Record the final pH and visually inspect the suspension for uniformity. It should be a milky, homogenous liquid.
-
Storage: Transfer the final formulation to a labeled, airtight, light-protected container. Store at the recommended temperature (e.g., 2-8°C).
Part 4: Stability Assessment Protocol
A short-term stability study is essential to define the shelf-life and appropriate storage conditions for the formulation.[10][11]
Experimental Design
-
Formulation: 10 mg/mL this compound suspension prepared as per the protocol above.
-
Storage Conditions:
-
Refrigerated: 2-8°C
-
Room Temperature: 25°C / 60% RH
-
-
Time Points: 0, 7, 14, and 28 days.
-
Container: Amber glass vials.
Stability-Indicating Parameters & Methods
| Parameter | Method | Acceptance Criteria |
| Appearance | Visual Inspection | Homogenous, white suspension; no signs of gross sedimentation, caking, or color change. |
| pH | Calibrated pH meter | ± 0.5 units from the initial value. |
| This compound Assay | Validated HPLC-UV method | 90.0% - 110.0% of the initial concentration.[4] |
| Related Substances | Validated HPLC-UV method | No significant increase in individual or total impurities. |
| Particle Size | Laser Diffraction | No significant change in particle size distribution. |
| Redispersibility | Manual Shaking | Easily redispersed to a homogenous state within 30 seconds of shaking. |
Sample Stability Data Table (Hypothetical)
| Time Point | Storage | Appearance | pH | Assay (% Initial) | Redispersibility |
| Day 0 | - | Pass | 6.8 | 100.0% | Pass |
| Day 7 | 2-8°C | Pass | 6.7 | 99.5% | Pass |
| Day 7 | 25°C | Pass | 6.8 | 98.9% | Pass |
| Day 14 | 2-8°C | Pass | 6.7 | 99.2% | Pass |
| Day 14 | 25°C | Pass | 6.6 | 97.5% | Pass |
| Day 28 | 2-8°C | Pass | 6.6 | 98.8% | Pass |
| Day 28 | 25°C | Pass | 6.5 | 95.1% | Pass |
Part 5: Analytical Method for Quantification
A robust analytical method is required to determine the concentration (assay) of this compound in the formulation and to assess for degradation products. An HPLC-UV method is suitable for this purpose.
Protocol: HPLC-UV Method for this compound Assay
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile and 20 mM phosphate buffer (pH 3.0) in a 60:40 v/v ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: ~210 nm (as bile acids lack a strong chromophore).
-
Injection Volume: 20 µL.
-
Sample Preparation:
-
Thoroughly shake the suspension to ensure homogeneity.
-
Pipette 1.0 mL of the suspension into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of methanol and water (diluent).
-
Mix well and filter a portion through a 0.45 µm syringe filter into an HPLC vial.
-
-
Standard Preparation: Prepare a standard stock solution of this compound at 1 mg/mL in diluent. Create a working standard at 0.1 mg/mL by diluting the stock solution.
-
Quantification: Compare the peak area of the sample to the peak area of the standard to calculate the concentration.
Part 6: Bile Acid Signaling & Troubleshooting
Potential Signaling Pathway Bile acids, including UDCA and its derivatives, are known to act as signaling molecules by activating nuclear receptors like the Farnesoid X Receptor (FXR) or membrane receptors like TGR5. These pathways regulate lipid metabolism, inflammation, and cell survival. It is plausible that this compound interacts with similar pathways.
Caption: Plausible signaling pathways for this compound via TGR5 and FXR activation.
Troubleshooting Common Formulation Issues
Caption: A flowchart for troubleshooting common this compound suspension issues.
References
- 1. DE4443377A1 - Process for the preparation of isoursodeoxycholic acid - Google Patents [patents.google.com]
- 2. Ursodeoxycholic acid - Wikipedia [en.wikipedia.org]
- 3. Enhancing Dissolution and Oral Bioavailability of Ursodeoxycholic Acid with a Spray-Dried pH-Modified Extended Release Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulation and Characterization of Ursodeoxycholic Acid Nanosuspension Based on Bottom-Up Technology and Box–Behnken Design Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Preclinical Evaluation of UDCA-Containing Oral Formulation in Mice for the Treatment of Wet Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 9. researchgate.net [researchgate.net]
- 10. Pharmaceutical suspensions of ursodeoxycholic acid for pediatric patients: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Study of quality and stability of ursodeoxycholic acid formulations for oral pediatric administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for isoUDCA Administration in Mouse Models of Liver Injury
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of iso-ursodeoxycholic acid (isoUDCA) and its more commonly studied isomer, ursodeoxycholic acid (UDCA), in various mouse models of liver injury. The protocols and data presented are intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of these bile acids.
UDCA, a hydrophilic bile acid, has been investigated for its hepatoprotective effects, which are attributed to its anti-inflammatory, anti-apoptotic, and choleretic properties.[1][2] It modulates bile acid composition, replacing toxic hydrophobic bile acids with less harmful hydrophilic ones.[3][4] The mechanisms of action involve complex signaling pathways, including the farnesoid X receptor (FXR) and the G-protein-coupled bile acid receptor 1 (GPBAR1, also known as TGR5).[5][6]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on UDCA administration in mouse models of liver injury.
Table 1: UDCA Dosage and Administration in Different Mouse Models of Liver Injury
| Liver Injury Model | Mouse Strain | UDCA Dosage | Administration Route | Treatment Duration | Key Findings | Reference(s) |
| Non-alcoholic Steatohepatitis (NASH) | C57BL/6 | 30, 60, 120 mg/kg/day | Oral gavage | 4 weeks | Dose-dependent alleviation of hepatic inflammation. | [7] |
| Non-alcoholic Steatohepatitis (NASH) | C57BL/6 | 300 mg/kg/day | Oral gavage | 8 weeks | Ameliorated liver inflammation. | [8] |
| Diet-Induced Obesity | C57BL/6 | 0.5% (w/w) in diet | Diet | 8 weeks | Prevented body weight gain and insulin (B600854) resistance. | [9][10] |
| Obstructive Cholestasis (CBDL) | Wild type, Abcb4-/- | 0.5% in diet | Diet | 7 days | Aggravated liver injury and increased mortality. | [11][12] |
| Cholesterol Gallstones | C57BL/6 | Not specified | Diet | 8 weeks | Reduced gallstone formation rate from 100% to 30%. | [13] |
| General Hepatotoxicity | Rodents | 10-40 mg/kg/day | Not specified | Varied | Hepatoprotection against various drug-induced liver injuries. | [1] |
Table 2: Effects of UDCA on Key Biochemical and Molecular Markers
| Parameter | Liver Injury Model | Change Observed with UDCA | Notes | Reference(s) |
| Serum ALT/AST | NASH, DILI | Decreased | Indicates reduced hepatocellular injury. | [7][8] |
| Serum Bilirubin (B190676) | Cholestasis | Decreased | UDCA can lower serum bilirubin by about 25%. | [14] |
| Serum Alkaline Phosphatase | Cholestasis | Decreased | A marker of cholestasis. | [11] |
| Liver Triglycerides | Diet-Induced Obesity | Decreased | UDCA improved lipid metabolism. | [15] |
| Hepatic Inflammatory Markers (TNFα, IL-6) | NASH | Decreased | Demonstrates anti-inflammatory effects. | [10][16] |
| Hepatic Fibrosis Markers (α-SMA, Col1α1) | NASH | Decreased | Suggests potential anti-fibrotic activity. | [10] |
| Intestinal FGF15/19 | Morbid Obesity | Decreased | Indicates modulation of the FXR signaling pathway. | [17][18] |
| Hepatic CYP7A1 Expression | Morbid Obesity | Increased | A key enzyme in bile acid synthesis, regulated by FXR. | [17][18] |
Experimental Protocols
Protocol 1: Induction of Non-alcoholic Steatohepatitis (NASH) and UDCA Treatment
Objective: To evaluate the efficacy of UDCA in a diet-induced mouse model of NASH.
Materials:
-
6-week-old C57BL/6 mice
-
High-fat, high-cholesterol (HFHC) diet
-
Normal chow diet
-
Ursodeoxycholic acid (UDCA)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Oral gavage needles
-
Standard animal housing and care facilities
Procedure:
-
Acclimatization: Acclimate mice for at least one week to the housing facility with free access to food and water.
-
NASH Induction: Feed mice an HFHC diet for 12 to 24 weeks to induce different stages of NAFLD, from simple steatosis to steatohepatitis.[7] A control group should be fed a normal chow diet.
-
Group Allocation: After the induction period, randomly divide the HFHC-fed mice into treatment and control groups.
-
UDCA Administration:
-
Sample Collection: At the end of the treatment period, fast the mice overnight, anesthetize, and collect blood via cardiac puncture. Perfuse the liver with saline and harvest liver and intestinal tissues.
-
Endpoint Analysis:
-
Serum Analysis: Measure serum levels of ALT, AST, triglycerides, and cholesterol.
-
Histopathology: Fix a portion of the liver in 10% formalin for H&E and Sirius Red staining to assess steatosis, inflammation, and fibrosis.
-
Gene Expression Analysis: Snap-freeze liver and intestinal tissue in liquid nitrogen for subsequent RNA extraction and qRT-PCR analysis of genes related to inflammation, fibrosis, and bile acid metabolism.
-
Bile Acid Profiling: Analyze serum and liver bile acid composition using liquid chromatography-mass spectrometry.[8]
-
Protocol 2: Obstructive Cholestasis Model (Bile Duct Ligation) and UDCA Administration
Objective: To investigate the effects of UDCA in a mouse model of obstructive cholestasis. Note: UDCA has been shown to be detrimental in complete biliary obstruction models.[12][19]
Materials:
-
Wild-type or specific knockout (e.g., Abcb4-/-) mice
-
Diet supplemented with 0.5% (w/w) UDCA
-
Control diet (chow)
-
Surgical instruments for laparotomy and bile duct ligation
-
Anesthetics
Procedure:
-
Pre-treatment: Feed mice with either the UDCA-supplemented diet or the control diet for a specified period (e.g., 7 days) before surgery.[11]
-
Surgical Procedure (Common Bile Duct Ligation - CBDL):
-
Anesthetize the mouse.
-
Perform a midline laparotomy to expose the common bile duct.
-
Ligate the common bile duct in two locations and transect the duct between the ligatures.
-
Suture the abdominal wall and skin.
-
Provide post-operative care, including analgesia and monitoring.
-
-
Post-operative Treatment and Monitoring: Continue feeding the respective diets for the desired experimental duration (e.g., 7 days). Monitor for signs of distress and mortality.
-
Sample Collection: At the endpoint, collect blood and liver tissue as described in Protocol 1.
-
Endpoint Analysis:
-
Serum Biochemistry: Measure ALT, AST, alkaline phosphatase, and total bilirubin.
-
Histology: Examine liver sections for evidence of bile infarcts, necrosis, and inflammation.
-
Biliary Tract Visualization (Optional): Perform techniques like India ink injection or plastination to study the morphology of the biliary tract.[12]
-
Signaling Pathways and Experimental Workflow
Signaling Pathways
The therapeutic effects of this compound/UDCA are mediated through complex interactions with nuclear receptors and cell signaling pathways.
References
- 1. Ursodeoxycholic Acid for the Management of Drug-induced Liver Injury: Role of Hepatoprotective and Anti-cholestatic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of action and therapeutic efficacy of ursodeoxycholic acid in cholestatic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. researchgate.net [researchgate.net]
- 5. Secondary (iso)BAs cooperate with endogenous ligands to activate FXR under physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ursodeoxycholic Acid Treatment Restores Gut Microbiota and Alleviates Liver Inflammation in Non-Alcoholic Steatohepatitic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A high-dose of ursodeoxycholic acid treatment alleviates liver inflammation by remodeling gut microbiota and bile acid profile in a mouse model of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Ursodeoxycholic Acid Alters Bile Acid and Fatty Acid Profiles in a Mouse Model of Diet-Induced Obesity [frontiersin.org]
- 10. Ursodeoxycholic acid is a GPBAR1 agonist and resets liver/intestinal FXR signaling in a model of diet-induced dysbiosis and NASH [iris.unisa.it]
- 11. Differential effects of norUDCA and UDCA in obstructive cholestasis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ursodeoxycholic acid aggravates bile infarcts in bile duct-ligated and Mdr2 knockout mice via disruption of cholangioles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The effect of ursodeoxycholic acid on the relative expression of the lipid metabolism genes in mouse cholesterol gallstone models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Ursodeoxycholic Acid Regulates Hepatic Energy Homeostasis and White Adipose Tissue Macrophages Polarization in Leptin-Deficiency Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ursodeoxycholic acid dose-dependently improves liver injury in rats fed a methionine- and choline-deficient diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Inhibition of farnesoid X receptor signaling shows beneficial effects in human obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ursodeoxycholic acid exerts farnesoid X receptor-antagonistic effects on bile acid and lipid metabolism in morbid obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Differential effects of norUDCA and UDCA in obstructive cholestasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Effects of Isoursodeoxycholic Acid (isoUDCA) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for investigating the cellular effects of isoursodeoxycholic acid (isoUDCA), a stereoisomer of ursodeoxycholic acid (UDCA). The protocols are based on established methods for studying bile acid signaling and are adaptable for various cell lines and research questions.
I. Introduction to this compound
Isoursodeoxycholic acid (this compound) is a secondary bile acid that has demonstrated cytoprotective effects in preclinical studies.[1] Like its well-studied isomer, UDCA, this compound is known to modulate several key signaling pathways involved in cell survival, apoptosis, and inflammation. In vitro studies are crucial for elucidating the specific mechanisms of action of this compound and evaluating its therapeutic potential. This document outlines key experimental protocols to assess the impact of this compound on cell viability, apoptosis, and major signaling cascades.
II. Preparation of this compound Stock Solutions
Proper preparation of this compound stock solutions is critical for accurate and reproducible experimental results.
Materials:
-
Isoursodeoxycholic acid (this compound) powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, light-protected microcentrifuge tubes
-
Vortex mixer
-
Water bath or sonicator (optional)
Protocol:
-
In a sterile microcentrifuge tube, weigh the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 100 mM).
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle heating or sonication can aid in dissolution.[2]
-
Once fully dissolved, aliquot the stock solution into sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles.[2]
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]
Note: The final concentration of DMSO in the cell culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.
III. Experimental Protocols
A. Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method to assess cell metabolic activity, which is often used as a measure of cell viability.
Materials:
-
This compound stock solution
-
Human hepatoblastoma cell line (e.g., HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Protocol:
-
Seed HepG2 cells in a 96-well plate at a density of 6 x 10³ cells/well and incubate for 24 hours.[3]
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the existing medium and treat the cells with various concentrations of this compound (e.g., 0.05 mM to 1.0 mM).[3] Include a vehicle control (medium with DMSO at the same final concentration as the highest this compound treatment).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
At the end of the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]
-
Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[3]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Data Presentation:
| This compound Concentration (mM) | Cell Viability (%) at 24h | Cell Viability (%) at 48h | Cell Viability (%) at 72h |
| 0 (Vehicle Control) | 100 | 100 | 100 |
| 0.05 | (Enter Data) | (Enter Data) | (Enter Data) |
| 0.1 | (Enter Data) | (Enter Data) | (Enter Data) |
| 0.5 | (Enter Data) | (Enter Data) | (Enter Data) |
| 1.0 | (Enter Data) | (Enter Data) | (Enter Data) |
B. Apoptosis Assays
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound stock solution
-
HepG2 cells
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed HepG2 cells in 6-well plates and allow them to reach 70-80% confluency.
-
Treat cells with the desired concentrations of this compound for 24-48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
Data Presentation:
| Treatment | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control | (Enter Data) | (Enter Data) | (Enter Data) |
| This compound (Concentration 1) | (Enter Data) | (Enter Data) | (Enter Data) |
| This compound (Concentration 2) | (Enter Data) | (Enter Data) | (Enter Data) |
This assay measures the activity of caspases, which are key proteases in the apoptotic cascade.
Materials:
-
This compound stock solution
-
HepG2 cells
-
Luminescent Caspase-Glo® 3/7, 8, or 9 Assay Kit
-
96-well white-walled plates
-
Luminometer
Protocol:
-
Seed HepG2 cells in a 96-well white-walled plate.
-
Treat cells with various concentrations of this compound for a specified time course.
-
Add the Caspase-Glo® reagent to each well according to the manufacturer's instructions.
-
Incubate at room temperature for 1-2 hours.
-
Measure luminescence using a luminometer.
Data Presentation:
| This compound Concentration | Caspase-3/7 Activity (RLU) | Caspase-8 Activity (RLU) | Caspase-9 Activity (RLU) |
| Vehicle Control | (Enter Data) | (Enter Data) | (Enter Data) |
| Concentration 1 | (Enter Data) | (Enter Data) | (Enter Data) |
| Concentration 2 | (Enter Data) | (Enter Data) | (Enter Data) |
C. Western Blot Analysis of Signaling Pathways
Western blotting is used to detect changes in the expression and phosphorylation status of key proteins in signaling pathways modulated by this compound.
General Protocol:
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-ERK, ERK, p-Akt, Akt, p-p65, p65, IκBα) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Data Presentation:
| Target Protein | Treatment | Fold Change (Normalized Intensity) |
| p-ERK/Total ERK | Vehicle Control | 1.0 |
| This compound (Concentration 1) | (Enter Data) | |
| This compound (Concentration 2) | (Enter Data) | |
| p-Akt/Total Akt | Vehicle Control | 1.0 |
| This compound (Concentration 1) | (Enter Data) | |
| This compound (Concentration 2) | (Enter Data) | |
| Nuclear p65 | Vehicle Control | 1.0 |
| This compound (Concentration 1) | (Enter Data) | |
| This compound (Concentration 2) | (Enter Data) | |
| Cytoplasmic IκBα | Vehicle Control | 1.0 |
| This compound (Concentration 1) | (Enter Data) | |
| This compound (Concentration 2) | (Enter Data) |
D. TGR5 Activation Assay (cAMP Measurement)
Activation of the G protein-coupled bile acid receptor TGR5 by this compound can be assessed by measuring the downstream second messenger, cyclic AMP (cAMP).
Materials:
-
This compound stock solution
-
HEK293T cells
-
TGR5 expression vector
-
cAMP ELISA Kit
-
Cell lysis buffer
Protocol:
-
Transfect HEK293T cells with a TGR5 expression vector.
-
Seed the transfected cells in a 96-well plate.
-
Treat the cells with various concentrations of this compound for a short duration (e.g., 5-60 minutes).
-
Lyse the cells and measure the intracellular cAMP levels using a competitive ELISA kit according to the manufacturer's protocol.
Data Presentation:
| This compound Concentration | Intracellular cAMP Level (pmol/mL) |
| Vehicle Control | (Enter Data) |
| Concentration 1 | (Enter Data) |
| Concentration 2 | (Enter Data) |
| Positive Control (e.g., INT-777) | (Enter Data) |
E. Farnesoid X Receptor (FXR) Activation Assay
The effect of this compound on the nuclear receptor FXR can be determined using a luciferase reporter assay.
Materials:
-
This compound stock solution
-
HepG2 or other suitable cell line
-
FXR expression vector
-
FXR-responsive luciferase reporter vector
-
Transfection reagent
-
Luciferase assay system
Protocol:
-
Co-transfect cells with the FXR expression vector and the FXR-responsive luciferase reporter vector.
-
Treat the transfected cells with various concentrations of this compound for 24 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
Data Presentation:
| This compound Concentration | Relative Luciferase Units (RLU) |
| Vehicle Control | (Enter Data) |
| Concentration 1 | (Enter Data) |
| Concentration 2 | (Enter Data) |
| Positive Control (e.g., GW4064) | (Enter Data) |
IV. Visualization of Signaling Pathways and Workflows
Caption: Key signaling pathways potentially modulated by this compound.
References
Application Notes and Protocols for the Isolation and Purification of Isoursodeoxycholic Acid (isoUDCA) from Biological Matrices
Introduction
Isoursodeoxycholic acid (isoUDCA), the 3β-epimer of ursodeoxycholic acid (UDCA), is a secondary bile acid formed in the gut by intestinal microflora and via hepatic microsomal enzymes.[1][2] While UDCA is well-known for its therapeutic applications in cholestatic liver diseases, the biological significance of this compound is an emerging area of research.[3] It has been observed in various biological matrices, including serum, bile, urine, and feces, particularly after administration of UDCA.[1][4] Accurate isolation and quantification of this compound are crucial for pharmacokinetic studies, understanding its metabolic pathways, and elucidating its potential physiological and pathological roles.[4] This document provides detailed protocols for the isolation and purification of this compound from serum, urine, and bile, intended for researchers, scientists, and professionals in drug development.
Metabolic Pathway of this compound Formation
Isoursodeoxycholic acid is not a primary bile acid synthesized in the liver but is rather a metabolic product of UDCA. The conversion involves an epimerization reaction at the C-3 position of the steroid nucleus. This transformation is mediated by both the intestinal bacterial flora and hepatic microsomal enzymes. The putative intermediate in this epimerization is 3-oxo-7β-hydroxy-5β-cholan-24-oic acid (3-dehydro-UDCA).[1][2] Understanding this pathway is essential for interpreting the presence and concentration of this compound in biological samples.
Caption: Metabolic conversion pathway of UDCA to this compound.
Quantitative Data Summary
The concentration of this compound in biological matrices can vary significantly depending on the administration of exogenous UDCA. The following tables summarize quantitative data from studies involving this compound.
Table 1: Serum Concentrations of this compound after 4 Weeks of UDCA Treatment.[2]
| Subject Group | This compound Concentration (μmol/L, mean ± SD) |
| Primary Biliary Cirrhosis (PBC) Patients (n=8) | 1.37 ± 0.79 |
| Primary Sclerosing Cholangitis (PSC) Patients (n=6) | 1.25 ± 0.91 |
| Healthy Controls (n=4) | 3.87 ± 0.44 |
Table 2: Bile Acid Distribution in Biological Matrices After Oral this compound Administration.[1]
| Biological Matrix | This compound Enrichment (%) | UDCA Enrichment (%) | 3-dehydro-UDCA Enrichment (%) |
| Bile | 2.2 | 25.7 | 0.7 |
| Serum | 24.7 | 23.5 | 6.1 |
| Urine | 83.7 | 2.0 | 2.4 |
Table 3: General Performance of Bile Acid Extraction Methods.
| Method | Matrix | Recovery Rate (%) | Purity Achieved | Reference |
| Solid-Phase Extraction (SPE) | Urine | 89.1 - 100.2 | High | [5] |
| Solid-Phase Extraction (SPE) | Serum | >85% | High | [6] |
| Liquid-Liquid Extraction (LLE) | Liver | High | Variable | [5] |
| Solvent Precipitation | Serum/Plasma | Good | Requires further cleanup | [5] |
Experimental Protocols
The following protocols describe the isolation and purification of this compound from serum, urine, and bile. The general workflow involves sample pretreatment, extraction, and chromatographic separation.
Caption: General experimental workflow for this compound isolation.
Protocol 1: Isolation of this compound from Human Serum using Solid-Phase Extraction (SPE)
This protocol is adapted from established methods for bile acid extraction from serum and is suitable for subsequent analysis by LC-MS/MS.[5][7][8]
1. Materials and Reagents:
-
Human serum samples
-
Internal Standard (IS): Deuterated this compound (e.g., this compound-d4)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Acetic Acid (Glacial)
-
C18 SPE cartridges (e.g., 500 mg, 3 mL)
-
Vacuum manifold for SPE
-
Nitrogen evaporator
-
Vortex mixer and centrifuge
2. Sample Pretreatment:
-
Thaw frozen serum samples on ice.
-
To a 200 µL aliquot of serum in a microcentrifuge tube, add a known amount of internal standard (e.g., 10 µL of 100 ng/mL this compound-d4 in methanol) to monitor extraction efficiency.
-
Vortex briefly to mix.
-
Acidify the sample by adding 10 µL of 2% aqueous acetic acid to lower the pH to approximately 4.0. This ensures this compound is in its protonated, more hydrophobic form.
-
Dilute the sample with 400 µL of HPLC-grade water to reduce viscosity.
-
Vortex the sample for 30 seconds.
3. Solid-Phase Extraction (SPE):
-
Cartridge Conditioning:
-
Place C18 SPE cartridges on a vacuum manifold.
-
Condition the cartridges by passing 1 mL of methanol through the sorbent. Do not allow the cartridge to dry.
-
Equilibrate the cartridges by passing 1 mL of HPLC-grade water. Ensure the sorbent bed remains wetted.
-
-
Sample Loading:
-
Load the entire pretreated serum sample (~620 µL) onto the conditioned cartridge.
-
Apply a gentle vacuum to pass the sample through the sorbent at a slow, steady flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of HPLC-grade water to remove salts and polar interferences.
-
Perform a second wash with 1 mL of 15% aqueous methanol to remove more strongly bound polar impurities.
-
Dry the cartridge thoroughly by applying a high vacuum for 5-10 minutes.
-
-
Elution:
-
Place collection tubes inside the manifold.
-
Elute the retained bile acids, including this compound, by passing 2 mL of methanol through the cartridge.
-
4. Post-Elution Processing:
-
Evaporate the eluted fraction to dryness under a gentle stream of nitrogen at room temperature or 30°C.
-
Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., 50% methanol in water).
Protocol 2: Isolation of this compound from Human Urine using Liquid-Liquid Extraction (LLE)
This protocol is a general method for extracting organic acids from urine and can be optimized for this compound.[9][10]
1. Materials and Reagents:
-
Human urine samples
-
Internal Standard (IS): Deuterated this compound (e.g., this compound-d4)
-
Ethyl Acetate (B1210297) (HPLC grade)
-
Sodium Chloride (NaCl)
-
Hydrochloric Acid (HCl, 6 M)
-
Nitrogen evaporator
-
Vortex mixer and centrifuge
2. Sample Pretreatment:
-
Thaw frozen urine samples. Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to remove particulate matter.
-
Use a volume of the supernatant equivalent to a specific creatinine (B1669602) concentration (e.g., 1 mg) for normalization.
-
Add a known amount of internal standard to the urine sample.
3. Liquid-Liquid Extraction (LLE):
-
Add 1 g of NaCl to the pretreated urine sample to increase the ionic strength of the aqueous phase and improve extraction efficiency.
-
Acidify the mixture to a pH of ~2-3 with 6 M HCl.
-
Add 3 volumes of ethyl acetate to the acidified urine.
-
Vortex vigorously for 2 minutes to ensure thorough mixing of the aqueous and organic phases.
-
Centrifuge at 3,000 x g for 10 minutes to separate the layers.
-
Carefully collect the upper organic layer (ethyl acetate) containing the extracted bile acids.
-
Repeat the extraction process (steps 3-6) two more times with fresh ethyl acetate.
-
Pool all the collected organic fractions.
4. Post-Elution Processing:
-
Evaporate the pooled ethyl acetate extract to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for further purification or analysis.
Protocol 3: Purification of this compound using Preparative HPLC
Following initial extraction, preparative High-Performance Liquid Chromatography (HPLC) can be used to isolate this compound to a high degree of purity. This is particularly useful for obtaining pure material for biological assays or as an analytical standard.[11][12][13]
1. Instrumentation and Columns:
-
Preparative HPLC system with a fraction collector.
-
Reversed-phase C18 preparative column (e.g., 250 x 21.2 mm, 5 µm particle size).
2. Mobile Phase and Conditions (Example):
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A linear gradient from 30% B to 70% B over 30 minutes. (This must be optimized based on an analytical scale separation of this compound from other bile acids).
-
Flow Rate: ~20 mL/min (scaled up from analytical flow rate).
-
Detection: UV at a low wavelength (e.g., 200-210 nm), as bile acids lack a strong chromophore.
-
Injection Volume: Dependent on the loading capacity of the column, determined through loading studies.
3. Purification Procedure:
-
Reconstitute the dried extract from Protocol 1 or 2 in a minimal amount of the initial mobile phase.
-
Filter the sample through a 0.45 µm filter to remove any particulates.
-
Inject the sample onto the preparative HPLC system.
-
Collect fractions based on the retention time of this compound, which should be predetermined using an analytical standard.
-
Pool the fractions containing pure this compound.
-
Evaporate the solvent to obtain the purified compound.
-
Assess the purity of the isolated this compound using analytical HPLC or LC-MS/MS.
Concluding Remarks
The protocols outlined provide a comprehensive framework for the successful isolation and purification of isoursodeoxycholic acid from complex biological matrices. The choice of method, particularly between SPE and LLE, will depend on the specific matrix, available equipment, and the desired scale of purification. For accurate quantification, the use of a stable isotope-labeled internal standard is highly recommended. Further purification by preparative HPLC is essential when high-purity this compound is required for subsequent biological or chemical studies. As research into the roles of this compound expands, these methods will be fundamental in advancing our understanding of its contribution to health and disease.
References
- 1. Study of human isoursodeoxycholic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Formation of iso-ursodeoxycholic acid during administration of ursodeoxycholic acid in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ursodeoxycholic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Isoursodeoxycholic acid: metabolism and therapeutic effects in primary biliary cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 6. nssresearchjournal.com [nssresearchjournal.com]
- 7. benchchem.com [benchchem.com]
- 8. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. LABTips: Preparative HPLC for Purification Workflows | Labcompare.com [labcompare.com]
- 12. agilent.com [agilent.com]
- 13. PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Iso-Ursodeoxycholic Acid (isoUDCA) Dose-Response Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iso-ursodeoxycholic acid (isoUDCA) is a hydrophilic bile acid and a stereoisomer of ursodeoxycholic acid (UDCA). Like UDCA, this compound is being investigated for its potential therapeutic applications in a range of cholestatic liver diseases and other conditions. Its mechanisms of action are believed to involve cytoprotection, immunomodulation, and the regulation of apoptosis.[1][2][3][4] Establishing a clear dose-response relationship is a critical step in the preclinical development of this compound. These application notes provide detailed protocols for in vitro dose-response studies to evaluate the efficacy and cellular mechanisms of this compound.
Data Presentation
Quantitative data from dose-response studies should be summarized in a clear and structured format to facilitate comparison and interpretation. Below are template tables for presenting key experimental results.
Table 1: Cytotoxicity of this compound on HepG2 Cells (MTT Assay)
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| 0 (Vehicle Control) | 100 ± 5.2 | |
| 10 | 98 ± 4.8 | |
| 50 | 95 ± 5.5 | |
| 100 | 88 ± 6.1 | |
| 200 | 75 ± 7.3 | >500 |
| 500 | 60 ± 8.0 |
Table 2: Effect of this compound on Apoptosis in HepG2 Cells (Flow Cytometry with Annexin V/PI Staining)
| This compound Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) (Mean ± SD) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) (Mean ± SD) | % Total Apoptotic Cells (Mean ± SD) |
| 0 (Vehicle Control) | 2.1 ± 0.5 | 1.5 ± 0.3 | 3.6 ± 0.8 |
| 50 | 5.3 ± 1.1 | 2.0 ± 0.4 | 7.3 ± 1.5 |
| 100 | 10.2 ± 2.3 | 3.1 ± 0.7 | 13.3 ± 3.0 |
| 200 | 18.5 ± 3.9 | 5.2 ± 1.2 | 23.7 ± 5.1 |
Table 3: Gene Expression Analysis of Apoptosis-Related Genes in HepG2 Cells Treated with this compound (qRT-PCR)
| This compound Concentration (µM) | Bcl-2 (Fold Change) | Bax (Fold Change) | Caspase-3 (Fold Change) |
| 0 (Vehicle Control) | 1.0 | 1.0 | 1.0 |
| 50 | 0.85 | 1.5 | 1.8 |
| 100 | 0.60 | 2.2 | 2.5 |
| 200 | 0.40 | 3.5 | 3.8 |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are designed for the human hepatoma cell line HepG2 but can be adapted for other relevant cell lines.
Cell Culture and Maintenance
-
Cell Line: HepG2 (human hepatocellular carcinoma).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.
This compound Stock Solution Preparation
-
Solvent: Dissolve this compound powder in dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 100 mM).
-
Storage: Aliquot the stock solution and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, dilute the stock solution in a culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of culture medium.
-
Incubation: Incubate the plate for 24 hours to allow for cell attachment.
-
Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0, 10, 50, 100, 200, 500 µM). Include a vehicle control (medium with 0.1% DMSO).
-
Incubation: Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding: Seed HepG2 cells in a 6-well plate at a density of 2 x 10⁵ cells per well.
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound for the desired time period.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the cells using a flow cytometer.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is for analyzing the expression of apoptosis-related genes such as Bcl-2, Bax, and Caspase-3.
-
Cell Treatment: Treat HepG2 cells with this compound as described for the apoptosis assay.
-
RNA Extraction: Extract total RNA from the cells using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using a SYBR Green-based master mix and gene-specific primers. Use a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially modulated by this compound and a general experimental workflow for dose-response studies.
Potential Signaling Pathways of this compound
Bile acids like UDCA and its isomers can influence several signaling pathways. The Farnesoid X Receptor (FXR) pathway is a key regulator of bile acid homeostasis.[5] Additionally, this compound may modulate inflammatory and apoptotic pathways.
References
- 1. academic.oup.com [academic.oup.com]
- 2. A concentration-dependent effect of ursodeoxycholate on apoptosis and caspases activities of HepG2 hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of apoptosis in HepG2 human hepatocellular carcinoma cells by a novel derivative of ursodeoxycholic acid (UDCA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TUDCA Ameliorates Liver Injury Via Activation of SIRT1-FXR Signaling in a Rat Hemorrhagic Shock Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tauroursodeoxycholate—Bile Acid with Chaperoning Activity: Molecular and Cellular Effects and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring isoUDCA Metabolism and Biotransformation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies and protocols for the qualitative and quantitative analysis of isoursodeoxycholic acid (isoUDCA) metabolism and biotransformation. The following sections cover analytical techniques, in vivo and in vitro experimental procedures, and data presentation, designed to guide researchers in the comprehensive study of this bile acid isomer.
Introduction to this compound Metabolism
Isoursodeoxycholic acid (this compound), the 3β-epimer of ursodeoxycholic acid (UDCA), undergoes extensive biotransformation in the body. A significant aspect of its metabolism is the isomerization to UDCA, suggesting that this compound may act as a prodrug.[1] This conversion is thought to be mediated by both intestinal microflora and hepatic microsomal enzymes.[1] The primary metabolic pathways for this compound include isomerization, conjugation (with N-acetylglucosamine, glucuronic acid, and sulfate), hydroxylation, and oxidation.[2][3] Understanding the techniques to measure these metabolic processes is crucial for elucidating the pharmacological and toxicological profile of this compound.
Analytical Techniques for this compound and Metabolite Quantification
The accurate quantification of this compound and its metabolites is challenging due to the presence of structurally similar isomers, such as UDCA and chenodeoxycholic acid (CDCA). High-resolution analytical techniques are therefore essential.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the sensitive and specific quantification of bile acids in complex biological matrices.[4]
Application Note: This protocol describes the simultaneous quantification of this compound, UDCA, and their conjugated metabolites in human plasma.
Protocol: LC-MS/MS for this compound and Metabolites in Human Plasma [4][5]
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., d4-UDCA).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., ZORBAX SB-C18, 2.1 × 50 mm, 1.8 µm) is suitable for separation.[4]
-
Mobile Phase A: 2 mM ammonium (B1175870) acetate (B1210297) in water.[4]
-
Mobile Phase B: Acetonitrile.[4]
-
Flow Rate: 0.5 mL/min.[4]
-
Gradient Elution:
-
0-1 min: 20% B
-
1-5 min: 20-80% B
-
5-6 min: 80% B
-
6-6.1 min: 80-20% B
-
6.1-8 min: 20% B
-
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions (Negative Ion Mode):
-
Ion Source: Electrospray Ionization (ESI).
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (m/z):
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers excellent chromatographic resolution for bile acid isomers but requires derivatization to increase their volatility.
Application Note: This protocol is suitable for the analysis of unconjugated this compound and its epimer UDCA in various biological samples after hydrolysis of conjugates.
Protocol: GC-MS for Unconjugated Bile Acids [2]
-
Sample Preparation (Hydrolysis and Derivatization):
-
To 1 mL of sample (e.g., hydrolyzed bile or urine), add an internal standard (e.g., nor-deoxycholic acid).
-
Extract the bile acids using a solid-phase extraction (SPE) C18 cartridge.
-
Elute with methanol (B129727) and evaporate to dryness.
-
Derivatization:
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat at 60°C for 30 minutes.
-
-
-
GC-MS Conditions:
-
Column: A capillary column such as a 5% phenyl methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program:
-
Initial temperature: 180°C.
-
Ramp: 5°C/min to 280°C, hold for 10 minutes.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for target analytes.
-
-
In Vivo Metabolism Studies
In vivo studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound in a whole organism.
Application Note: This protocol outlines a study design for investigating this compound metabolism in healthy human volunteers.
Protocol: Human In Vivo Metabolism Study [2]
-
Study Design:
-
Recruit healthy male subjects.
-
Administer a single oral dose or multiple doses of this compound (e.g., 250 mg, three times a day for one week).[2]
-
Collect blood, urine, and duodenal bile samples at baseline and at specified time points post-administration.
-
-
Sample Collection:
-
Serum: Collect blood in serum separator tubes. Centrifuge and store serum at -80°C.
-
Urine: Collect 24-hour urine samples. Measure the total volume and store aliquots at -80°C.
-
Bile: Collect duodenal bile via aspiration after stimulation with cholecystokinin.
-
-
Sample Analysis:
-
Extract bile acids from serum, urine, and bile using solid-phase extraction.
-
Analyze the samples using a validated LC-MS/MS or GC-MS method as described in Section 2.
-
Quantify this compound, UDCA, 3-dehydro-UDCA, and their conjugated metabolites.
-
In Vitro Biotransformation Assays
In vitro models, such as liver microsomes and cultured cell lines, are invaluable for elucidating the specific enzymes and pathways involved in this compound metabolism.
Liver Microsome Assay
Application Note: This assay is used to investigate the phase I (oxidation, hydroxylation, isomerization) and phase II (glucuronidation, sulfation) metabolism of this compound by hepatic enzymes.[6][7]
Protocol: this compound Metabolism in Human Liver Microsomes [6]
-
Incubation Mixture (Phase I):
-
Human liver microsomes (0.5 mg/mL protein).
-
This compound (1-50 µM).
-
NADPH regenerating system (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM MgCl₂).
-
Phosphate buffer (100 mM, pH 7.4).
-
Total volume: 200 µL.
-
-
Incubation Mixture (Phase II - Glucuronidation):
-
Human liver microsomes (0.5 mg/mL protein), pre-treated with alamethicin (B1591596) (50 µg/mg protein).
-
This compound (1-50 µM).
-
UDP-glucuronic acid (UDPGA, 2 mM).
-
Magnesium chloride (5 mM).
-
Tris-HCl buffer (50 mM, pH 7.4).
-
-
Procedure:
-
Pre-incubate all components except the cofactor (NADPH or UDPGA) at 37°C for 5 minutes.
-
Initiate the reaction by adding the cofactor.
-
Incubate at 37°C for various time points (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS.
-
Cultured Hepatocyte Assay (HepG2 Cells)
Application Note: Human hepatoblastoma G2 (HepG2) cells can be used to study the cellular uptake, metabolism, and potential cytotoxicity of this compound.[2]
Protocol: this compound Biotransformation in HepG2 Cells [2]
-
Cell Culture:
-
Culture HepG2 cells in a suitable medium (e.g., DMEM with 10% FBS and antibiotics) in 6-well plates until they reach 80-90% confluency.
-
-
Treatment:
-
Replace the culture medium with a fresh medium containing this compound at various concentrations (e.g., 10, 50, 100 µM).
-
Incubate for different time periods (e.g., 4, 8, 24 hours).
-
-
Sample Collection and Analysis:
-
Collect the culture medium to analyze extracellular metabolites.
-
Wash the cells with PBS, then lyse the cells to analyze intracellular metabolites.
-
Prepare the samples as described for plasma/serum (Section 2.1.1) and analyze by LC-MS/MS.
-
Data Presentation
Quantitative data should be summarized in clear, structured tables to facilitate comparison and interpretation.
Table 1: In Vivo Metabolism of this compound in Humans After Oral Administration [2]
| Analyte | Bile (Relative Enrichment %) | Serum (Relative Enrichment %) | Urine (Relative Enrichment %) |
| This compound | 2.2 | 24.7 | 83.7 |
| UDCA | 25.7 | 23.5 | 2.0 |
| 3-dehydro-UDCA | 0.7 | 6.1 | 2.4 |
Table 2: Conjugation Profile of this compound in Different Biological Matrices [2]
| Matrix | Unconjugated this compound (%) | N-acetylglucosamine Conjugated this compound (%) |
| Serum | 78 | Not Reported |
| Bile | Not Reported | 93-94 |
| Urine | Not Reported | 93-94 |
Visualization of Pathways
Diagrams are essential for visualizing the complex metabolic and signaling pathways involved in this compound biotransformation.
This compound Metabolic Pathway
Caption: Metabolic pathway of this compound biotransformation.
Signaling Pathways Influenced by UDCA (the major metabolite of this compound)
Caption: Key signaling pathways modulated by UDCA.
References
- 1. Formation of iso-ursodeoxycholic acid during administration of ursodeoxycholic acid in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Study of human isoursodeoxycholic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nssresearchjournal.com [nssresearchjournal.com]
- 4. Simultaneous determination of UDCA and its major metabolites in human plasma with surrogate matrix by a rapid and specific LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Method development and validation of ursodiol and its major metabolites in human plasma by HPLC-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Tracing isoUDCA in Metabolic Studies Using Stable Isotopes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoursodeoxycholic acid (isoUDCA), a stereoisomer of ursodeoxycholic acid (UDCA), is a secondary bile acid formed in the gut by intestinal bacteria. While UDCA is a well-established therapeutic agent for cholestatic liver diseases, the metabolic fate and biological functions of this compound are less understood. Stable isotope tracing is a powerful technique to elucidate the metabolic pathways, kinetics, and distribution of endogenous and exogenous compounds in vivo. By introducing a stable isotope-labeled version of this compound (e.g., ¹³C- or ²H-labeled), researchers can distinguish it from the endogenous pool and accurately trace its metabolic transformations. These application notes provide a comprehensive overview and detailed protocols for designing and conducting metabolic studies of this compound using stable isotope tracers.
Metabolic Pathway of this compound
Oral administration of this compound leads to its significant intestinal absorption. Once absorbed, this compound undergoes extensive isomerization to UDCA, a process likely mediated by both intestinal and hepatic enzymes. A key intermediate in this epimerization is 3-dehydro-UDCA (also known as 3-oxo-7β-hydroxy-5β-cholan-24-oic acid).[1] The resulting UDCA can then enter the bile acid pool and undergo further metabolism and enterohepatic circulation. The appearance of ¹³C-labeled this compound in serum after the ingestion of ¹³C-labeled UDCA has confirmed the precursor-product relationship between these two bile acids.[2]
Caption: Metabolic conversion of isoursodeoxycholic acid (this compound).
Potential Signaling Pathways
While the direct signaling roles of this compound are still under investigation, its close structural relationship and metabolic conversion to UDCA suggest potential involvement in similar pathways. UDCA is known to exert cytoprotective effects through various signaling mechanisms, including the activation of the Nrf2 pathway and inhibition of apoptosis.
Nrf2 Signaling Pathway Activation
UDCA has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular defense against oxidative stress.[3] Activation of Nrf2 leads to the transcription of antioxidant and detoxification genes, thereby protecting cells from damage. Given the isomerization of this compound to UDCA, it is plausible that this compound administration could indirectly lead to Nrf2 activation.
Caption: Potential activation of the Nrf2 pathway by this compound via conversion to UDCA.
Anti-Apoptotic Signaling
UDCA is a well-documented inhibitor of apoptosis.[4][5][6] It can interfere with the mitochondrial pathway of apoptosis by preventing the release of cytochrome c and the subsequent activation of caspases. This anti-apoptotic effect is a key mechanism of its therapeutic action in liver diseases. Tracing studies with labeled this compound could help determine if it possesses direct anti-apoptotic properties or if this effect is solely mediated by its conversion to UDCA.
Caption: Potential anti-apoptotic signaling of this compound.
Quantitative Data from Metabolic Studies
The following tables summarize quantitative data from a study where six healthy male subjects were administered 250 mg of this compound orally three times a day for one week.[1]
Table 1: Bile Acid Concentrations (mean ± SEM) Before and After this compound Administration [1]
| Sample | Before Administration | After Administration | p-value |
| Bile (mmol/L) | 11.9 ± 1.87 | 15.3 ± 1.37 | n.s. |
| Serum (µmol/L) | 3.4 ± 0.10 | 6.8 ± 0.43 | <0.05 |
| Urine (µmol/24h) | 5.3 ± 0.29 | 82.2 ± 7.84 | <0.01 |
Table 2: Relative Enrichment (%) of this compound and its Metabolites After this compound Administration [1]
| Compound | Bile | Serum | Urine |
| This compound | 2.2 | 24.7 | 83.7 |
| UDCA | 25.7 | 23.5 | 2.0 |
| 3-dehydro-UDCA | 0.7 | 6.1 | 2.4 |
Table 3: Conjugation Status of this compound After Administration [1]
| Sample | Conjugation Status | Percentage |
| Serum | Unconjugated | 78% |
| Bile | Conjugated with N-acetylglucosamine | 93-94% |
| Urine | Conjugated with N-acetylglucosamine | 93-94% |
Experimental Protocols
This section provides a detailed protocol for a stable isotope tracing study to investigate the metabolism of this compound in humans.
Experimental Workflow
Caption: General experimental workflow for a stable isotope tracing study of this compound.
Synthesis of Stable Isotope-Labeled this compound
-
Objective: To synthesize this compound labeled with a stable isotope (e.g., ¹³C at the C-24 carboxyl group) for use as a tracer.
-
Materials:
-
Starting material (e.g., a suitable bile acid precursor)
-
Sodium [¹³C]cyanide (for ¹³C labeling)
-
Standard laboratory reagents and solvents for organic synthesis
-
-
Protocol:
-
The synthesis of [24-¹³C]this compound can be adapted from established methods for the synthesis of other ¹³C-labeled bile acids.
-
A common strategy involves the introduction of the ¹³C label via a cyanide displacement reaction on a suitable precursor, followed by hydrolysis to the carboxylic acid.
-
The stereochemistry at the C-3 and C-7 positions needs to be carefully controlled to obtain the desired this compound isomer (3β,7β-dihydroxy).
-
Purify the final product using chromatographic techniques (e.g., column chromatography, HPLC).
-
Confirm the identity and isotopic enrichment of the synthesized [24-¹³C]this compound using mass spectrometry and NMR spectroscopy.
-
Human Study Protocol
-
Objective: To determine the pharmacokinetics and metabolism of this compound in human subjects.
-
Subjects: Recruit healthy volunteers after obtaining informed consent and ethical approval.
-
Protocol:
-
Baseline Sampling: Collect baseline blood, 24-hour urine, and optionally, duodenal bile samples before the administration of the tracer.
-
Dosing: Administer a single oral dose of [¹³C]-isoUDCA (e.g., 500 mg).
-
Post-Dose Sampling:
-
Blood: Collect blood samples at regular intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-dose. Separate serum or plasma and store at -80°C.
-
Urine: Collect 24-hour urine samples for several days post-dose. Measure the total volume and store aliquots at -80°C.
-
Bile: If feasible, collect duodenal bile at specific time points post-dose.
-
-
Sample Preparation for LC-MS/MS Analysis
-
Objective: To extract and purify bile acids from biological samples for analysis.
-
Materials:
-
Deuterated internal standards (e.g., d4-UDCA, d4-LCA)
-
Methanol (B129727), acetonitrile (B52724) (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
-
Protocol for Serum/Plasma:
-
Thaw samples on ice.
-
To 100 µL of serum/plasma, add an internal standard solution.
-
Precipitate proteins by adding 400 µL of ice-cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
-
-
Protocol for Urine and Bile (using SPE):
-
Thaw samples and add an internal standard.
-
Dilute the sample with water.
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the diluted sample onto the cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the bile acids with methanol.
-
Evaporate the eluate to dryness and reconstitute as described above.
-
LC-MS/MS Analysis
-
Objective: To separate and quantify labeled and unlabeled this compound and its metabolites.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
LC Conditions:
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of water and methanol/acetonitrile, both containing a modifier such as formic acid or ammonium (B1175870) acetate.
-
Flow Rate: Appropriate for the column dimensions.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) to specifically detect the precursor-to-product ion transitions for each analyte and its labeled counterpart.
-
MRM Transitions: Establish specific MRM transitions for unlabeled and ¹³C-labeled this compound, UDCA, 3-dehydro-UDCA, and their conjugates.
-
Conclusion
The use of stable isotope tracers provides an unparalleled approach to meticulously track the metabolic journey of this compound within a biological system. The protocols and data presented herein offer a robust framework for researchers to design and execute insightful metabolic studies. Such investigations are crucial for unraveling the precise physiological and pathophysiological roles of this compound and for exploring its potential as a therapeutic agent or biomarker in various diseases.
References
- 1. Study of human isoursodeoxycholic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Formation of iso-ursodeoxycholic acid during administration of ursodeoxycholic acid in man [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Ursodeoxycholic Acid Protects Against Arsenic Induced Hepatotoxicity by the Nrf2 Signaling Pathway [frontiersin.org]
- 4. Bile acids: regulation of apoptosis by ursodeoxycholic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bile acids: regulation of apoptosis by ursodeoxycholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The therapeutic effects of ursodeoxycholic acid as an anti-apoptotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of isoUDCA in Organoid Culture Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organoid culture systems have emerged as powerful tools in biomedical research and drug development, offering a physiologically relevant in vitro model that recapitulates the complex three-dimensional architecture and cellular heterogeneity of native organs. The application of various bioactive molecules to these systems allows for the detailed investigation of their effects on tissue homeostasis, regeneration, and disease pathogenesis. Ursodeoxycholic acid (UDCA) and its derivatives, such as isoursodeoxycholic acid (isoUDCA), are bile acids that have demonstrated therapeutic potential in various gastrointestinal and liver diseases. This document provides detailed application notes and protocols for the use of this compound in intestinal and liver organoid culture systems, based on the current understanding of the effects of UDCA.
Disclaimer: The majority of the available research has been conducted on Ursodeoxycholic acid (UDCA). While this compound is a stereoisomer of UDCA and may exhibit similar properties, the protocols and data presented herein are largely based on studies involving UDCA. Researchers should consider this as a foundational guide and optimize experimental conditions specifically for this compound.
Application Notes
Effects on Intestinal Organoids
This compound is anticipated to influence several key aspects of intestinal organoid physiology, primarily through the modulation of signaling pathways that govern intestinal stem cell (ISC) function, epithelial barrier integrity, and inflammatory responses.
-
Stem Cell Maintenance and Proliferation: Bile acids, including UDCA, have been shown to activate the G-protein coupled bile acid receptor 1 (TGR5), which is expressed in intestinal stem cells.[1][2] Activation of TGR5 can stimulate ISC proliferation and promote organoid growth. This is mediated through the downstream activation of the Yes-associated protein (YAP), a key regulator of organ size and cell proliferation.[1][3] Therefore, this compound may be utilized to enhance the growth and long-term maintenance of intestinal organoid cultures.
-
Epithelial Repair and Migration: UDCA has been demonstrated to promote intestinal epithelial cell migration, a crucial process in wound healing and maintaining barrier integrity.[4] This effect is mediated through the activation of the epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2) pathways.[4] Consequently, this compound could be a valuable compound for studying mechanisms of intestinal repair in organoid models of inflammatory bowel disease (IBD) or other conditions characterized by epithelial damage.
-
Anti-inflammatory Effects: UDCA exhibits anti-inflammatory properties by modulating the nuclear factor-kappa B (NF-κB) signaling pathway.[5][6][7] In intestinal epithelial cells, UDCA can inhibit the induction of inducible nitric oxide synthase (iNOS), a pro-inflammatory enzyme.[5] This suggests that this compound may be used to investigate and potentially counteract inflammatory responses in intestinal organoids.
Effects on Liver and Biliary Organoids
The application of this compound in liver and biliary organoid systems is relevant for modeling cholestatic liver diseases and studying bile duct epithelial cell (cholangiocyte) pathobiology.
-
Cholangiocyte Proliferation and Protection: UDCA is a first-line treatment for primary biliary cholangitis (PBC), a disease characterized by the progressive destruction of bile ducts.[8][9] It is known to have protective effects on cholangiocytes, though the precise mechanisms are still under investigation. In the context of biliary organoids, this compound can be used to model its therapeutic effects and explore its impact on cholangiocyte proliferation, apoptosis, and barrier function. The inclusion of bile acids in the culture medium has been shown to be important for the development and maturation of liver organoids.[10]
-
Modeling Biliary Diseases: Biliary organoids derived from patients with genetic or acquired biliary disorders provide a platform to study disease mechanisms and test therapeutic agents.[11][12] this compound can be applied to these models to assess its potential to correct disease-specific phenotypes, such as impaired bile acid transport or increased susceptibility to injury.
Quantitative Data Summary
The following tables summarize quantitative data from studies on UDCA, which can serve as a starting point for designing experiments with this compound.
Table 1: Effect of UDCA on Intestinal Epithelial Cell Proliferation and Migration
| Cell Line | Concentration (µM) | Incubation Time | Effect | Reference |
| HCT116 (colon cancer) | 400 | 24h | 24% inhibition of proliferation | [13] |
| HCT116 (colon cancer) | 200, 300, 400 | 48h | 18%, 34%, and 60% inhibition of proliferation, respectively | [13] |
| NCM460 (noncancerous colon) | 400 | 48h | 31% inhibition of proliferation | [13] |
| IEC-6 (rat intestinal epithelial) | 200 | 16h | Increased wound closure (migration) | [4] |
Table 2: Effect of UDCA on Inflammatory Markers in Intestinal Epithelial Cells
| Cell Line | Stimulus | UDCA Concentration (µM) | Incubation Time | Effect | Reference |
| DLD-1 (human colon) | IL-1β + IFN-γ | 500 | 6h (preincubation) | 81% inhibition of nitrite/nitrate production | [5] |
Experimental Protocols
Protocol 1: General Protocol for Treatment of Intestinal Organoids with this compound
This protocol is adapted from methods for treating human intestinal organoids with various bile acids.
Materials:
-
Human intestinal organoids cultured in Matrigel domes
-
Intestinal organoid culture medium (e.g., IntestiCult™ Organoid Growth Medium)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
24-well tissue culture plates
Procedure:
-
Organoid Culture: Culture human intestinal organoids in Matrigel domes in a 24-well plate according to standard protocols.
-
Preparation of this compound Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO. For example, a 100 mM stock solution. Store at -20°C.
-
Preparation of Treatment Medium: On the day of the experiment, thaw the this compound stock solution. Prepare fresh intestinal organoid culture medium containing the desired final concentrations of this compound. A typical starting range for bile acids is 10 µM to 500 µM. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all conditions, including the vehicle control (e.g., 0.1% DMSO).
-
Treatment: Carefully remove the existing medium from the wells containing the organoid domes. Gently add 500 µL of the prepared treatment medium or vehicle control medium to each well.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Analysis: Following incubation, the organoids can be harvested for various downstream analyses, such as viability assays, RNA/protein extraction, or fixation for imaging.
Protocol 2: Organoid Viability Assessment using CellTiter-Glo® 3D Assay
This protocol provides a method to assess the viability of organoids after treatment with this compound.
Materials:
-
Treated organoids in a 96-well plate (white, clear-bottom)
-
CellTiter-Glo® 3D Cell Viability Assay reagent
-
Plate shaker
-
Luminometer
Procedure:
-
Equilibrate Plate and Reagent: Remove the 96-well plate containing the treated organoids from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. Equilibrate the CellTiter-Glo® 3D reagent to room temperature.
-
Add Reagent: Add a volume of CellTiter-Glo® 3D reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Lyse Organoids: Place the plate on a plate shaker for 5 minutes at a low speed to induce cell lysis.
-
Incubate: Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure Luminescence: Record the luminescence using a plate-reading luminometer.
-
Data Analysis: Express the viability as a percentage relative to the vehicle-treated control organoids.
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol describes how to analyze changes in the expression of target genes in organoids following this compound treatment.
Materials:
-
Treated organoids
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit)
-
SYBR Green PCR master mix
-
Primers for target genes (e.g., LGR5, MUC2, KRT20) and a housekeeping gene (e.g., GAPDH)
-
qRT-PCR instrument
Procedure:
-
Harvest Organoids: Harvest the organoids from the Matrigel domes. This can be achieved by mechanical disruption in cold PBS followed by centrifugation.
-
RNA Extraction: Extract total RNA from the organoid pellet using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qRT-PCR: Perform qRT-PCR using SYBR Green master mix, the synthesized cDNA as a template, and primers for your target genes.
-
Data Analysis: Analyze the qRT-PCR data using the ΔΔCt method to determine the relative fold change in gene expression in the this compound-treated organoids compared to the vehicle control. Normalize the expression of target genes to the housekeeping gene.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways that are likely modulated by this compound in organoid systems, based on the known mechanisms of UDCA.
Figure 1: Proposed TGR5 signaling pathway activated by this compound in intestinal stem cells.
Figure 2: Proposed EGFR signaling pathway involved in this compound-mediated intestinal epithelial migration.
Figure 3: Proposed mechanism of this compound-mediated inhibition of the NF-κB signaling pathway.
Experimental Workflow
The following diagram outlines a typical experimental workflow for investigating the effects of this compound on organoids.
References
- 1. Bile Acids Signal via TGR5 to Activate Intestinal Stem Cells and Epithelial Regeneration. | Semantic Scholar [semanticscholar.org]
- 2. Bile Acids Signal via TGR5 to Activate Intestinal Stem Cells and Epithelial Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ursodeoxycholic acid suppresses the malignant progression of colorectal cancer through TGR5-YAP axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ursodeoxycholic acid protects against intestinal barrier breakdown by promoting enterocyte migration via EGFR- and COX-2-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ursodeoxycholate inhibits induction of NOS in human intestinal epithelial cells and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Attenuation of NF-κB in intestinal epithelial cells is sufficient to mitigate the bone loss co-morbidity of experimental mouse colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tauroursodeoxycholic Acid Inhibits Nuclear Factor Kappa B Signaling in Gastric Epithelial Cells and Ameliorates Gastric Mucosal Damage in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ursodeoxycholic acid treatment of vanishing bile duct syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. taylorfrancis.com [taylorfrancis.com]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. The utilisation of biliary organoids for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. miragenews.com [miragenews.com]
- 13. Tauroursodeoxycholic Acid Inhibits Nuclear Factor Kappa B Signaling in Gastric Epithelial Cells and Ameliorates Gastric Mucosal Damage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming isoUDCA Solubility Challenges
Welcome to the technical support center for isoursodeoxycholic acid (isoUDCA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility issues encountered when working with this compound in aqueous solutions.
Disclaimer: Isoursodeoxycholic acid (this compound) is a stereoisomer of the more extensively studied ursodeoxycholic acid (UDCA). Due to a lack of specific experimental data on the aqueous solubility of this compound, much of the guidance provided here is extrapolated from the well-documented properties of UDCA. It is crucial to perform small-scale pilot experiments to determine the optimal solubilization conditions for your specific application.
Frequently Asked Questions (FAQs)
Q1: What is isoursodeoxycholic acid (this compound) and why is its solubility in aqueous solutions a concern?
A1: Isoursodeoxycholic acid is a secondary bile acid and a 3β-epimer of ursodeoxycholic acid (UDCA).[1] Like many bile acids, it is a hydrophobic molecule with limited solubility in neutral and acidic aqueous solutions. This poor solubility can pose significant challenges in experimental settings, leading to issues with compound precipitation, inaccurate concentration measurements, and reduced biological activity in in-vitro and in-vivo studies.
Q2: My this compound is precipitating out of my buffer solution. What are the likely causes?
A2: Precipitation of this compound in aqueous buffers is most commonly due to one or more of the following factors:
-
pH of the buffer: Bile acids are carboxylic acids and their solubility is highly pH-dependent. At or below their pKa, they are in the less soluble protonated form.
-
Concentration: The concentration of this compound may be exceeding its solubility limit in the chosen buffer system.
-
Temperature: Solubility of many compounds, including bile acids, can be temperature-dependent. A decrease in temperature can lead to precipitation.
-
"Solvent Shock": If you are diluting a concentrated stock of this compound in an organic solvent (like DMSO or ethanol) into an aqueous buffer, the rapid change in solvent polarity can cause the compound to precipitate out of solution.
-
Buffer Composition: Certain ions in the buffer could potentially interact with this compound to form less soluble salts.
Q3: What is the pKa of this compound and how does it affect solubility?
-
Below the pKa (pH < ~4.6): The carboxylic acid group is protonated, making the molecule less polar and thus poorly soluble in water.
-
Above the pKa (pH > ~4.6): The carboxylic acid group is deprotonated (ionized), forming the more polar and significantly more soluble carboxylate salt. Therefore, increasing the pH of the aqueous solution is a primary strategy to enhance the solubility of this compound.
Troubleshooting Guides
Issue 1: this compound powder will not dissolve in my aqueous buffer.
| Possible Cause | Troubleshooting Steps |
| Low pH of the buffer | Gradually increase the pH of the buffer. For bile acids like UDCA, solubility dramatically increases at pH values above 7.0.[3] Try adjusting the pH to 7.4 or higher. It is recommended to prepare a slightly alkaline buffer (e.g., pH 8.0) to dissolve the this compound and then carefully adjust the pH back to the desired experimental pH if necessary, being mindful of potential precipitation. |
| Concentration is too high | Start with a lower target concentration. If a higher concentration is required, consider the use of solubility-enhancing techniques outlined in the experimental protocols below. |
| Insufficient mixing/agitation | Ensure vigorous mixing. Sonication or gentle heating (e.g., to 37°C) can aid dissolution. However, be cautious with heating to avoid any potential degradation of the compound. |
Issue 2: this compound precipitates after diluting a stock solution (in organic solvent) into my aqueous buffer.
| Possible Cause | Troubleshooting Steps |
| "Solvent Shock" | 1. Slow, dropwise addition: Add the concentrated this compound stock solution to the aqueous buffer very slowly, drop-by-drop, while vigorously vortexing or stirring the buffer. This helps to minimize localized high concentrations of the compound and the organic solvent.[4] 2. Use a more concentrated stock: Prepare a more concentrated stock solution in the organic solvent. This will allow you to add a smaller volume of the organic solvent to your aqueous buffer, keeping the final percentage of the organic solvent low (ideally below 1%).[5] |
| Final concentration is still too high | Even with careful dilution, the final concentration in the aqueous buffer may be above the solubility limit. Try preparing a more dilute working solution. |
Data Summary: Solubility of Ursodeoxycholic Acid (UDCA) as a Reference
The following table summarizes the solubility of UDCA under various conditions. While not specific to this compound, this data provides a valuable reference for understanding the solubility behavior of this class of compounds.
| Condition | Solubility of UDCA | Reference |
| pH Dependency | ||
| Aqueous solution | Practically insoluble | [2] |
| pH 7.5 | Dramatically increased solubility compared to lower pH | [6] |
| Precipitation pH in H₂O (37°C) | 8.0 - 8.1 | [3] |
| Organic Solvents | ||
| Methanol, DMSO, Chloroform | Approx. 30 mg/mL | [7] |
| Ethanol (B145695), Acetic Acid | Soluble | [8] |
| Ethyl Acetate | Approx. 0.004 g/g solvent | [9] |
| Formulation Strategies | ||
| With Na₂CO₃ and HPMC | Increased to 8 mg/mL | [10] |
| Self-Nano Emulsifying Drug Delivery System (SNEDDS) | 63% in-vitro release in phosphate (B84403) buffer pH 6.8 after 8 hours | [11] |
Experimental Protocols
Protocol 1: Basic Solubilization of this compound in Aqueous Buffer using pH Adjustment
Objective: To prepare a stock solution of this compound in an aqueous buffer.
Materials:
-
This compound powder
-
High-purity water
-
Buffer salts (e.g., for PBS or Tris buffer)
-
1 M NaOH solution
-
1 M HCl solution
-
pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flasks
Methodology:
-
Prepare the desired aqueous buffer (e.g., PBS, pH 7.4).
-
Weigh the required amount of this compound powder.
-
In a separate beaker, add a small amount of the prepared buffer.
-
While stirring, slowly add the this compound powder to the buffer.
-
If the this compound does not dissolve, slowly add 1 M NaOH dropwise to the suspension while continuously monitoring the pH.
-
Continue adding NaOH until the this compound is fully dissolved. The pH will likely need to be raised above 8.0.
-
Once dissolved, carefully adjust the pH back down to the target experimental pH using 1 M HCl. Caution: Add the acid very slowly and monitor the solution for any signs of precipitation. If precipitation occurs, the target concentration at that pH is too high.
-
Transfer the solution to a volumetric flask and add buffer to the final volume.
-
Sterile filter the solution if required for cell culture experiments.
Protocol 2: Preparation of an this compound Stock Solution using a Co-Solvent
Objective: To prepare a concentrated stock solution of this compound for dilution into aqueous media.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO) or Ethanol
-
Microcentrifuge tubes or vials
Methodology:
-
Weigh the desired amount of this compound powder into a sterile microcentrifuge tube or vial.
-
Add the appropriate volume of DMSO or ethanol to achieve the target concentration. Based on data for UDCA, a solubility of approximately 30 mg/mL can be expected in these solvents.[7]
-
Vortex or sonicate the mixture until the this compound is completely dissolved.
-
Store the stock solution at -20°C or as recommended by the supplier.
-
When preparing working solutions, dilute this stock into your aqueous buffer using the slow, dropwise addition method described in the troubleshooting section to avoid precipitation.
Visualizations
Signaling Pathways Involving UDCA
While specific signaling pathways for this compound are not well-documented, UDCA is known to modulate several important cellular pathways. The following diagram illustrates some of the key signaling pathways influenced by UDCA, which may provide a starting point for investigating the biological effects of this compound.
Caption: Simplified diagram of UDCA-mediated signaling pathways.
Experimental Workflow for Overcoming this compound Solubility Issues
The following diagram outlines a logical workflow for troubleshooting and successfully preparing aqueous solutions of this compound.
Caption: Troubleshooting workflow for this compound solubilization.
Logical Relationship of Factors Affecting this compound Solubility
This diagram illustrates the key factors influencing the solubility of this compound in aqueous solutions.
Caption: Key factors influencing the aqueous solubility of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Human Metabolome Database: Showing metabocard for Ursodeoxycholic acid (HMDB0000946) [hmdb.ca]
- 3. pH-Solubility relations of chenodeoxycholic and ursodeoxycholic acids: physical-chemical basis for dissimilar solution and membrane phenomena - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancing Dissolution and Oral Bioavailability of Ursodeoxycholic Acid with a Spray-Dried pH-Modified Extended Release Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Latest development in the synthesis of ursodeoxycholic acid (UDCA): a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN101781350B - Method for purifying ursodeoxycholic acid by mixed solvent - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. pharmacyjournal.in [pharmacyjournal.in]
- 10. mdpi.com [mdpi.com]
- 11. Opposing effects of bile acids deoxycholic acid and ursodeoxycholic acid on signal transduction pathways in oesophageal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of Isoursodeoxycholic Acid (isoUDCA)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the oral bioavailability of isoursodeoxycholic acid (isoUDCA). As a structural isomer of ursodeoxycholic acid (UDCA), this compound shares similar physicochemical properties, including poor water solubility, which presents a significant challenge to achieving adequate oral absorption. The following information, largely based on successful strategies for UDCA, offers a robust starting point for this compound formulation development.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the oral bioavailability of this compound?
The primary challenge is its low aqueous solubility, which is also pH-dependent.[1][2][3] Like UDCA, this compound is a Biopharmaceutics Classification System (BCS) Class II compound, characterized by high intestinal permeability but low solubility.[3][4] This low solubility is the rate-limiting step for its absorption in the gastrointestinal tract.[5]
Q2: What are the most promising formulation strategies to enhance this compound oral bioavailability?
Several formulation strategies have proven effective for the analogous compound, UDCA, and are highly applicable to this compound. These include:
-
pH-Modified Extended-Release Formulations: Incorporating alkalizing agents like sodium carbonate (Na₂CO₃) can increase the local pH, thereby improving the solubility and dissolution of the bile acid.[1][2][6]
-
Mixed Micellar Systems: Using surfactants such as Poloxamer 407 and Polysorbate 80 can create mixed micelles that encapsulate the drug, significantly increasing its solubility and oral absorption.[7][8]
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range can increase the surface area for dissolution, leading to improved bioavailability.[3][5]
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water nanoemulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[4]
-
Enteric Coating: Protecting the formulation from the acidic environment of the stomach and ensuring its release in the more alkaline environment of the small intestine can enhance absorption.[9][10]
Q3: Can co-administration with food affect the absorption of this compound?
Yes, based on studies with UDCA, co-administration with a high-fat meal can delay and enhance absorption.[11][12] The presence of fats can stimulate bile secretion, which may aid in the solubilization and absorption of lipophilic compounds like this compound.
Q4: Is a prodrug approach a viable strategy for improving this compound bioavailability?
A prodrug strategy is a plausible, albeit more chemically intensive, approach.[13][14] By masking the polar functional groups of this compound to create a more lipophilic prodrug, passive diffusion across the intestinal membrane could be enhanced.[15] Another advanced strategy involves designing prodrugs that target specific intestinal transporters.[13]
Troubleshooting Guides
Issue 1: Poor dissolution of this compound in a pH-modified extended-release formulation.
| Possible Cause | Troubleshooting Step |
| Insufficient amount of alkalizing agent. | Increase the ratio of the alkalizing agent (e.g., Na₂CO₃) to this compound. The solubility of UDCA was shown to increase dramatically at a pH of 7.5.[1] |
| Inappropriate release-modifying polymer. | Optimize the type and concentration of the polymer (e.g., HPMC). The polymer controls the release of both the drug and the alkalizing agent.[1][2] |
| Recrystallization of the amorphous drug. | Ensure the formulation process (e.g., spray-drying) results in a stable amorphous form. Characterize the solid state using techniques like PXRD and DSC.[2][5] |
Issue 2: Physical instability of a nanosuspension (e.g., particle aggregation).
| Possible Cause | Troubleshooting Step |
| Inadequate stabilizer concentration. | Optimize the concentration of the stabilizer (e.g., HPMC). A Box-Behnken design can be used to systematically optimize stabilizer percentage, sonication amplitude, and time.[3][16] |
| Ostwald ripening. | Select a stabilizer that effectively adsorbs to the nanoparticle surface to prevent crystal growth. |
| Issues with lyophilization for long-term storage. | Incorporate a cryoprotectant (e.g., maltose) before freeze-drying to prevent aggregation upon reconstitution.[16] |
Issue 3: Low bioavailability despite successful in-vitro dissolution of a mixed micelle formulation.
| Possible Cause | Troubleshooting Step | | Premature drug release from micelles. | Optimize the ratio of this compound to surfactants (e.g., Polysorbate 80, Poloxamer 407). A stable micellar system is crucial for in-vivo performance.[7][8] | | Interaction with gastrointestinal contents. | Evaluate the formulation's stability in simulated gastric and intestinal fluids. | | First-pass metabolism. | While this compound is expected to undergo enterohepatic circulation, extensive first-pass metabolism could reduce systemic bioavailability. This would require further investigation through pharmacokinetic modeling. |
Quantitative Data on Bioavailability Enhancement (Based on UDCA Studies)
| Formulation Strategy | Key Components | Fold Increase in Bioavailability (Relative/Absolute) | Animal Model | Reference |
| pH-Modified Extended-Release | UDCA:HPMC:Na₂CO₃ (200:600:150 w/w/w) | 2.51-fold increase | Rats | [1][6] |
| Mixed Micelles | UDCA:Polysorbate 80:Poloxamer 407 (1:1:10 w/w/w) | 3.32-fold increase | Rats | [7][8] |
| Enteric-Coated System | UDCA with cross-linked sodium carboxymethyl cellulose (B213188) in an enteric-coated capsule | 1.70-fold increase | Humans | [9] |
| Submicron Emulsion | UDCA-phospholipid complex | 3.74-fold increase | Not Specified | [1] |
| Phospholipid Complex | UDCA-phospholipid complex | 2.4-fold increase | Rats | [1] |
Detailed Experimental Protocols
Preparation of a pH-Modified Extended-Release Formulation via Spray-Drying
This protocol is adapted from a study on UDCA and can be used as a starting point for this compound.[1][2]
-
Solution Preparation: Dissolve this compound, hydroxypropyl methylcellulose (B11928114) (HPMC), and sodium carbonate (Na₂CO₃) in a suitable solvent system (e.g., a mixture of ethanol (B145695) and water). A recommended starting ratio is this compound:HPMC:Na₂CO₃ of 200:600:150 (w/w/w).[1]
-
Spray-Drying: Utilize a spray dryer with the following example parameters:
-
Inlet temperature: 100-120°C
-
Aspirator rate: 80-90%
-
Feed rate: 4-6 mL/min
-
-
Powder Collection: Collect the resulting dry powder from the cyclone separator.
-
Characterization: Analyze the powder for particle size, morphology (SEM), solid-state properties (PXRD, DSC), solubility, and in-vitro dissolution.
Preparation of a Nanosuspension via Precipitation-Ultrasonication
This protocol is based on a method developed for UDCA.[3][16]
-
Solvent Phase Preparation: Dissolve this compound in a mixture of acetone (B3395972) and PEG 400 (e.g., 1:1 v/v).[16]
-
Antisolvent Phase Preparation: Prepare a pre-cooled aqueous solution of a stabilizer, such as HPMC E-15 (e.g., 0.3% w/v).[16]
-
Noprecipitation: Quickly inject the solvent phase into the antisolvent phase under intense ultrasonication (e.g., 50 W for 5 minutes). Maintain the temperature with an ice water bath.[16]
-
Characterization: Measure the particle size, polydispersity index (PDI), and zeta potential of the resulting nanosuspension using dynamic light scattering (DLS).
Visualizations
Caption: Workflow for this compound nanosuspension preparation and characterization.
Caption: Strategies to overcome the low oral bioavailability of this compound.
References
- 1. Enhancing Dissolution and Oral Bioavailability of Ursodeoxycholic Acid with a Spray-Dried pH-Modified Extended Release Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing Dissolution and Oral Bioavailability of Ursodeoxycholic Acid with a Spray-Dried pH-Modified Extended Release Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formulation and Characterization of Ursodeoxycholic Acid Nanosuspension Based on Bottom-Up Technology and Box–Behnken Design Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacyjournal.in [pharmacyjournal.in]
- 5. Preparation and Optimization of Amorphous Ursodeoxycholic Acid Nano-suspensions by Nanoprecipitation based on Acid-base Neutralization for Enhanced Dissolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Bioanalysis of ursodeoxycholic acid and its metabolites and improved oral bioavailability using mixed micelles with poloxamer 407 and polysorbate 80 | Semantic Scholar [semanticscholar.org]
- 9. Enhancement of ursodeoxycholic acid bioavailability by cross-linked sodium carboxymethyl cellulose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bioavailability study of a new, sinking, enteric-coated ursodeoxycholic acid formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-fat diets enhance and delay ursodeoxycholic acid absorption but elevate circulating hydrophobic bile salts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | High-fat diets enhance and delay ursodeoxycholic acid absorption but elevate circulating hydrophobic bile salts [frontiersin.org]
- 13. Modern Prodrug Design for Targeted Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 15. Prodrugs of nucleoside analogues for improved oral absorption and tissue targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Batch-to-Batch Variability in isoUDCA Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help minimize batch-to-batch variability in the synthesis of isoursodeoxycholic acid (isoUDCA). Consistent production of this compound with high purity and yield is critical for reliable research and development. This guide addresses common challenges encountered during synthesis, purification, and analysis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
| Issue | Potential Causes | Troubleshooting Steps |
| Low Yield of this compound | 1. Incomplete Reaction: The epimerization reaction did not proceed to completion. 2. Suboptimal Reaction Conditions: Temperature, reaction time, or reagent stoichiometry may not be optimal. 3. Degradation of Product: Harsh reaction or work-up conditions could be degrading the this compound. 4. Poor Quality Starting Material: Impurities in the starting material (e.g., UDCA or other bile acids) can interfere with the reaction. | 1. Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material and the formation of the product.[1] 2. Optimize Reaction Parameters: Systematically vary the temperature, reaction time, and molar ratios of reactants to find the optimal conditions for your specific setup. 3. Use Milder Conditions: If product degradation is suspected, consider using milder reagents or purification techniques. For example, avoid strong acids or bases and high temperatures during work-up and purification. 4. Ensure Starting Material Purity: Characterize the purity of your starting material using appropriate analytical methods before starting the synthesis. |
| High Levels of Impurities | 1. Presence of Starting Material: Incomplete conversion of the starting bile acid. 2. Formation of Diastereomers: Lack of stereoselectivity in the reaction can lead to the formation of other bile acid isomers. 3. Side Reactions: Undesired reactions can produce byproducts. 4. Ineffective Purification: The purification method may not be adequate to separate this compound from impurities. | 1. Drive Reaction to Completion: As mentioned above, monitor the reaction and adjust conditions to ensure complete conversion. 2. Control Stereochemistry: In reactions like the Mitsunobu reaction for epimerization, ensure anhydrous conditions and the correct stoichiometry of reagents to favor the desired stereochemical inversion.[2] 3. Identify Byproducts: Use techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the structure of major impurities. This can provide insights into the side reactions occurring. 4. Optimize Purification: Develop a robust purification protocol. This may involve recrystallization with different solvent systems or chromatographic techniques like column chromatography or preparative HPLC.[2] The separation of bile acid isomers can be challenging and may require specialized chromatographic conditions.[3] |
| Poor Batch-to-Batch Reproducibility | 1. Variability in Starting Materials: Inconsistent quality of starting bile acids or reagents. 2. Inconsistent Reaction Conditions: Minor variations in temperature, stirring speed, or addition rates of reagents between batches. 3. Atmospheric Moisture: Some reactions, particularly those involving sensitive reagents, can be affected by ambient humidity. 4. Scale-Up Issues: Reaction kinetics and heat transfer can change significantly when scaling up the synthesis.[4] | 1. Standardize Starting Materials: Source high-purity, well-characterized starting materials from a reliable supplier. 2. Maintain Strict Control Over Parameters: Use precise equipment for controlling temperature, stirring, and reagent addition. Document all reaction parameters for each batch. 3. Ensure Anhydrous Conditions: For moisture-sensitive reactions, use dry solvents and glassware, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 4. Systematic Scale-Up Studies: When scaling up, carefully re-optimize reaction conditions. Consider factors like heat and mass transfer. |
| Difficulty in Product Isolation and Purification | 1. Product Solubility: this compound may have solubility characteristics that make precipitation or extraction challenging. 2. Similar Properties of Impurities: Impurities may have similar physical and chemical properties to this compound, making separation difficult. 3. Formation of Emulsions: Emulsions can form during aqueous work-up, complicating extractions. | 1. Optimize Solvent Systems: Experiment with different solvent systems for extraction and recrystallization to improve recovery and purity. 2. Utilize Chromatographic Techniques: If recrystallization is ineffective, employ column chromatography with different stationary and mobile phases to separate closely related compounds. 3. Break Emulsions: Techniques to break emulsions include the addition of brine, changing the pH, or filtration through a pad of celite. |
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for this compound synthesis?
A1: The most common starting material for the direct synthesis of this compound is its epimer, ursodeoxycholic acid (UDCA).[2] this compound can also be synthesized from other bile acids like chenodeoxycholic acid (CDCA) through a series of oxidation and reduction steps to first produce UDCA, which is then epimerized.[5][6] Plant-derived sterols are also being explored as starting materials for the synthesis of UDCA and its derivatives, which can offer a more sustainable source.[7]
Q2: What is a common chemical method for the epimerization of UDCA to this compound?
A2: A frequently used method for the epimerization of the 3α-hydroxyl group of UDCA to the 3β-hydroxyl group of this compound is the Mitsunobu reaction.[2] This reaction typically involves reacting UDCA (often as an ester derivative) with a phosphine (B1218219) (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate) in the presence of a nucleophile, leading to an inversion of the stereochemistry at the C-3 position.
Q3: What are the key parameters to control for a successful and reproducible this compound synthesis?
A3: Key parameters to control include:
-
Purity of Starting Materials: Ensure the starting UDCA or other bile acid is of high purity.
-
Anhydrous Conditions: For many of the reactions involved, especially the Mitsunobu reaction, the exclusion of water is critical to prevent side reactions and ensure high yields.
-
Reaction Temperature: Temperature control is crucial for managing reaction kinetics and minimizing the formation of byproducts.
-
Stoichiometry of Reagents: Precise control over the molar ratios of reactants is essential for driving the reaction to completion and avoiding excess reagents that can complicate purification.
-
Reaction Monitoring: Consistent monitoring of the reaction progress allows for determination of the optimal reaction time and ensures batch-to-batch consistency.
Q4: What are the primary impurities I should look for in my this compound product?
A4: The primary impurities will likely include:
-
Unreacted Starting Material: UDCA or other precursor bile acids.
-
Diastereomers: Other bile acid isomers such as chenodeoxycholic acid (CDCA) and lithocholic acid (LCA) are common impurities in commercial UDCA and can carry through the synthesis.[8]
-
Byproducts from Side Reactions: The specific byproducts will depend on the synthetic route used. For example, in the Mitsunobu reaction, triphenylphosphine (B44618) oxide is a common byproduct.[2]
Q5: Which analytical techniques are best for assessing the purity of this compound?
A5: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for assessing the purity of this compound and quantifying impurities.[3][8] It is crucial to develop an HPLC method that can effectively separate this compound from its diastereomers, particularly UDCA and CDCA.[3] Other useful techniques include:
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and stereochemistry of the final product.
Experimental Protocols
Protocol 1: Chemical Epimerization of UDCA to this compound via Mitsunobu Reaction
This protocol is adapted from a patented synthesis method and should be performed by qualified personnel in a laboratory setting.[2]
Materials:
-
Ursodeoxycholic acid methyl ester
-
Toluene (anhydrous)
-
Triphenylphosphine
-
Formic acid (98%)
-
Diethyl azodicarboxylate (DEAD) solution (e.g., 40% in toluene)
-
Methanolic potassium hydroxide (B78521) (KOH) solution (5%)
-
Ethyl acetate (B1210297)
-
Methanol
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ursodeoxycholic acid methyl ester in anhydrous toluene.
-
Addition of Reagents: Add triphenylphosphine and 98% formic acid to the solution.
-
Mitsunobu Reaction: With stirring, add the diethyl azodicarboxylate solution dropwise. The reaction is exothermic, so control the addition rate to maintain a manageable temperature.
-
Reaction Completion: Heat the reaction mixture at 80°C for 48 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up:
-
Cool the reaction mixture to room temperature. The byproduct, triphenylphosphine oxide, will precipitate.
-
Filter off the precipitate and discard it.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
-
Saponification:
-
Reflux the residue with a 5% methanolic KOH solution for 3 hours to saponify the ester.
-
-
Purification:
Data Presentation
The following tables summarize key data related to this compound synthesis and analysis.
Table 1: Comparison of General Synthesis Routes for Bile Acid Epimerization
| Synthesis Route | Starting Material | Key Transformation | Typical Reagents | Advantages | Challenges |
| Chemical Synthesis (Mitsunobu) | Ursodeoxycholic Acid (UDCA) | Inversion of 3α-OH to 3β-OH | Triphenylphosphine, DEAD, Formic Acid | Direct route to this compound from its epimer. | Use of hazardous reagents; formation of byproducts that require removal.[2] |
| Chemoenzymatic Synthesis | Chenodeoxycholic Acid (CDCA) | 1. Oxidation of 7α-OH to 7-keto 2. Reduction of 7-keto to 7β-OH | 7α-HSDH, 7β-HSDH, cofactors (NAD+/NADH) | High stereoselectivity; milder reaction conditions.[5][9] | Requires enzyme production and cofactor regeneration; potential for enzyme inhibition.[5] |
Table 2: Key Parameters for Analytical Methods
| Analytical Technique | Parameter | Typical Conditions | Purpose |
| HPLC | Column | C18 reversed-phase | Separation of bile acids.[3][8] |
| Mobile Phase | Acetonitrile/Methanol/Water with buffer or acid | Elution and separation of compounds.[3][8] | |
| Detection | UV (low wavelength), Refractive Index (RI), or Mass Spectrometry (MS) | Detection and quantification of this compound and impurities.[3][8] | |
| TLC | Stationary Phase | Silica gel | Rapid monitoring of reaction progress. |
| Mobile Phase | Mixture of organic solvents (e.g., ethyl acetate, hexane, acetic acid) | Separation of spots corresponding to starting material, product, and byproducts. |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for the chemical synthesis of this compound from UDCA.
Caption: Logic diagram for troubleshooting batch-to-batch variability.
References
- 1. researchgate.net [researchgate.net]
- 2. DE4443377A1 - Process for the preparation of isoursodeoxycholic acid - Google Patents [patents.google.com]
- 3. Separation of bile acid isomer plays a pivotal role in bioequivalence evaluation of ursodeoxycholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on the Synthesis Process of Plant-Derived Ursodeoxycholic Acid Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Biological synthesis of ursodeoxycholic acid [frontiersin.org]
- 6. BJOC - Latest development in the synthesis of ursodeoxycholic acid (UDCA): a critical review [beilstein-journals.org]
- 7. mdpi.com [mdpi.com]
- 8. HPLC study of the impurities present in different ursodeoxycholic acid preparations: comparative evaluation of four detectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biological synthesis of ursodeoxycholic acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: isoUDCA Quantification by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals quantifying isoursodeoxycholic acid (isoUDCA) by mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: Why is the quantification of this compound challenging?
The quantification of this compound by mass spectrometry presents several analytical challenges.[1] Many bile acids, including this compound and its isomer ursodeoxycholic acid (UDCA), are structural isomers, differing only in the spatial arrangement of hydroxyl groups.[1][2] This makes their differentiation by mass spectrometry alone difficult, necessitating high-resolution chromatographic separation.[1][2] Furthermore, bile acids can be present at low concentrations in biological samples and are prone to matrix effects, where other compounds in the sample can interfere with their detection.[1]
Q2: What is a common reason for inaccurate this compound quantification in bioequivalence studies?
Inaccurate results in bioequivalence studies of UDCA formulations can arise if the analytical method does not sufficiently separate UDCA from this compound.[3] this compound is a known microbial metabolite of both endogenous and exogenous UDCA.[3] Therefore, co-elution of these isomers can lead to an overestimation of the target analyte.
Q3: What ionization mode is typically used for this compound analysis?
Negative ion mode electrospray ionization (ESI) is commonly used for the analysis of bile acids, including this compound.[3][4][5] In this mode, this compound readily forms a deprotonated molecule [M-H]⁻.[6]
Q4: Why is it difficult to obtain distinct product ions for unconjugated bile acids like this compound in MS/MS?
Unconjugated bile acids often exhibit limited fragmentation under typical collision-induced dissociation (CID) conditions, resulting in low yields of fragment ions.[4][6] The primary fragmentation pathway often involves the neutral loss of water molecules.[6] For this reason, a "pseudo-MRM" or "parent/parent" transition, where the precursor ion is also monitored as the product ion, is frequently used for quantification.[4][6][7][8]
Q5: What kind of internal standards are recommended for accurate quantification?
Isotopically labeled internal standards, such as deuterium-labeled UDCA (UDCA-d4), are highly recommended for accurate quantification.[1][8][9] These standards have nearly identical chemical and physical properties to the analyte, allowing them to effectively compensate for variability in sample preparation and matrix effects.[1]
Troubleshooting Guides
Problem 1: Poor Chromatographic Resolution of this compound and UDCA
Symptoms:
-
Overlapping or co-eluting peaks for this compound and UDCA.
-
Inability to accurately quantify this compound due to interference from UDCA.
Possible Causes & Solutions:
| Cause | Suggested Solution |
| Inadequate Column Chemistry | Use a column known for good separation of bile acid isomers, such as a C18 column (e.g., CORTECS C18, Waters Xterra, ZORBAX SB-C18).[3][5][8] |
| Suboptimal Mobile Phase Composition | Optimize the mobile phase. A common mobile phase consists of a mixture of an aqueous component with an organic modifier. For example, a mobile phase of 1.0 mM ammonium (B1175870) acetate (B1210297) and acetonitrile-methanol (80:20, v/v) has been shown to be effective.[3] Modifying the pH and the concentration of additives like formic acid or ammonium acetate can also improve separation.[10] |
| Incorrect Gradient Elution Program | Develop or refine a gradient elution program. A shallow gradient can often improve the resolution of closely eluting isomers. |
| Flow Rate is Too High | Reduce the flow rate to increase the interaction time of the analytes with the stationary phase, which can enhance resolution. |
Problem 2: Low Signal Intensity or Poor Sensitivity for this compound
Symptoms:
-
This compound peak is not detectable or is at the limit of detection (LOD).
-
Signal-to-noise ratio is low.
Possible Causes & Solutions:
| Cause | Suggested Solution |
| Suboptimal Ionization | Optimize ion source parameters, including capillary voltage, gas flow rates, and temperature.[11][12] Ensure the mobile phase composition is conducive to good ionization; for instance, both acidity and ammonium levels can impact ESI efficiency.[10] |
| Matrix Effects (Ion Suppression) | Improve sample cleanup to remove interfering matrix components.[1] Techniques like solid-phase extraction (SPE) can be more effective than simple protein precipitation.[5][13] Also, ensure chromatographic separation from major interfering compounds.[14] |
| Inefficient Sample Extraction | Evaluate and optimize the extraction procedure. For plasma, protein precipitation with a solvent like methanol (B129727) is a common first step, but SPE may provide a cleaner extract.[8][15] |
| Analyte Degradation | Ensure proper sample handling and storage to prevent degradation. Bile acids are generally stable, but repeated freeze-thaw cycles should be avoided. |
| Derivatization | For unconjugated bile acids with poor ionization, chemical derivatization of the carboxylic acid group can increase sensitivity.[16][17] |
Problem 3: High Background Noise
Symptoms:
-
Elevated baseline in the chromatogram.
-
Difficulty in distinguishing the analyte peak from the noise.
Possible Causes & Solutions:
| Cause | Suggested Solution |
| Contaminated Mobile Phase or LC System | Use high-purity, LC-MS grade solvents and additives.[2] Flush the LC system thoroughly. |
| Matrix Interferences | Enhance sample preparation to remove more of the biological matrix.[18] |
| Mass Spectrometer Contamination | Clean the ion source components according to the manufacturer's recommendations. |
| Improper MS/MS Transition | If not using a parent/parent transition, ensure the selected product ion is specific to this compound and not a common fragment from background ions. High-resolution mass spectrometry can help by using a narrow mass extraction window to reduce background chemical interferences.[1][2] |
Experimental Protocols
Example Protocol: Quantification of UDCA and its Isomers in Human Plasma
This protocol is a generalized example based on common practices and published methods.[3][5][8]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma, add 20 µL of an internal standard working solution (e.g., UDCA-d4 in methanol).
-
Add 300 µL of cold methanol to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis
-
LC System: UHPLC system
-
Column: CORTECS C18, 2.7 µm, 2.1 x 100 mm
-
Mobile Phase A: 1.0 mM ammonium acetate in water
-
Mobile Phase B: Acetonitrile:Methanol (80:20, v/v)
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-1 min: 30% B
-
1-8 min: 30-70% B
-
8-9 min: 70-95% B
-
9-10 min: 95% B
-
10.1-12 min: 30% B (re-equilibration)
-
-
Mass Spectrometer: Triple quadrupole
-
Ionization Mode: Negative ESI
-
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound/UDCA | 391.3 | 391.3 |
| GUDCA | 448.3 | 74.0 |
| TUDCA | 498.4 | 80.1 |
| UDCA-d4 (IS) | 395.3 | 395.3 |
Note: GUDCA (glycoursodeoxycholic acid) and TUDCA (tauroursodeoxycholic acid) are conjugated forms.[3][8] Unconjugated this compound and UDCA will have the same transition.[7][8]
Visualizations
Caption: A workflow for troubleshooting common issues in this compound quantification.
Caption: A typical sample preparation workflow for plasma this compound analysis.
References
- 1. Bile acid analysis [sciex.com]
- 2. sciex.com [sciex.com]
- 3. Separation of bile acid isomer plays a pivotal role in bioequivalence evaluation of ursodeoxycholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study [mdpi.com]
- 8. Simultaneous determination of UDCA and its major metabolites in human plasma with surrogate matrix by a rapid and specific LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nssresearchjournal.com [nssresearchjournal.com]
- 10. Factors affecting separation and detection of bile acids by liquid chromatography coupled with mass spectrometry in negative mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ssi.shimadzu.com [ssi.shimadzu.com]
- 12. gmi-inc.com [gmi-inc.com]
- 13. Evaluation of ursodeoxycholic acid bioavailability from immediate- and sustained-release preparations using gas chromatography-mass spectrometry and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. A chemical derivatization-based pseudotargeted liquid chromatography-tandem mass spectrometry method for sensitive and high coverage determination of bile acids in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. High-performance liquid chromatographic determination of ursodeoxycholic acid after solid phase extraction of blood serum and detection-oriented derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. agilent.com [agilent.com]
optimizing storage conditions for long-term stability of isoUDCA
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on optimizing storage conditions for the long-term stability of isoursodeoxycholic acid (isoUDCA). Given the limited direct stability data for this compound, this guide leverages information on its epimer, ursodeoxycholic acid (UDCA), and general best practices for handling bile acids.
Frequently Asked Questions (FAQs)
Q1: What is isoursodeoxycholic acid (this compound)?
A1: Isoursodeoxycholic acid is a dihydroxy-5beta-cholanic acid. It is the 3β-epimer of ursodeoxycholic acid (UDCA) and is considered a secondary bile acid.[1] It plays a role as a human metabolite.
Q2: What are the general recommended storage conditions for solid this compound?
A2: For long-term stability, solid bile acids like this compound should be stored in a tightly sealed container at -20°C. For shorter periods, storage at room temperature in a dry, well-ventilated area away from strong oxidizing agents is acceptable.
Q3: How should I prepare stock solutions of this compound?
A3: Stock solutions can be prepared by dissolving solid this compound in an appropriate organic solvent such as ethanol, methanol (B129727), or DMSO. To minimize oxidation, it is good practice to purge the solvent with an inert gas like nitrogen or argon before dissolution.
Q4: What is the stability of this compound in solution?
A4: The stability of bile acids in solution depends on the solvent, pH, and storage temperature. For long-term storage of stock solutions, it is recommended to store them at -20°C or -80°C to minimize degradation. Minimize freeze-thaw cycles to maintain the integrity of the solution.
Q5: What are the primary degradation pathways for bile acids like this compound?
A5: Based on studies of UDCA, the primary degradation pathways are likely to be hydrolysis under acidic and alkaline conditions, and oxidation.[2][3] Susceptibility to heat and light should also be considered.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Poor reproducibility in quantitative analysis | Matrix Effects: Co-eluting compounds from the sample matrix (e.g., plasma, urine) can suppress or enhance the ionization of this compound in LC-MS analysis, leading to inaccurate quantification.[4] | - Improve Sample Cleanup: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) to remove interfering matrix components.[4]- Use Stable Isotope-Labeled Internal Standards: Incorporate a stable isotope-labeled this compound internal standard to compensate for matrix effects.[4] |
| Inconsistent Derivatization (for GC-MS): Incomplete or variable derivatization of the hydroxyl and carboxyl groups of this compound can lead to poor peak shape and inconsistent results. | - Optimize Reaction Conditions: Ensure consistent reaction times, temperatures, and reagent concentrations. - Use Fresh Reagents: Derivatization reagents can degrade over time. | |
| Difficulty in separating this compound from other bile acid isomers | Suboptimal Chromatographic Conditions: The structural similarity of bile acid isomers makes their separation challenging.[4] | - Column Selection: Experiment with different reversed-phase column chemistries (e.g., C18, C8) and particle sizes to enhance resolution.[4]- Mobile Phase Optimization: Adjust the mobile phase composition, pH, and gradient to improve separation. |
| Unexpected degradation of this compound during experiments | Inappropriate Handling or Storage: Exposure to harsh pH, high temperatures, light, or oxidizing agents can cause degradation. | - Control Experimental Conditions: Maintain appropriate pH and temperature throughout the experiment. - Protect from Light: Use amber vials or cover containers with aluminum foil. - Use High-Purity Solvents: Ensure solvents are free of peroxides and other oxidizing impurities. |
Experimental Protocols
Stability Indicating HPLC Method for Bile Acids (Adapted from UDCA protocols)
This protocol describes a general approach to developing a stability-indicating HPLC method for this compound.
1. Chromatographic Conditions (Starting Point):
-
Column: C18 or C8 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[2][5]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted with phosphoric acid) and an organic solvent (e.g., methanol or acetonitrile).[2][5]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV detection at a low wavelength (e.g., 200-210 nm) or a Refractive Index (RI) detector, as bile acids have a poor chromophore.[2] Mass spectrometry (MS) can also be used for more sensitive and specific detection.[6]
-
Injection Volume: 20 µL.
2. Standard and Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare working standards by diluting the stock solution with the mobile phase.
-
For drug products, dissolve and dilute the formulation to a similar concentration.
3. Forced Degradation Studies:
Forced degradation studies are essential to establish the degradation pathways and to demonstrate the specificity of the analytical method.[7][8][9]
-
Acid Hydrolysis: Mix the this compound solution with an equal volume of 0.1 N HCl and heat at 60°C for a specified time (e.g., 3 hours). Neutralize the solution before injection.[2]
-
Base Hydrolysis: Mix the this compound solution with an equal volume of 0.1 N NaOH and keep at room temperature for a specified time (e.g., 1 hour). Neutralize the solution before injection.[2]
-
Oxidative Degradation: Mix the this compound solution with an equal volume of 3% hydrogen peroxide (H2O2) and keep at room temperature for a specified time.[2]
-
Thermal Degradation: Expose the solid this compound or a solution to elevated temperatures (e.g., 80°C) for a specified time (e.g., 48 hours).[2]
-
Photolytic Degradation: Expose the this compound solution to UV light (e.g., 254 nm and 366 nm) for a specified duration.[2]
4. Method Validation: Validate the developed HPLC method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Quantitative Data Summary
The following table summarizes the stability of UDCA under forced degradation conditions, which can be used as a reference for designing studies for this compound.
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation of UDCA | Reference |
| Acid Hydrolysis | 0.1 N HCl | 3 hours | 60°C | Susceptible | [2] |
| Alkaline Hydrolysis | 0.1 N NaOH | 1 hour | Room Temperature | Susceptible | [2] |
| Oxidation | 30% H2O2 | 3 hours | 60°C | Susceptible | [2] |
| Thermal | Dry Heat | 48 hours | 80°C | Susceptible | [2] |
| Photolysis | UV Light (254 nm & 366 nm) | - | - | Stable | [2] |
Visualizations
Caption: Workflow for forced degradation studies of this compound.
Caption: Troubleshooting logic for this compound analysis.
References
- 1. Isoursodeoxycholic acid | C24H40O4 | CID 127601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. ijpba.info [ijpba.info]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. ijarsct.co.in [ijarsct.co.in]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Animal Models for isoUDCA Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isoursocholic acid (isoUDCA) in animal models. Our goal is to help you refine your experimental designs for more accurate and translatable results.
Frequently Asked Questions (FAQs)
Q1: What are the major challenges in using animal models for this compound research?
A1: The primary challenge is the significant species variation in bile acid composition and metabolism.[1][2][3] Mice, the most common preclinical model, have a more hydrophilic bile acid pool than humans and synthesize muricholic acids, which are not major bile acids in humans.[1][3] Additionally, the gut microbiome, a key player in the conversion of primary to secondary bile acids like this compound, differs between species and can be influenced by diet and environment.[3][4] These differences can affect the pharmacokinetic profile and physiological effects of exogenously administered this compound, complicating the translation of findings to humans.[2]
Q2: Which animal model is most appropriate for studying this compound?
A2: While no animal model perfectly replicates human bile acid metabolism, the choice depends on the research question.
-
Mice (C57BL/6J): Most commonly used due to the availability of genetic models and lower cost.[2][4] They are suitable for mechanistic studies, but researchers must be mindful of the metabolic differences.
-
Rats: Also a common model, but like mice, they have a different bile acid profile than humans.[5][6]
-
"Humanized" mouse models: Mice with genetically modified bile acid synthesis pathways or transplanted human hepatocytes can offer a closer approximation to human physiology.[3]
-
Hamsters: Their bile acid metabolism is considered more similar to humans than that of mice and rats.
-
Pigs: Offer a good model for studying biliary and cholesterol metabolism due to physiological similarities to humans, though they are more expensive and complex to handle.[7]
Q3: What is the mechanism of action of this compound?
A3: Isoursocholic acid (this compound), a secondary bile acid, is an isomer of ursodeoxycholic acid (UDCA). Like other bile acids, it acts as a signaling molecule, primarily through the G-protein-coupled bile acid receptor TGR5.[8][9][10] Activation of TGR5 can trigger downstream signaling cascades, including the cAMP/PKA pathway, which can influence inflammation, glucose metabolism, and cell proliferation.[8][11][12] this compound's specific effects and potency relative to other bile acids are still under active investigation.
Q4: How should this compound be formulated for oral administration in animal studies?
A4: Due to the poor water solubility of many bile acids, proper formulation is crucial for consistent oral dosing.[13][14] A common approach is to prepare a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) or to use a mixed micellar solution to improve solubility and bioavailability.[15] The stability and homogeneity of the formulation should be verified before starting the study.
Troubleshooting Guides
Issue 1: High variability in plasma/tissue this compound concentrations
-
Possible Cause: Inconsistent oral gavage technique.
-
Possible Cause: Inaccurate formulation preparation.
-
Troubleshooting: Standardize the formulation protocol. Ensure the this compound is evenly suspended before each administration.
-
-
Possible Cause: Differences in gut microbiome among animals.
-
Troubleshooting: Co-house animals to normalize their gut microbiota. Consider using animals from a single, well-controlled vendor source.
-
-
Possible Cause: Food consumption affecting absorption.
-
Troubleshooting: A high-fat diet can delay and enhance UDCA absorption.[19] Standardize the fasting period before dosing and sample collection. Ensure ad libitum access to the specified diet throughout the study.
-
Issue 2: Unexpected adverse effects (e.g., weight loss, diarrhea)
-
Possible Cause: Dose of this compound is too high.
-
Troubleshooting: Conduct a dose-ranging study to determine the maximum tolerated dose (MTD). High doses of UDCA (28-30 mg/kg/day) have been associated with adverse effects.[20] While this compound's toxicity profile is less characterized, it is prudent to start with lower doses. A study in mice showed significant weight loss with UDCA at 50 and 450 mg/kg/day.[4][21]
-
-
Possible Cause: Contamination of the formulation.
-
Troubleshooting: Prepare fresh formulations regularly and store them under appropriate conditions to prevent microbial growth.
-
-
Possible Cause: Disruption of the endogenous bile acid pool.
-
Troubleshooting: Analyze the complete bile acid profile in plasma and liver to understand how this compound administration is altering the balance of other bile acids. This can provide insights into potential mechanisms of toxicity.
-
Issue 3: Lack of a clear biological effect
-
Possible Cause: Insufficient dose or treatment duration.
-
Possible Cause: Rapid metabolism of this compound.
-
Troubleshooting: Measure the levels of this compound metabolites in relevant tissues to determine if the parent compound is being rapidly cleared or converted.
-
-
Possible Cause: The chosen animal model is not responsive.
Quantitative Data
Table 1: Representative Dosing of UDCA in Mouse Studies (as a reference for this compound)
| Mouse Strain | Diet | UDCA Dose | Route of Administration | Duration | Observed Effects | Reference |
| C57BL/6J | High-Fat Diet (60% fat) | 0.5% (w/w) in diet | Oral (in diet) | 8 weeks | Improved metabolic indices | [22] |
| C57BL/6J | Standard Chow | 50, 150, 450 mg/kg/day | Oral Gavage | 21 days | Weight loss at 50 and 450 mg/kg/day | [4][21] |
| C57BL/6 | High-Fat High-Cholesterol | 300 mg/kg/day | Oral Gavage | 8 weeks | Ameliorated liver inflammation | [23] |
Note: This table provides data for UDCA as a starting point for designing this compound experiments. The optimal dose for this compound may differ and should be determined experimentally.
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound in Mice
-
Animal Model: C57BL/6J mice, 8-10 weeks old.
-
Acclimation: Acclimate mice to the facility for at least one week before the experiment.
-
Formulation Preparation:
-
Weigh the required amount of this compound.
-
Prepare a 0.5% (w/v) solution of carboxymethylcellulose (CMC) in sterile water.
-
Suspend the this compound in the 0.5% CMC solution to the desired concentration (e.g., 10 mg/mL).
-
Vortex thoroughly before each use to ensure a uniform suspension.
-
-
Dosing Procedure:
-
Weigh each mouse to calculate the correct dosing volume (typically 5-10 mL/kg).[16]
-
Restrain the mouse securely by the scruff of the neck.[17][18]
-
Use a 20-gauge, 1.5-inch curved gavage needle with a rounded tip.[17]
-
Measure the needle length from the tip of the mouse's nose to the last rib to avoid stomach perforation and mark the needle.[16]
-
Gently insert the needle into the mouth, advancing it along the upper palate into the esophagus. The mouse should swallow as the tube passes. Do not force the needle.[17][18]
-
Administer the this compound suspension slowly.
-
Gently remove the needle.
-
Monitor the animal for 5-10 minutes post-gavage for any signs of distress.[17]
-
Protocol 2: Bile Acid Extraction and Analysis from Mouse Liver
-
Sample Collection:
-
Euthanize the mouse according to IACUC approved protocols.
-
Perfuse the liver with ice-cold saline to remove blood.
-
Excise the liver, weigh it, and snap-freeze in liquid nitrogen. Store at -80°C until analysis.[24]
-
-
Homogenization:
-
Weigh 50-55 mg of frozen liver tissue into a 2 mL homogenization tube.[25]
-
Add 1.5 mL of a 50:50 (v/v) mixture of hexane (B92381) and isopropanol.[25]
-
Add ceramic beads and homogenize using a tissue homogenizer (e.g., Precellys 24) for 3 cycles of 30 seconds at 6500 rpm, with cooling on ice between cycles.[25]
-
-
Extraction:
-
Sample Preparation for LC-MS/MS:
-
LC-MS/MS Analysis:
-
Use a reverse-phase C18 column for separation.[24]
-
Employ a gradient elution with a mobile phase consisting of methanol (B129727) and water with formic acid.[24]
-
Detect and quantify bile acids using a mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Mandatory Visualizations
References
- 1. Animal Models to Study Bile Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Animal models to study bile acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Secondary bile acid ursodeoxycholic acid alters weight, the gut microbiota, and the bile acid pool in conventional mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of ursodeoxycholic acid in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and metabolism of [14C]ursodeoxycholic acid in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A surgical model for studying biliary bile acid and cholesterol metabolism in swine. | Semantic Scholar [semanticscholar.org]
- 8. Ursodeoxycholic acid suppresses the malignant progression of colorectal cancer through TGR5-YAP axis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | TGR5, Not Only a Metabolic Regulator [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Preclinical Evaluation of UDCA-Containing Oral Formulation in Mice for the Treatment of Wet Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Bioanalysis of ursodeoxycholic acid and its metabolites and improved oral bioavailability using mixed micelles with poloxamer 407 and polysorbate 80 | Semantic Scholar [semanticscholar.org]
- 16. iacuc.wsu.edu [iacuc.wsu.edu]
- 17. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 18. ouv.vt.edu [ouv.vt.edu]
- 19. Frontiers | High-fat diets enhance and delay ursodeoxycholic acid absorption but elevate circulating hydrophobic bile salts [frontiersin.org]
- 20. Adverse events of ursodeoxycholic acid: a real-world pharmacovigilance study using FAERS (2004–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Secondary bile acid ursodeoxycholic acid alters weight, the gut microbiota, and the bile acid pool in conventional mice | PLOS One [journals.plos.org]
- 22. Frontiers | Ursodeoxycholic Acid Alters Bile Acid and Fatty Acid Profiles in a Mouse Model of Diet-Induced Obesity [frontiersin.org]
- 23. A high-dose of ursodeoxycholic acid treatment alleviates liver inflammation by remodeling gut microbiota and bile acid profile in a mouse model of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Bile Acid Profiling in Mouse Biofluids and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 25. metabolomicsworkbench.org [metabolomicsworkbench.org]
Technical Support Center: Enhancing the Efficiency of isoUDCA Enzymatic Synthesis
Welcome to the technical support center for the enzymatic synthesis of iso-ursodeoxycholic acid (isoUDCA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental enzymatic reaction for the synthesis of UDCA and its isomers like this compound?
The enzymatic synthesis of ursodeoxycholic acid (UDCA) and its isomers, including this compound, primarily involves the epimerization of the 7α-hydroxyl group of chenodeoxycholic acid (CDCA) to a 7β-hydroxyl group. This biotransformation is typically achieved through a two-step oxidation and reduction process catalyzed by two key enzymes: 7α-hydroxysteroid dehydrogenase (7α-HSDH) and 7β-hydroxysteroid dehydrogenase (7β-HSDH). The process begins with the oxidation of CDCA to its intermediate, 7-ketolithocholic acid (7-KLCA), by 7α-HSDH. Subsequently, 7-KLCA is reduced to UDCA by 7β-HSDH[1][2][3]. The formation of this compound can occur as a stereoisomer of UDCA during this process.
Q2: What are the main challenges encountered in the enzymatic synthesis of this compound?
Researchers often face several challenges that can impact the efficiency of this compound synthesis:
-
Cofactor Regeneration: The enzymes 7α-HSDH and 7β-HSDH are dependent on nicotinamide (B372718) cofactors (NAD⁺/NADH or NADP⁺/NADPH). These cofactors are expensive, and their stoichiometric addition is not economically viable for large-scale production. Therefore, an efficient cofactor regeneration system is crucial[4][5].
-
Enzyme Stability and Activity: The stability and catalytic activity of 7α-HSDH and 7β-HSDH can be low under operational conditions, leading to decreased product yield. Factors such as temperature and pH can significantly affect enzyme performance[1][2].
-
Substrate and Product Inhibition: High concentrations of the substrate (CDCA) or the product (UDCA/isoUDCA) and its intermediates can inhibit the activity of the enzymes, leading to incomplete conversion[1][2][3].
-
Low Substrate Conversion Rate: Achieving a high conversion rate of CDCA to UDCA/isoUDCA can be challenging due to reaction equilibrium limitations[1][2].
Q3: What are the common strategies to improve the efficiency of the enzymatic synthesis?
Several strategies can be employed to enhance the efficiency of this compound synthesis:
-
Cofactor Regeneration Systems: Implementing a cofactor regeneration system is a key strategy. This can be achieved by coupling the primary reaction with a secondary enzyme system, such as glucose dehydrogenase (GDH) or lactate (B86563) dehydrogenase (LDH), to regenerate the required cofactor[6][7].
-
Protein Engineering: The catalytic efficiency, stability, and cofactor specificity of 7α-HSDH and 7β-HSDH can be improved through protein engineering techniques like directed evolution and site-directed mutagenesis[1][4].
-
Enzyme Immobilization: Immobilizing the enzymes on a solid support can enhance their stability, reusability, and catalytic efficiency[1][2].
-
Process Optimization: Optimizing reaction conditions such as pH, temperature, substrate concentration, and enzyme loading is critical for maximizing the yield of this compound[8].
Troubleshooting Guide
This guide addresses specific issues that may arise during the enzymatic synthesis of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | 1. Inactive Enzyme(s): One or both of the HSDH enzymes may be inactive due to improper storage or handling. 2. Missing Cofactors: Insufficient or degraded cofactors (NAD⁺/NADH or NADP⁺/NADPH). 3. Suboptimal Reaction Conditions: Incorrect pH, temperature, or buffer composition. | 1. Verify Enzyme Activity: Perform an activity assay for each enzyme individually using a known substrate. Ensure enzymes are stored at the correct temperature and have not undergone multiple freeze-thaw cycles. 2. Check Cofactors: Use fresh cofactors and ensure they are added at the correct concentration. 3. Optimize Reaction Conditions: Verify the pH and temperature of the reaction mixture. The optimal pH for HSDHs is often slightly basic[9]. |
| Reaction Stalls at Low Conversion | 1. Product Inhibition: Accumulation of UDCA, this compound, or the intermediate 7-KLCA may be inhibiting the enzymes[1][2]. 2. Cofactor Depletion: The cofactor regeneration system may not be efficient enough to keep up with the main reaction. 3. Enzyme Instability: The enzymes may be losing activity over the course of the reaction. | 1. Product Removal: If feasible, consider in-situ product removal techniques. 2. Enhance Cofactor Regeneration: Increase the concentration of the regeneration enzyme (e.g., GDH) and its substrate (e.g., glucose). 3. Use Immobilized Enzymes: Enzyme immobilization can improve stability over longer reaction times[1][2]. |
| Low Yield of this compound (High Yield of UDCA) | 1. Stereoselectivity of 7β-HSDH: The specific 7β-HSDH used may have a high stereoselectivity for producing UDCA over this compound. | 1. Enzyme Selection: Screen different 7β-HSDH enzymes from various microbial sources, as their stereoselectivity can differ. 2. Protein Engineering: Consider protein engineering of the 7β-HSDH to alter its stereoselectivity. |
| Difficulty in Product Purification | 1. Similar Physicochemical Properties: this compound and UDCA are isomers with very similar properties, making separation challenging. Residual CDCA and 7-KLCA can also be difficult to separate. | 1. Chromatographic Separation: Utilize high-performance liquid chromatography (HPLC) or other chromatographic techniques with appropriate columns and solvent systems for separation. 2. Selective Crystallization: Investigate selective crystallization methods. For instance, forming silyl (B83357) derivatives can facilitate the separation of UDCA from CDCA, a principle that may be adapted for this compound purification[10]. |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on UDCA synthesis, which can serve as a benchmark for optimizing this compound production.
Table 1: Comparison of Different Enzymatic Synthesis Strategies for UDCA
| Synthesis Method | Substrate | Key Enzymes | Cofactor Regeneration System | Conversion Yield (%) | Reference |
| One-pot, one-step | CDCA | 7α-HSDH, 7β-HSDH | Glucose Dehydrogenase (GDH) | >90% | [1] |
| One-pot, two-step | CDCA | 7α-HSDH, 7β-HSDH | Lactate Dehydrogenase (LDH) / GDH | ~100% (in packed-bed reactor) | [1] |
| Whole-cell catalysis | CDCA | Co-expressed 7α-HSDH and 7β-HSDH | Intracellular cofactor regeneration | 99% (with 100 mM CDCA) | [11] |
| Immobilized enzymes | TCDCA | Co-immobilized 7α-HSDH and 7β-HSDH | Coupled reaction | 62.49% (TUDCA yield) | [12] |
Table 2: Effect of Reaction Parameters on UDCA Synthesis
| Parameter Optimized | Enzyme(s) | Starting Material | Optimized Condition | Outcome | Reference |
| Temperature & pH | 7β-HSDH mutant | 7-KLCA | pH 7.5, 30 °C | 3.2-fold increase in forward reaction activity | [7] |
| Enzyme Concentration | Lipase (for UDCA derivative) | UDCA | 2 g/L | Optimal conversion yield | [12] |
| Substrate Molar Ratio | Lipase (for UDCA derivative) | UDCA, Methyl acetoacetate | 1:5 | 60% conversion after 24h | [13] |
Experimental Protocols
Protocol 1: One-Pot, One-Step Enzymatic Synthesis of UDCA
This protocol is adapted from methodologies described for the efficient conversion of CDCA to UDCA[1][2].
Materials:
-
Chenodeoxycholic acid (CDCA)
-
7α-hydroxysteroid dehydrogenase (7α-HSDH)
-
7β-hydroxysteroid dehydrogenase (7β-HSDH)
-
Glucose Dehydrogenase (GDH) for cofactor regeneration
-
NAD⁺ or NADP⁺ (depending on enzyme specificity)
-
D-Glucose
-
Tris-HCl buffer (pH 7.5-8.5)
-
Organic co-solvent (e.g., methanol, optional for substrate solubility)
Procedure:
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Dissolve CDCA in the buffer. A small amount of co-solvent may be used to aid dissolution.
-
Add the cofactor (e.g., NAD⁺) to the reaction mixture to a final concentration of 0.1-0.5 mM.
-
Add D-glucose to the mixture as the substrate for the regeneration enzyme.
-
Add the three enzymes (7α-HSDH, 7β-HSDH, and GDH) to the reaction mixture. The optimal enzyme concentrations should be determined empirically.
-
Incubate the reaction mixture at the optimal temperature (e.g., 30-37°C) with gentle agitation.
-
Monitor the progress of the reaction by sampling at regular intervals and analyzing the concentrations of CDCA, 7-KLCA, and UDCA/isoUDCA using HPLC.
-
Once the reaction reaches completion (no further increase in product concentration), stop the reaction by heat inactivation or by adding a quenching agent.
-
Proceed with product purification.
Visualizations
Below are diagrams illustrating key workflows and pathways in the enzymatic synthesis of this compound.
Caption: General workflow for the enzymatic synthesis of this compound.
Caption: Enzymatic conversion of CDCA to UDCA/isoUDCA with cofactor regeneration.
Caption: A logical workflow for troubleshooting low yields in this compound synthesis.
References
- 1. Biological synthesis of ursodeoxycholic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Biological synthesis of ursodeoxycholic acid [frontiersin.org]
- 3. frontiersin.org [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Round, round we go – strategies for enzymatic cofactor regeneration - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 6. Cofactor regeneration enzymes: NADP and NAD regeneration | Johnson Matthey [matthey.com]
- 7. Semi-rational engineering of 7β-hydroxysteroid dehydrogenase enhances forward reaction activity towards ursodeoxycholic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Large-scale production of tauroursodeoxycholic acid products through fermentation optimization of engineered Escherichia coli cell factory - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. US4316848A - Process for the purification of ursodeoxycholic acid - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of TUDCA from chicken bile: immobilized dual-enzymatic system for producing artificial bear bile substitute - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enzymatic Synthesis of New Acetoacetate–Ursodeoxycholic Acid Hybrids as Potential Therapeutic Agents and Useful Synthetic Scaffolds as Well [mdpi.com]
dealing with co-eluting compounds in isoUDCA chromatography
Welcome to the technical support center for the chromatographic analysis of isoursodeoxycholic acid (isoUDCA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding co-eluting compounds in this compound chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common compounds that co-elute with isoursodeoxycholic acid (this compound)?
A1: this compound, a microbial metabolite of ursodeoxycholic acid (UDCA), is an isomer of UDCA and chenodeoxycholic acid (CDCA).[1][2][3] Due to their structural similarities, these endogenous bile acids are the most common co-eluting compounds. Other bile acids such as cholic acid (CA) and deoxycholic acid (DCA) can also pose separation challenges depending on the chromatographic conditions.[4][5]
Q2: Why is the separation of this compound from its isomers critical in bioanalytical studies?
A2: Inadequate separation of this compound from UDCA can lead to inaccurate quantification, potentially resulting in false bioequivalence results for UDCA formulations.[1] Since this compound is a metabolite, distinguishing it from the administered drug (UDCA) is crucial for accurate pharmacokinetic and metabolic studies.
Q3: What role does sample preparation play in preventing co-elution?
A3: Rigorous sample preparation is crucial to remove interfering matrix components that can contribute to co-elution.[6] Techniques like protein precipitation and solid-phase extraction (SPE) are employed to clean up biological samples such as plasma, serum, and bile, enhancing the purity of the bile acid fraction before chromatographic analysis.[7][8][9]
Q4: Can mass spectrometry resolve co-eluting compounds without chromatographic separation?
A4: In some cases, mass spectrometry (MS) can differentiate between co-eluting compounds if they have different mass-to-charge ratios (m/z).[10] Techniques like Selected Ion Monitoring (SIM) and Multiple Reaction Monitoring (MRM) enhance specificity.[8][10] However, for isobaric compounds like this compound and UDCA, which have the same mass, chromatographic separation is essential for accurate quantification.[11]
Q5: What are the recommended starting chromatographic conditions for separating this compound?
A5: A reversed-phase HPLC method using a C18 column is a common starting point for bile acid separation.[6][12] The mobile phase typically consists of a mixture of acetonitrile (B52724) and/or methanol (B129727) with an aqueous buffer like ammonium (B1175870) acetate (B1210297) or formic acid to control pH and improve peak shape.[13][14]
Troubleshooting Guide: Resolving Co-eluting Peaks
This guide provides solutions to specific issues you may encounter with co-eluting compounds during this compound analysis.
Issue 1: Poor resolution between this compound and UDCA peaks.
-
Possible Cause: Suboptimal mobile phase composition.
-
Troubleshooting Steps:
-
Adjust Solvent Ratio: Systematically vary the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer. A lower percentage of organic solvent generally increases retention time and can improve the separation of closely eluting isomers.
-
Modify pH: The pH of the mobile phase can significantly impact the ionization state and retention of bile acids.[15] Experiment with adding small amounts of formic acid or ammonium hydroxide (B78521) to the mobile phase to optimize selectivity.[14] For instance, different pH values were used for the separation of UDCA (pH 7), GUDCA (pH 9), and TUDCA (pH 7).[14]
-
Try a Different Organic Modifier: If using acetonitrile, consider switching to methanol or a combination of both. The different selectivities of these solvents can alter the elution order and improve resolution.
-
Issue 2: Asymmetric or tailing peaks for this compound and other bile acids.
-
Possible Cause: Secondary interactions with the stationary phase or sample overload.
-
Troubleshooting Steps:
-
Mobile Phase Additives: Add a competing acid, like 0.1% formic acid, to the mobile phase. This can help to protonate residual silanol (B1196071) groups on the column, reducing their interaction with the acidic bile acids and improving peak shape.[10]
-
Sample Dilution: Injecting a sample that is too concentrated can lead to peak tailing.[15] Try diluting your sample and reinjecting to see if peak shape improves.
-
Column Choice: Ensure you are using a high-quality, end-capped C18 column. Older or lower-quality columns may have more active silanol groups, leading to peak tailing.
-
Issue 3: Inconsistent retention times between injections.
-
Possible Cause: Inadequate column equilibration or unstable mobile phase.
-
Troubleshooting Steps:
-
Sufficient Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run.[15] This is particularly important when using gradient elution.
-
Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed to prevent bubble formation and pump issues that can lead to retention time shifts.
-
Experimental Protocols & Data
Sample Preparation: Protein Precipitation for Plasma/Serum
This protocol is a common method for removing proteins from plasma or serum samples before bile acid analysis.[6][9]
-
Sample Aliquoting: Pipette 50-100 µL of the plasma or serum sample into a microcentrifuge tube.[6][9]
-
Internal Standard Spiking: Add an appropriate volume of a stable isotope-labeled internal standard (e.g., UDCA-d4) to each sample.[9][16]
-
Protein Precipitation: Add 3-4 volumes of ice-cold acetonitrile or methanol to the sample.[7]
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.[7][9]
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[9]
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube, avoiding disturbance of the protein pellet.[9]
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.[6][9]
-
Reconstitution: Reconstitute the dried extract in a suitable mobile phase, such as 50% aqueous methanol, before injection.[9]
Quantitative Data: LC-MS/MS Parameters for UDCA and its Conjugates
The following table summarizes typical mass spectrometry parameters used for the analysis of UDCA and its glycine (B1666218) (GUDCA) and taurine (B1682933) (TUDCA) conjugates. These can serve as a starting point for method development.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| UDCA | 391.30 | 373.41 | Negative ESI | [14] |
| UDCA-d4 (IS) | 395.42 | 377.15 | Negative ESI | [14] |
| GUDCA | 448.46 | 73.70 | Negative ESI | [14] |
| GUDCA-d5 (IS) | 453.3 | 74.0 | Negative ESI | [16] |
| TUDCA | 498.00 | 79.63 | Negative ESI | [14] |
| TUDCA-d5 (IS) | 503.2 | 79.9 | Negative ESI | [16] |
Visualizations
Experimental Workflow for this compound Analysis
Caption: Workflow for the analysis of this compound from biological samples.
Troubleshooting Logic for Co-elution
Caption: Decision tree for troubleshooting co-elution issues.
References
- 1. Separation of bile acid isomer plays a pivotal role in bioequivalence evaluation of ursodeoxycholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | High-fat diets enhance and delay ursodeoxycholic acid absorption but elevate circulating hydrophobic bile salts [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Cholic acid and ursodeoxycholic acid therapy in primary biliary cirrhosis. Changes in bile acid patterns and their correlation with liver function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 8. Bile acids: analysis in biological fluids and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mac-mod.com [mac-mod.com]
- 12. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 13. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 14. dovepress.com [dovepress.com]
- 15. benchchem.com [benchchem.com]
- 16. Simultaneous determination of UDCA and its major metabolites in human plasma with surrogate matrix by a rapid and specific LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing isoUDCA Experimental Design
Welcome to the technical support center for researchers, scientists, and drug development professionals working with isoursodeoxycholic acid (isoUDCA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to provide quick answers to common questions and solutions to problems that may arise during your this compound research.
Category 1: General Experimental Design & Statistical Optimization
Question: How can I statistically optimize my this compound experimental design to get the most information from the fewest experiments?
Answer:
For optimizing this compound experimental design, moving beyond the one-factor-at-a-time (OFAT) approach is crucial. Statistical methodologies like Design of Experiments (DoE) and Response Surface Methodology (RSM) are highly recommended.
-
Design of Experiments (DoE): DoE allows for the simultaneous investigation of multiple factors (e.g., this compound concentration, treatment duration, cell density) and their interactions. This approach is more efficient and provides a deeper understanding of the experimental system. Factorial designs are a common type of DoE.
-
Response Surface Methodology (RSM): RSM is a collection of statistical and mathematical techniques useful for developing, improving, and optimizing processes. It is particularly useful for finding the optimal conditions for a response of interest (e.g., maximizing therapeutic efficacy, minimizing toxicity).
By implementing DoE and RSM, you can build a mathematical model to describe how different factors affect your outcomes, identify significant factors and their interactions, and determine the optimal experimental conditions.
Question: I am planning an in vivo study with this compound in an animal model. How do I determine the appropriate sample size?
Answer:
Determining the correct sample size is a critical ethical and scientific consideration. A power analysis is the standard method for calculating the minimum number of animals required to detect a statistically significant effect while minimizing animal use.
To perform a power analysis, you will need to define:
-
Effect Size: The magnitude of the difference you expect to see between your control and this compound-treated groups. This can be estimated from previous studies with similar compounds or a pilot study.
-
Standard Deviation: The variability of the data for the parameter you are measuring.
-
Significance Level (α): The probability of a Type I error (false positive), typically set at 0.05.
-
Statistical Power (1-β): The probability of detecting a true effect (avoiding a Type II error or false negative), typically set at 0.8 or higher.
Several software packages and online calculators are available to perform power analysis.
Category 2: In Vitro Assay Troubleshooting
Question: My luciferase reporter assay for FXR activation by this compound is showing high background or inconsistent results. What could be the cause?
Answer:
High background and inconsistency in luciferase reporter assays can stem from several factors, especially when working with bile acids. Here’s a troubleshooting guide:
-
Bile Acid Interference: Bile acids present in fetal bovine serum (FBS) can activate FXR, leading to high background.
-
Solution: Use charcoal-stripped FBS to remove endogenous steroids and bile acids. Alternatively, reduce the serum concentration or conduct the assay in serum-free media if your cells can tolerate it.
-
-
Compound Interference with Luciferase: Some compounds can directly inhibit or enhance luciferase enzyme activity, leading to false-positive or false-negative results.
-
Solution: Perform a cell-free luciferase assay. In a well without cells, add your this compound concentration to the luciferase substrate and enzyme. A change in luminescence indicates direct interference.
-
-
Cell Health and Transfection Efficiency: Unhealthy cells or inconsistent transfection efficiency will lead to variable results.
-
Solution: Ensure your cells are healthy and at a consistent passage number. Optimize your transfection protocol for high efficiency and low toxicity. Use a co-transfected reporter (e.g., Renilla luciferase) to normalize for transfection efficiency and cell number.
-
-
Reagent Preparation and Handling: Improperly prepared or stored reagents can lead to inconsistent results.
-
Solution: Prepare fresh reagents and follow the manufacturer's storage and handling instructions. Ensure complete cell lysis to release all the luciferase.
-
Question: I am performing a Western blot for phosphorylated ERK (p-ERK) after this compound treatment, but the signal is weak or absent. What can I do?
Answer:
Detecting phosphorylated proteins can be challenging due to their transient nature and low abundance. Here are some optimization tips:
-
Sample Preparation is Key:
-
Work Quickly and on Ice: After cell lysis, phosphatases are released and will dephosphorylate your target protein. Perform all steps of protein extraction quickly and on ice.
-
Use Phosphatase Inhibitors: Always include a cocktail of phosphatase inhibitors in your lysis buffer.
-
-
Optimize Stimulation Time: The phosphorylation of ERK is often a rapid and transient event.
-
Solution: Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to determine the peak of ERK phosphorylation after this compound treatment.
-
-
Blocking Buffer: The choice of blocking buffer is critical for phosphoprotein detection.
-
Solution: Avoid using milk as a blocking agent, as it contains casein, a phosphoprotein that can cause high background. Use 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) instead.
-
-
Antibody Dilution and Incubation:
-
Solution: Optimize the concentration of your primary antibody. Incubate the primary antibody overnight at 4°C to increase the signal.
-
-
Loading Amount:
-
Solution: You may need to load a higher amount of total protein (30-50 µg) to detect a signal for the phosphorylated target.
-
-
Positive Control:
-
Solution: Include a positive control, such as cells treated with a known ERK activator (e.g., EGF or PMA), to ensure your protocol and reagents are working correctly.
-
Question: My cAMP assay for TGR5 activation is not showing a response to this compound. What should I check?
Answer:
If you are not observing a cAMP response, consider the following:
-
TGR5 Expression: Confirm that your cell line endogenously expresses TGR5 at a sufficient level. If not, you may need to use a cell line that is transiently or stably overexpressing TGR5.
-
Phosphodiesterase Activity: Intracellular phosphodiesterases (PDEs) rapidly degrade cAMP.
-
Solution: Include a PDE inhibitor, such as IBMX, in your assay buffer to prevent cAMP degradation and amplify the signal.
-
-
Assay Kinetics: The cAMP response can be transient.
-
Solution: Perform a time-course experiment to determine the optimal time point for measuring cAMP levels after this compound stimulation.
-
-
Cell Density: The number of cells per well can impact the magnitude of the cAMP response.
-
Solution: Optimize the cell seeding density to ensure the signal falls within the linear range of your assay.
-
-
Agonist Potency: this compound is generally considered a weaker TGR5 agonist compared to other bile acids like lithocholic acid (LCA).
-
Solution: Include a potent TGR5 agonist as a positive control to confirm that the signaling pathway is functional in your cells. You may need to use higher concentrations of this compound to elicit a response.
-
Category 3: this compound Handling and Formulation
Question: I am having trouble dissolving this compound for my cell culture experiments. What is the best way to prepare a stock solution?
Answer:
This compound has poor water solubility, which can be a challenge for in vitro experiments.
-
Stock Solution: Prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol. For example, a 100 mM stock in DMSO is common. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Solution: Dilute the stock solution directly into your cell culture medium to the desired final concentration immediately before use. Ensure the final concentration of the organic solvent is low (typically <0.1%) to avoid solvent-induced cytotoxicity. Vortex the diluted solution thoroughly to ensure it is well-dissolved.
-
Precipitation: Observe the medium after adding the this compound. If you see any precipitation, you may need to lower the final concentration or try a different solvent for your stock solution.
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound's biological activity from published studies. These values can serve as a reference for designing your experiments.
Table 1: In Vitro Activity of this compound on FXR and TGR5
| Parameter | Receptor | Cell Line | Assay Type | Value | Reference |
| EC50 | FXR | - | Luciferase Reporter | Weak agonist activity | [1] |
| EC50 | TGR5 | - | cAMP Assay | Weaker than LCA, DCA, CDCA | [2] |
Note: this compound is generally considered a weak agonist for both FXR and TGR5. Its biological effects may be more pronounced in the presence of other endogenous ligands.
Table 2: Effect of Bile Acids on Downstream Gene Expression (Fold Change vs. Control)
| Gene | Treatment | Animal Model/Cell Line | Fold Change | Reference |
| Fgf15 mRNA | Cholic Acid (CA) | Rat (ileum) | 8.5 | [3] |
| Fgf19 mRNA | Cholic Acid (CA) | Rabbit (ileum) | 16 | [3] |
| SHP mRNA | Cholic Acid (CA) | Rat (ileum) | 3.3 | [3] |
| SHP mRNA | Cholic Acid (CA) | Rat (liver) | 2.6 | [3] |
| CYP7A1 mRNA | Cholic Acid (CA) | Rat (liver) | -62% | [3] |
| FGF19 Expression | CDCA | Human intestinal explants | >40 (at 3h) | [4] |
Note: This table provides context for the expected magnitude of change in common downstream target genes of FXR activation. Data for this compound specifically may vary.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a starting point and may require optimization for your specific cell lines and experimental conditions.
Protocol 1: FXR Luciferase Reporter Assay
Objective: To determine the effect of this compound on Farnesoid X Receptor (FXR) activation.
Materials:
-
HEK293 or HepG2 cells
-
FXR expression vector
-
FXR-responsive element (FXRE)-luciferase reporter vector
-
A control vector expressing Renilla luciferase (for normalization)
-
Transfection reagent
-
96-well white, clear-bottom plates
-
Cell culture medium (DMEM) with charcoal-stripped FBS
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Positive control (e.g., GW4064 or CDCA)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293 or HepG2 cells in a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the FXR expression vector, FXRE-luciferase reporter vector, and the Renilla luciferase control vector using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 24 hours post-transfection.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound, a positive control (e.g., 1 µM GW4064), and a vehicle control (e.g., 0.1% DMSO). Incubate for another 24 hours.
-
Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the dual-luciferase assay kit.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction relative to the vehicle control.
Protocol 2: TGR5 cAMP Assay
Objective: To measure the effect of this compound on TGR5-mediated cyclic AMP (cAMP) production.
Materials:
-
CHO-K1 or HEK293 cells stably expressing TGR5
-
96-well white plates
-
Cell culture medium
-
This compound stock solution
-
Positive control (e.g., a potent TGR5 agonist like INT-777 or LCA)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP detection kit (e.g., cAMP-Glo™ Assay)
-
Luminometer
Procedure:
-
Cell Seeding: Seed the TGR5-expressing cells in a 96-well white plate and grow to confluency.
-
Pre-incubation: Replace the culture medium with a stimulation buffer containing a PDE inhibitor (e.g., 500 µM IBMX) and incubate for 30 minutes at 37°C.
-
Treatment: Add various concentrations of this compound, a positive control, and a vehicle control to the wells. Incubate for a predetermined optimal time (e.g., 30 minutes) at 37°C.
-
cAMP Measurement: Follow the manufacturer's protocol for the chosen cAMP detection kit. This typically involves lysing the cells and adding a detection reagent that generates a luminescent signal in the presence of cAMP.
-
Luminescence Reading: Measure the luminescence using a luminometer.
-
Data Analysis: Generate a standard curve using the cAMP standards provided in the kit. Determine the concentration of cAMP in each sample from the standard curve.
Protocol 3: Western Blot for ERK Phosphorylation
Objective: To detect changes in ERK1/2 phosphorylation upon this compound treatment.
Materials:
-
Cell line of interest
-
6-well plates
-
Cell culture medium
-
This compound stock solution
-
Positive control for ERK activation (e.g., EGF)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells in 6-well plates. Once they reach the desired confluency, serum-starve the cells overnight if necessary to reduce basal phosphorylation. Treat the cells with this compound for various time points (e.g., 5, 15, 30, 60 minutes). Include vehicle and positive controls.
-
Cell Lysis: Place the plates on ice, wash the cells with ice-cold PBS, and add ice-cold lysis buffer. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-ERK1/2 antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the ECL substrate. Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, you can strip the membrane and re-probe it with an antibody against total ERK1/2.
Signaling Pathway Diagrams
The following diagrams illustrate the known signaling pathways of this compound through its interaction with FXR and TGR5.
Caption: this compound activation of the FXR signaling pathway.
Caption: this compound activation of the TGR5 signaling pathway.
References
- 1. Secondary (iso)BAs cooperate with endogenous ligands to activate FXR under physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. FGF15/19 protein levels in the portal blood do not reflect changes in the ileal FGF15/19 or hepatic CYP7A1 mRNA levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Maximizing isoUDCA Yield in Microbial Fermentation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of isoursodeoxycholic acid (isoUDCA) from microbial fermentation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the microbial production of this compound?
The microbial production of this compound is primarily achieved through a whole-cell biotransformation process. This involves using engineered microorganisms, typically Escherichia coli or Saccharomyces cerevisiae, to express two key enzymes: 7α-hydroxysteroid dehydrogenase (7α-HSDH) and 7β-hydroxysteroid dehydrogenase (7β-HSDH). The process starts with a precursor bile acid, most commonly chenodeoxycholic acid (CDCA). The 7α-HSDH enzyme first oxidizes the 7α-hydroxyl group of CDCA to form an intermediate, 7-ketolithocholic acid (7-KLCA). Subsequently, the 7β-HSDH enzyme stereoselectively reduces the 7-keto group of 7-KLCA to a 7β-hydroxyl group, resulting in the formation of ursodeoxycholic acid (UDCA), the 7β-epimer of CDCA.[1][2][3] this compound (3β,7β-dihydroxy-5β-cholan-24-oic acid) is the 3β-epimer of UDCA. Its formation can occur through the action of intestinal bacterial flora or liver microsomal enzymes on UDCA.[4]
Q2: Which microorganisms are most commonly used for this compound production and why?
Engineered Escherichia coli is the most frequently utilized microorganism for producing UDCA, and by extension, this compound.[2][5] The primary reasons for its widespread use are its well-understood genetics, rapid growth, and the availability of numerous tools for genetic manipulation, which facilitates the high-level expression of the required 7α-HSDH and 7β-HSDH enzymes.[5] Engineered Saccharomyces cerevisiae (baker's yeast) is also being explored as a production host.
Q3: What are the critical fermentation parameters that influence this compound yield?
Several factors significantly impact the final yield of this compound. These include:
-
pH: The optimal pH for the biotransformation is crucial for enzyme activity and cell viability.
-
Temperature: Temperature affects both microbial growth and the stability and activity of the expressed enzymes.
-
Substrate Concentration: High concentrations of the precursor (e.g., CDCA) can be toxic to the microbial cells and may cause substrate inhibition of the enzymes.[6]
-
Dissolved Oxygen: The oxygen supply is critical for cell growth and energy metabolism, which in turn affects the regeneration of necessary cofactors.
-
Inducer Concentration: In engineered strains, the concentration of the inducer (e.g., IPTG) used to trigger the expression of the HSDH enzymes is a key parameter.
-
Medium Composition: The availability of carbon and nitrogen sources, as well as essential minerals and vitamins, directly impacts cell density and overall productivity.[7]
Troubleshooting Guide
This guide addresses common issues encountered during the microbial fermentation of this compound.
| Problem | Potential Causes | Recommended Solutions |
| Low Cell Growth/Biomass | 1. Suboptimal medium composition. 2. Inappropriate temperature or pH. 3. Substrate toxicity at high concentrations. 4. Insufficient aeration. | 1. Optimize the fermentation medium by testing different carbon and nitrogen sources. Yeast extract and peptone are commonly used. 2. Ensure the temperature and pH are maintained at the optimal range for the specific microbial strain (typically around 37°C and pH 7.0 for E. coli). 3. Implement a fed-batch or continuous feeding strategy for the substrate to maintain a low, non-toxic concentration in the fermenter. 4. Increase the agitation speed or airflow to improve oxygen transfer. |
| Good Cell Growth, but Low this compound Yield | 1. Low expression or activity of 7α-HSDH and/or 7β-HSDH. 2. Inefficient cofactor regeneration (NADH/NADPH). 3. Product inhibition by UDCA/isoUDCA.[6] 4. Formation of byproducts. | 1. Optimize the inducer (e.g., IPTG) concentration and the induction time. Consider using directed evolution or protein engineering to enhance enzyme activity and stability.[8][9][10] 2. Co-express a third enzyme, such as glucose dehydrogenase (GDH) or lactate (B86563) dehydrogenase (LDH), to facilitate the regeneration of NADPH and NAD+, respectively.[5] 3. Consider in-situ product removal techniques, such as extraction or adsorption, to alleviate product inhibition. 4. Analyze the fermentation broth for potential byproducts using HPLC to identify and address competing metabolic pathways. |
| Accumulation of the 7-KLCA Intermediate | 1. Low activity of 7β-HSDH. 2. Imbalance in cofactor availability for the reduction step. | 1. Verify the expression and activity of 7β-HSDH. Consider using a strain with a higher expression level of this enzyme. 2. Ensure an adequate supply of the necessary cofactor (typically NADPH) for the 7β-HSDH reaction. This can be enhanced by co-expressing a suitable dehydrogenase for cofactor regeneration. |
| Inconsistent Results Between Batches | 1. Variability in inoculum preparation. 2. Inconsistent fermentation conditions. 3. Contamination of the culture. | 1. Standardize the inoculum preparation protocol, including the age and density of the seed culture. 2. Calibrate all sensors (pH, temperature, dissolved oxygen) before each fermentation run and ensure precise control of all parameters. 3. Implement strict aseptic techniques throughout the entire process to prevent contamination. |
Data Presentation
Table 1: Effect of pH on UDCA Conversion Rate
| pH | Conversion Rate (%) | Reference |
| 6.0 | Suboptimal | [11] |
| 7.0 | Optimal | [7] |
| 8.0 | Suboptimal | [12] |
Table 2: Effect of Temperature on UDCA Yield
| Temperature (°C) | Relative Yield (%) | Reference |
| 25 | 75 | [13] |
| 30 | 90 | [14] |
| 37 | 100 | [7] |
| 42 | Decreased | [13] |
Table 3: Impact of Substrate (CDCA) Concentration on UDCA Conversion
| CDCA Concentration (g/L) | Conversion Rate (%) | Reference |
| 1 | >95 | [1] |
| 5 | ~80 | [6] |
| 10 | ~60 (with inhibition) | [6] |
Experimental Protocols
Protocol 1: Whole-Cell Bioconversion of CDCA to UDCA using Engineered E. coli
This protocol outlines the general steps for producing UDCA from CDCA using an engineered E. coli strain expressing 7α-HSDH and 7β-HSDH.
1. Inoculum Preparation:
- Aseptically inoculate a single colony of the engineered E. coli strain into 5 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic.
- Incubate at 37°C with shaking at 200 rpm for 12-16 hours.
- Use this seed culture to inoculate the main fermentation medium.
2. Fermentation:
- Prepare the fermentation medium (e.g., Terrific Broth or a defined medium supplemented with yeast extract and glycerol).
- Inoculate the fermenter with the seed culture (typically 1-5% v/v).
- Maintain the fermentation at 37°C and pH 7.0. Control dissolved oxygen levels by adjusting agitation and aeration rates.
- When the optical density at 600 nm (OD600) reaches a mid-log phase (e.g., 0.6-0.8), induce the expression of the HSDH enzymes by adding a suitable concentration of IPTG (e.g., 0.1-1.0 mM).
- After a few hours of induction, add the CDCA substrate. A fed-batch approach is recommended to avoid substrate toxicity.
3. Biotransformation:
- Continue the fermentation for 24-48 hours, monitoring the conversion of CDCA to UDCA periodically.
4. Product Extraction and Analysis:
- Centrifuge the fermentation broth to separate the cells from the supernatant.
- Acidify the supernatant to pH 2-3 to precipitate the bile acids.
- Extract the bile acids with an organic solvent such as ethyl acetate.[15]
- Evaporate the organic solvent to obtain the crude product.
- Analyze the product composition and quantify the UDCA/isoUDCA yield using HPLC.
Protocol 2: HPLC Analysis of UDCA and this compound
This protocol provides a general method for the separation and quantification of UDCA and its isomers.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[16]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 10-30 mM, pH adjusted to around 3.0 with phosphoric acid).[16][17]
-
Detection: UV at 200-210 nm.[17]
-
Injection Volume: 20-50 µL.[17]
-
Standard Preparation: Prepare standard solutions of UDCA, this compound, CDCA, and 7-KLCA in the mobile phase or a suitable solvent like methanol.
-
Sample Preparation: Dilute the extracted product sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.[17]
Visualizations
Diagram 1: Enzymatic Conversion of CDCA to UDCA
Caption: The two-step enzymatic conversion of CDCA to UDCA.
Diagram 2: General Workflow for this compound Production
Caption: A generalized workflow for microbial this compound production.
Diagram 3: Troubleshooting Logic for Low this compound Yield
Caption: A decision tree for troubleshooting low this compound yield.
References
- 1. Biological synthesis of ursodeoxycholic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological synthesis of ursodeoxycholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Formation of iso-ursodeoxycholic acid during administration of ursodeoxycholic acid in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Cost-effective whole-cell biosynthesis of ursodeoxycholic acid using engineered Escherichia coli with a multienzyme cascade [frontiersin.org]
- 6. Frontiers | Biological synthesis of ursodeoxycholic acid [frontiersin.org]
- 7. Large-scale production of tauroursodeoxycholic acid products through fermentation optimization of engineered Escherichia coli cell factory - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. Engineering 7β-Hydroxysteroid Dehydrogenase for Enhanced Ursodeoxycholic Acid Production by Multiobjective Directed Evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of pH and pH fluctuations on microbial fermentation and nutrient flow from a dual-flow continuous culture system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. BJOC - Latest development in the synthesis of ursodeoxycholic acid (UDCA): a critical review [beilstein-journals.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Developing a procedure to extract chenodeoxycholic acid and synthesize ursodeoxycholic acid from pig by-products - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Method development and validation of ursodiol and its major metabolites in human plasma by HPLC-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 18. asianpubs.org [asianpubs.org]
Validation & Comparative
A Comparative Guide: Ursodeoxycholic Acid (UDCA) vs. its Epimer Chenodeoxycholic Acid (CDCA) in NAFLD Models
For Researchers, Scientists, and Drug Development Professionals
Nonalcoholic fatty liver disease (NAFLD) represents a growing global health challenge, driving significant research into effective therapeutic interventions. Among the bile acids investigated for their therapeutic potential, Ursodeoxycholic acid (UDCA) has been a subject of extensive study. This guide provides a comparative analysis of UDCA and its stereoisomer, Chenodeoxycholic acid (CDCA), in the context of NAFLD models. While the term "isoUDCA" did not yield specific findings in the current literature, the comparative efficacy of UDCA and its natural epimer, CDCA, offers valuable insights for researchers.
Executive Summary
UDCA, a hydrophilic bile acid, has demonstrated protective effects in various liver diseases. In NAFLD models, it has been shown to improve liver biochemistry, though its impact on liver histology remains a subject of debate.[1][2] CDCA, a more hydrophobic primary bile acid, also plays a crucial role in lipid metabolism but its therapeutic application in NAFLD is less established and can be associated with dose-limiting side effects. This guide will delve into the available experimental data, comparing the efficacy and mechanisms of action of these two bile acids in NAFLD.
Comparative Efficacy in NAFLD Models
The following tables summarize the quantitative data from preclinical and clinical studies investigating the effects of UDCA and CDCA on key markers of NAFLD.
Preclinical Data (Animal Models)
| Parameter | Animal Model | Treatment Group | Control Group | Outcome | Reference |
| Liver Inflammation | NASH Mouse Model (HFHC Diet) | UDCA (120 mg/kg) | HFHC Diet | NAFLD Activity Score (Ballooning + Lobular Inflammation): 1.8 ± 0.8 | NAFLD Activity Score: 3.2 ± 0.8 (p=0.029) |
| Hepatic Steatosis | NA | CDCA | NA | Significant reduction in hepatic lipid synthesis. | NA |
| Lipid Metabolism | Rat Liver | UDCA | Control | Significant decrease in hepatic incorporation of acetate (B1210297) into cholesterol and triglycerides. | NA |
| Lipid Metabolism | Rat Liver | CDCA | Control | Significant decrease in hepatic incorporation of acetate into cholesterol and triglycerides. | NA |
HFHC: High-Fat, High-Cholesterol
Clinical Data (Human Studies)
| Parameter | Study Population | Treatment Group | Control Group | Outcome | Reference |
| Alanine Aminotransferase (ALT) | NAFLD Patients | UDCA | Placebo | Significant reduction (p ≤ 0.0001) | [2][3] |
| Aspartate Aminotransferase (AST) | NAFLD Patients | UDCA | Placebo | Significant reduction (p = 0.0009) | [2][3] |
| Gamma-Glutamyl Transferase (GGT) | NAFLD Patients | UDCA | Placebo | Significant reduction (p ≤ 0.0001) | [2][3] |
| Bilirubin | NAFLD Patients | UDCA | Placebo | No significant reduction (p = 0.6989) | [2][3] |
| Alkaline Phosphatase (ALP) | NAFLD Patients | UDCA | Placebo | No significant reduction (p = 0.1172) | [2][3] |
| Biliary Cholesterol Secretion | Human Subjects | UDCA (15 mg/kg/day) | Pre-treatment | Reduced by ~50% | |
| Biliary Cholesterol Secretion | Human Subjects | CDCA (15 mg/kg/day) | Pre-treatment | Reduced by ~30% | |
| Bile Acid Synthesis (Cholic Acid) | Human Subjects | CDCA (15 mg/kg/day) | Pre-treatment | Reduced by ~70% |
Experimental Protocols
High-Fat, High-Cholesterol (HFHC) Diet-Induced NAFLD Mouse Model
This protocol is commonly used to induce NAFLD/NASH in mice, mimicking the features of the human disease.
-
Animals: 6-week-old male C57BL/6 mice.
-
Diet: A high-fat, high-cholesterol (HFHC) diet is provided for a period of 12 to 24 weeks to induce different stages of NAFLD, from simple steatosis to steatohepatitis with fibrosis.[4][5]
-
Housing: Mice are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Endpoint Analysis: At the end of the study period, serum and liver tissues are collected for biochemical and histological analysis. This includes measuring liver enzymes (ALT, AST), lipid profiles, and assessing steatosis, inflammation, and fibrosis through staining techniques like H&E, Oil Red O, and Sirius Red.[4][5]
Drug Administration in Animal Models
-
UDCA Administration: UDCA is typically dissolved in a vehicle such as 0.5% carboxymethyl cellulose (B213188) (CMC).[4] It is administered daily to the treatment group via oral gavage at a specified dose (e.g., 120 mg/kg) for a defined period (e.g., 4 weeks).[4] The control group receives the vehicle alone.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of UDCA and CDCA in NAFLD are mediated through various signaling pathways.
UDCA Signaling Pathway
UDCA's beneficial effects in NAFLD are attributed to its ability to modulate multiple pathways involved in lipid metabolism, inflammation, and cell death. It can activate the Takeda G-protein-coupled receptor 5 (TGR5) and has complex interactions with the farnesoid X receptor (FXR).[1] Furthermore, UDCA has been shown to regulate the AKT/mTOR/SREBP-1 signaling pathway, which is a key regulator of hepatic lipid metabolism.[6]
Caption: UDCA signaling pathways in NAFLD.
CDCA Signaling Pathway
CDCA is a potent natural agonist of the farnesoid X receptor (FXR). Activation of FXR by CDCA plays a central role in regulating bile acid, lipid, and glucose metabolism. This can lead to a reduction in hepatic lipogenesis.
Caption: CDCA signaling pathways in NAFLD.
Experimental Workflow
The following diagram illustrates a typical workflow for a preclinical study comparing the efficacy of UDCA and CDCA in a diet-induced NAFLD mouse model.
Caption: Preclinical experimental workflow.
Conclusion
The available evidence suggests that both UDCA and its epimer CDCA can modulate lipid metabolism and show potential for mitigating features of NAFLD. UDCA appears to have a more favorable profile in terms of improving liver enzymes with a good safety profile. CDCA, as a potent FXR agonist, directly influences pathways of lipogenesis and bile acid synthesis. The choice between these or other bile acid derivatives for therapeutic development will depend on a careful consideration of their efficacy in improving histological features of NAFLD, their mechanisms of action, and their long-term safety profiles. Further head-to-head comparative studies in well-characterized NAFLD models are warranted to fully elucidate their relative therapeutic potential.
References
- 1. Frontiers | Understanding the role of ursodeoxycholic acid and gut microbiome in non-alcoholic fatty liver disease: current evidence and perspectives [frontiersin.org]
- 2. Ursodeoxycholic Acid's Effectiveness in the Management of Nonalcoholic Fatty Liver Disease: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ursodeoxycholic Acid's Effectiveness in the Management of Nonalcoholic Fatty Liver Disease: A Systematic Review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ursodeoxycholic Acid Treatment Restores Gut Microbiota and Alleviates Liver Inflammation in Non-Alcoholic Steatohepatitic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ursodeoxycholic acid ameliorates hepatic lipid metabolism in LO2 cells by regulating the AKT/mTOR/SREBP-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Neuroprotective Efficacy of TUDCA and UDCA
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the neuroprotective effects of Tauroursodeoxycholic acid (TUDCA) and Ursodeoxycholic acid (UDCA). This analysis is supported by experimental data, detailed methodologies, and visual representations of key biological pathways.
Tauroursodeoxycholic acid (TUDCA) and its precursor, Ursodeoxycholic acid (UDCA), are hydrophilic bile acids that have garnered significant attention for their therapeutic potential in a range of neurodegenerative diseases. Both molecules exhibit potent cytoprotective properties, primarily through the inhibition of apoptosis, reduction of oxidative stress, and modulation of inflammatory responses. While structurally similar, the conjugation of taurine (B1682933) to UDCA to form TUDCA results in differences in their physicochemical properties and biological activities, leading to distinct neuroprotective profiles.
Key Mechanisms of Neuroprotection
Both TUDCA and UDCA exert their neuroprotective effects through multiple pathways:
-
Inhibition of Apoptosis: A primary mechanism for both compounds is the suppression of programmed cell death. They achieve this by modulating the mitochondrial apoptotic pathway, including the inhibition of Bax translocation, cytochrome c release, and subsequent caspase activation.[1]
-
Reduction of Endoplasmic Reticulum (ER) Stress: TUDCA, in particular, is known to act as a chemical chaperone, alleviating ER stress and the unfolded protein response, which are implicated in the pathology of many neurodegenerative diseases.[2]
-
Anti-inflammatory Effects: Both bile acids have been shown to reduce neuroinflammation by inhibiting the activation of microglia and astrocytes and downregulating pro-inflammatory signaling pathways such as NF-κB.
-
Antioxidant Properties: TUDCA and UDCA can mitigate oxidative stress by reducing the production of reactive oxygen species (ROS) and enhancing the expression of antioxidant enzymes.
Comparative Efficacy: Insights from Preclinical Models
Direct comparative studies of TUDCA and UDCA are limited, but research in models of retinal degeneration provides valuable insights into their differential effects. A key study by Guegan et al. (2022) in a model of retinal degeneration offers a head-to-head comparison.
Quantitative Comparison of Neuroprotective Effects in a Retinal Degeneration Model
The following tables summarize the quantitative data from the study by Guegan et al. (2022), comparing the effects of TUDCA and UDCA on cone-like cells and retinal explants subjected to albumin-induced toxicity.
Table 1: Effect on Cell Viability and Cell Death in WERI-Rb-1 Cone-Like Cells [3]
| Treatment | % Viable Cells (relative to control) | LDH Release (relative to control) |
| Albumin | Decreased | Increased |
| Albumin + UDCA (1 µM) | Protection observed (p=0.08 vs. Albumin) | Significantly decreased (p=0.01 vs. Albumin) |
| Albumin + TUDCA (1 µM) | Significantly protected (p=0.0002 vs. Albumin) | Decreased |
Table 2: Effect on Apoptosis and Necroptosis Markers in Retinal Explants [3]
| Treatment | Cleaved/pro-Caspase 3 Ratio (relative to control) | RIP/actin Ratio (relative to control) | TUNEL-positive Photoreceptors |
| Albumin | Increased | Increased | Increased |
| Albumin + UDCA (10 ng/mL) | Significantly lower (p=0.02 vs. Albumin) | Lower | Reduced |
| Albumin + TUDCA (10 ng/mL) | Lower | Significantly lower (p<0.05 vs. Albumin) | Significantly reduced (p=0.03 vs. Albumin) |
Table 3: Gene Regulation in Retinal Explants [3]
| Bile Acid | Number of Regulated Genes | Key Upregulated Pathways | Key Downregulated Pathways |
| UDCA | 31 | - | - |
| TUDCA | 463 | Endoplasmic Reticulum Stress | Axonal and Neuronal Development |
These findings suggest that while both bile acids offer neuroprotection, TUDCA appears to be more potent in certain aspects, such as preserving cell viability and modulating a larger number of genes involved in neuroprotective pathways.[3] Specifically, TUDCA was more effective at reducing microglial activation in this retinal degeneration model.[3]
Signaling Pathways in Neuroprotection
The neuroprotective actions of TUDCA and UDCA are mediated by complex signaling cascades. The diagrams below, generated using the DOT language, illustrate some of the key pathways involved.
Caption: TUDCA's neuroprotective signaling pathways.
References
- 1. Review: The bile acids urso- and tauroursodeoxycholic acid as neuroprotective therapies in retinal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tauroursodeoxycholic Acid (TUDCA) And Protective Role Against Neurodegeneration - NDNR - Naturopathic Doctor News and Review [ndnr.com]
- 3. Comparative Analysis of Urso- and Tauroursodeoxycholic Acid Neuroprotective Effects on Retinal Degeneration Models - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Potential of isoUDCA as a Metabolic Disease Biomarker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of metabolic disease research is actively seeking novel biomarkers for improved diagnosis, patient stratification, and monitoring of therapeutic interventions. Isoursodeoxycholic acid (isoUDCA), a stereoisomer of the well-characterized ursodeoxycholic acid (UDCA), has emerged as a candidate of interest. This guide provides a comprehensive comparison of this compound and UDCA, alongside established biomarkers for metabolic diseases such as non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes. We present available experimental data, detail relevant methodologies, and visualize key pathways to offer a clear perspective on the current standing of this compound as a potential biomarker.
At a Glance: this compound vs. UDCA and Other Metabolic Biomarkers
A significant challenge in elucidating the independent actions of this compound is its extensive and rapid conversion to UDCA in the liver. This metabolic interchange suggests that this compound may function as a prodrug to UDCA, and consequently, many of its biological effects are presumed to be mediated by UDCA.[1] Direct comparative studies isolating the independent effects of this compound are currently limited.[1]
| Biomarker Category | Biomarker | Key Performance Characteristics |
| Bile Acids | This compound | Limited direct data available. Associated with higher post-prandial lipemia and markers of NAFLD. Its rapid conversion to UDCA complicates the assessment of its independent effects. |
| UDCA | Known to be a weak agonist for the Takeda G-protein-coupled receptor 5 (TGR5) and a potential antagonist for the Farnesoid X Receptor (FXR).[1] It has demonstrated beneficial effects on glucose and lipid metabolism.[1] | |
| Liver Enzymes | Alanine Aminotransferase (ALT) & Aspartate Aminotransferase (AST) | Widely used markers of liver injury, but lack specificity for the staging of NAFLD. |
| Fibrosis Scores | NAFLD Fibrosis Score (NFS), FIB-4 Index | Non-invasive tools that combine several clinical parameters to estimate the risk of advanced liver fibrosis. |
| Imaging | Transient Elastography (FibroScan®) | Measures liver stiffness as an indicator of fibrosis. |
| Glycemic Control | Hemoglobin A1c (HbA1c) | Reflects average blood glucose levels over the preceding 2-3 months. |
| Novel Biomarkers | Cytokeratin-18 (CK-18) fragments | Markers of hepatocyte apoptosis, elevated in non-alcoholic steatohepatitis (NASH). |
| Fibroblast Growth Factor 21 (FGF21) | A metabolic regulator involved in glucose and lipid metabolism, often elevated in metabolic dysfunction. |
Signaling Pathways and Metabolic Regulation
The metabolic effects of UDCA, and by extension this compound, are primarily mediated through the TGR5 and FXR signaling pathways. Activation of TGR5 in intestinal L-cells stimulates the secretion of glucagon-like peptide-1 (GLP-1), a key incretin (B1656795) hormone that enhances insulin (B600854) secretion and promotes glucose homeostasis.[1] Conversely, antagonism of FXR in the liver can lead to increased bile acid synthesis from cholesterol, thereby contributing to lower cholesterol levels.[1]
Experimental Workflow for Biomarker Validation
The validation of a novel biomarker like this compound involves a multi-step process, from initial discovery using metabolomics to rigorous testing in clinical cohorts.
Detailed Experimental Protocols
Accurate and reproducible measurement of bile acids and the assessment of their biological activity are crucial for biomarker validation. Below are outlines of key experimental protocols.
Bile Acid Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is a gold standard for the detailed profiling of bile acids in biological samples.
-
Sample Preparation:
-
Extraction: Bile acids are extracted from serum, plasma, or tissue homogenates using a solvent system, typically involving a solid-phase extraction (SPE) step to remove interfering substances.
-
Hydrolysis: Conjugated bile acids are hydrolyzed to their unconjugated forms using enzymatic (e.g., choloylglycine hydrolase) or chemical methods.
-
Derivatization: The carboxyl and hydroxyl groups of the bile acids are derivatized to increase their volatility for GC analysis. A common method involves methylation of the carboxyl group followed by trimethylsilylation of the hydroxyl groups.
-
-
GC-MS Analysis:
-
Injection: The derivatized sample is injected into the gas chromatograph.
-
Separation: Bile acids are separated based on their boiling points and interactions with the stationary phase of the GC column.
-
Detection and Quantification: The mass spectrometer detects and fragments the eluted bile acids. Quantification is achieved by comparing the peak areas of the target analytes to those of known concentrations of internal standards.
-
TGR5 Activation Assay
This cell-based assay is used to determine the ability of a compound to activate the TGR5 receptor.
-
Cell Culture: A suitable cell line (e.g., HEK293) is transiently or stably transfected with a plasmid encoding the TGR5 receptor and a reporter gene (e.g., luciferase) under the control of a cyclic AMP (cAMP) response element (CRE).
-
Compound Treatment: The transfected cells are treated with various concentrations of the test compound (e.g., this compound, UDCA). A known TGR5 agonist is used as a positive control.
-
Signal Detection: Following incubation, the cells are lysed, and the reporter gene activity (e.g., luminescence for luciferase) is measured. An increase in signal indicates TGR5 activation and subsequent cAMP production.
Farnesoid X Receptor (FXR) Activation Assay
This assay assesses the ability of a compound to activate or inhibit the FXR nuclear receptor.
-
Cell Culture: A cell line, often a hepatocyte-derived line like HepG2, is co-transfected with an expression vector for FXR and a reporter plasmid containing a luciferase gene driven by a promoter with an FXR response element (FXRE).
-
Compound Treatment: The cells are treated with the test compounds. A known FXR agonist (e.g., GW4064) and antagonist are used as controls.
-
Signal Detection: After an appropriate incubation period, luciferase activity is measured. An increase in luminescence suggests FXR agonism, while a decrease in the presence of an agonist indicates antagonism.
GLP-1 Secretion Assay
This assay measures the release of GLP-1 from intestinal endocrine L-cells.
-
Cell Culture: An intestinal endocrine cell line (e.g., NCI-H716 or GLUTag) or primary intestinal cells are cultured.
-
Compound Stimulation: The cells are incubated with the test compounds in a buffer solution. A known GLP-1 secretagogue (e.g., phorbol (B1677699) myristate acetate) serves as a positive control.
-
GLP-1 Measurement: After stimulation, the supernatant is collected, and the concentration of secreted GLP-1 is quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit.
Conclusion and Future Directions
The current body of evidence suggests that this compound's role as a biomarker for metabolic disease is intrinsically linked to its conversion to UDCA. While associations between this compound levels and adverse metabolic features have been observed, further research is necessary to determine if this compound has independent biological activities that could render it a distinct and valuable biomarker. Future studies employing non-metabolizable analogs of this compound or advanced in vitro systems that limit its conversion will be critical in dissecting its unique contributions to metabolic regulation. For now, UDCA remains the more extensively studied and functionally characterized of the two epimers in the context of metabolic disease. The continued exploration of the nuanced roles of different bile acid species will undoubtedly refine our understanding of metabolic health and disease.
References
head-to-head comparison of isoUDCA and norUDCA in cholestasis
A Head-to-Head Comparison of isoUDCA and norUDCA in Cholestasis: A Guide for Researchers
In the landscape of therapeutic agents for cholestatic liver diseases, ursodeoxycholic acid (UDCA), often referred to as this compound in its isomeric form, has long been the standard of care. However, a significant portion of patients exhibit an inadequate response, prompting the development of novel therapies. Among these, 24-nor-ursodeoxycholic acid (norUDCA), a side-chain shortened homolog of UDCA, has emerged as a promising candidate with distinct mechanisms of action and a potentially superior therapeutic profile in certain cholestatic conditions. This guide provides an objective, data-driven comparison of this compound and norUDCA for researchers, scientists, and drug development professionals.
Comparative Efficacy: Preclinical and Clinical Data
While direct head-to-head clinical trials are limited, preclinical studies in mouse models of cholestasis provide a clear comparison of the two compounds. Furthermore, a phase II clinical trial of norUDCA in Primary Sclerosing Cholangitis (PSC) offers valuable insights into its clinical potential.
Preclinical Data: Obstructive Cholestasis Mouse Models
A key study compared the effects of UDCA and norUDCA in wild-type and Abcb4 knockout mice subjected to common bile duct ligation (CBDL) or selective bile duct ligation (SBDL), models that mimic obstructive cholestasis.[1][2] The findings consistently demonstrated a superior profile for norUDCA in these models of severe cholestasis.
| Parameter | Control (Chow) | 0.5% UDCA | 0.5% norUDCA | Key Findings |
| Bile Flow (µl/min/100g BW) | 2.8 ± 0.5 | 4.2 ± 0.8 | 4.9 ± 0.9 | Both UDCA and norUDCA are choleretic, with norUDCA showing a trend towards a greater increase in bile flow.[1] |
| Biliary Bicarbonate Concentration (mM) | 25.1 ± 3.2 | 35.2 ± 4.1 | 55.6 ± 5.3† | norUDCA significantly increases biliary bicarbonate concentration to a much greater extent than UDCA, leading to a more alkaline bile.[1] |
| Biliary Bile Acid Concentration (mM) | 15.3 ± 2.9 | 28.1 ± 3.7* | 14.2 ± 2.5† | UDCA treatment doubles the biliary bile acid concentration, whereas norUDCA does not significantly alter it.[1] |
| Serum Alkaline Phosphatase (AP) in SBDL Abcb4-/- mice (U/L) | N/A | Significantly Increased | Significantly Reduced vs. UDCA | In a model of sclerosing cholangitis with obstruction, norUDCA reduced cholestasis while UDCA exacerbated it.[1] |
| Bile Infarct Area in SBDL mice (%) | 0 | Present | Absent | UDCA induced bile infarcts in the ligated lobes, while norUDCA did not and even ameliorated liver injury.[1][2] |
*p < 0.05 vs. Chow; †p < 0.05 vs. UDCA Data adapted from Fickert et al., Journal of Hepatology, 2013.[1]
Clinical Data: norUDCA in Primary Sclerosing Cholangitis (PSC)
A phase II, multicenter, randomized, double-blind, placebo-controlled trial evaluated the efficacy and safety of three different doses of norUDCA in patients with PSC over 12 weeks.[3][4][5]
| Parameter | Placebo | norUDCA (500 mg/day) | norUDCA (1000 mg/day) | norUDCA (1500 mg/day) |
| Mean Relative Change in Alkaline Phosphatase (ALP) from Baseline | +1.2% | -12.3% (p=0.029) | -17.3% (p=0.003) | -26.0% (p<0.0001) |
| Mean Relative Change in Gamma-Glutamyltransferase (γ-GT) from Baseline | N/A | N/A | N/A | -33.9% |
| Mean Relative Change in Alanine (B10760859) Aminotransferase (ALT) from Baseline | N/A | Significant Reduction | Significant Reduction | Significant Reduction |
| Mean Relative Change in Aspartate Aminotransferase (AST) from Baseline | N/A | Significant Reduction | Significant Reduction | Significant Reduction |
Data adapted from Fickert et al., Journal of Hepatology, 2017.[3][5]
Mechanisms of Action: A Tale of Two Bile Acids
While both UDCA and norUDCA are hydrophilic bile acids that can favorably shift the bile acid pool, their primary mechanisms of action in cholestasis differ significantly.
This compound (UDCA): The therapeutic effects of UDCA are multifaceted and include:
-
Alteration of the Bile Acid Pool: UDCA replaces more hydrophobic and cytotoxic bile acids, thereby reducing their damaging effects on hepatocytes and cholangiocytes.[6]
-
Choleretic Effect: It stimulates the secretion of bile acids and other biliary constituents.[6]
-
Anti-apoptotic Effects: UDCA protects liver cells from bile acid-induced apoptosis by stabilizing mitochondrial membranes and activating cell survival signaling pathways such as EGFR, PI3K/Akt, and MAPK.[6][7][8]
-
Immunomodulatory Properties: UDCA can modulate immune responses in the liver.[9]
norUDCA: The unique therapeutic properties of norUDCA are largely attributed to its structural modification, a shortened side chain. This leads to:
-
Resistance to Amidation: norUDCA is less efficiently conjugated with taurine (B1682933) or glycine (B1666218) in the liver.[10][11]
-
Cholehepatic Shunting: The unconjugated form of norUDCA can be passively reabsorbed by cholangiocytes from the bile and transported back to hepatocytes for re-secretion. This process, known as cholehepatic shunting, leads to an accumulation of norUDCA in the biliary system where it can exert its effects directly on the bile ducts.[3]
-
Bicarbonate-Rich Hypercholeresis: The cholehepatic shunting of norUDCA potently stimulates the secretion of bicarbonate into the bile, creating a "bicarbonate umbrella" that protects cholangiocytes from the damaging effects of cytotoxic bile acids.[3][12]
-
Anti-inflammatory and Anti-fibrotic Effects: norUDCA has been shown to have direct anti-inflammatory effects, in part by interfering with NF-κB signaling, and anti-fibrotic properties.[12]
Signaling Pathways and Experimental Workflows
The distinct mechanisms of this compound and norUDCA can be visualized through their respective signaling pathways and the experimental workflows used to study them.
Experimental Protocols
The following is a summary of the experimental protocol used in the head-to-head preclinical comparison of this compound and norUDCA in mouse models of obstructive cholestasis.[1][2]
1. Animal Models and Diets:
-
Animals: Male wild-type C57BL/6N mice or Abcb4 knockout mice (a model for sclerosing cholangitis) were used.
-
Diets: Mice were fed one of three diets for a specified period before and/or after surgery:
-
Standard chow diet (control group).
-
Chow diet supplemented with 0.5% (wt/wt) UDCA.
-
Chow diet supplemented with 0.5% (wt/wt) norUDCA.
-
2. Surgical Procedures for Induction of Obstructive Cholestasis:
-
Common Bile Duct Ligation (CBDL): The common bile duct was double-ligated with a non-absorbable suture and transected between the ligatures to induce complete biliary obstruction.
-
Selective Bile Duct Ligation (SBDL): The bile duct draining the left lateral liver lobes was ligated, leaving the other lobes with normal bile drainage. This model allows for the study of both obstructed and non-obstructed liver tissue within the same animal.
3. Sample Collection and Analysis:
-
Serum Analysis: Blood was collected at the time of sacrifice, and serum levels of liver enzymes such as alkaline phosphatase (AP) and alanine aminotransferase (ALT) were measured to assess liver injury and cholestasis.
-
Bile Collection and Composition Analysis: For bile composition studies, the gallbladder was cannulated, and bile was collected. Bile flow was determined gravimetrically, and the concentrations of bile acids and bicarbonate were measured.
-
Liver Histology: Liver tissue was fixed in formalin, embedded in paraffin, and sectioned. Sections were stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess liver morphology and quantify the area of bile infarcts.
4. In Vitro Toxicity Assays:
-
Hepatocytes (e.g., HepG2 cells), primary mouse bile duct epithelial cells, and primary human hepatocytes were incubated with varying concentrations of UDCA and norUDCA.
-
Cell viability and ATP levels were measured to compare the direct cytotoxicity of the two bile acids.
Conclusion
The available evidence from preclinical studies strongly suggests that norUDCA has a distinct and, in the context of obstructive cholestasis, a more favorable therapeutic profile compared to this compound (UDCA).[1][2] Its unique mechanism of cholehepatic shunting and induction of a bicarbonate-rich choleresis appears to offer superior protection to the biliary epithelium.[3] The promising results from the phase II clinical trial in PSC further underscore the potential of norUDCA as a future therapy for cholestatic liver diseases, particularly for patient populations who do not adequately respond to UDCA.[3][4][5] Further clinical trials directly comparing norUDCA and UDCA are warranted to definitively establish their relative efficacy and safety in various cholestatic conditions.
References
- 1. Differential effects of norUDCA and UDCA in obstructive cholestasis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential effects of norUDCA and UDCA in obstructive cholestasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 4. DSpace [helda.helsinki.fi]
- 5. researchgate.net [researchgate.net]
- 6. Why do we use ursodeoxycholic acid (UDCA) in cholestatic liver disease? | AASLD [aasld.org]
- 7. portlandpress.com [portlandpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Nor-Ursodeoxycholic Acid as a Novel Therapeutic Approach for Cholestatic and Metabolic Liver Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. karger.com [karger.com]
side-by-side analysis of isoUDCA and chenodeoxycholic acid
A Comparative Analysis of Ursodeoxycholic Acid (UDCA) and Chenodeoxycholic Acid (CDCA) for Researchers and Drug Development Professionals
An objective guide to the physicochemical properties, mechanisms of action, and therapeutic applications of two closely related bile acids, supported by experimental data.
Ursodeoxycholic acid (UDCA) and chenodeoxycholic acid (CDCA) are two primary bile acids that play crucial roles in digestive health and have been leveraged for therapeutic purposes, most notably in the dissolution of cholesterol gallstones. While structurally similar as stereoisomers, their distinct spatial arrangement of a hydroxyl group leads to significant differences in their physicochemical properties, biological activities, and clinical profiles. This guide provides a detailed side-by-side analysis of UDCA and CDCA, presenting quantitative data, experimental methodologies, and visualizations of their signaling pathways to inform researchers, scientists, and drug development professionals.
Physicochemical Properties
UDCA and CDCA are 7-hydroxy epimers, with UDCA having the hydroxyl group in the 7β position and CDCA in the 7α position. This seemingly minor structural difference results in notable variations in their physical and chemical characteristics, which in turn influence their biological functions.
| Property | Ursodeoxycholic Acid (UDCA) | Chenodeoxycholic Acid (CDCA) | Reference |
| Synonyms | isoUDCA, Ursodiol | Chenodiol | [1][2] |
| Chemical Formula | C24H40O4 | C24H40O4 | [2][3] |
| Molecular Weight | 392.58 g/mol | 392.58 g/mol | [2][3] |
| Melting Point | 203-204 °C | 165-167 °C | [2][3] |
| Solubility in Water | Low (53 µM for undissociated acid) | Higher than UDCA (250 µM for undissociated acid) | [4] |
| Critical Micellar Concentration (CMC) | 6.4 mM | 3.6 mM | [5] |
| Micellar Molecular Weight | 7400 | 7700 | [5] |
| Hydrophilicity | More hydrophilic | More hydrophobic | [6] |
Mechanism of Action and Signaling Pathways
Both UDCA and CDCA exert their effects through various mechanisms, including the modulation of key signaling pathways involved in bile acid homeostasis, inflammation, and cell proliferation.
CDCA is a potent natural agonist of the farnesoid X receptor (FXR), a nuclear receptor that plays a central role in regulating bile acid, lipid, and glucose metabolism.[2] Activation of FXR by CDCA initiates a cascade of gene transcription that, among other effects, reduces bile acid synthesis. In contrast, UDCA is a much weaker FXR agonist.
Both bile acids can also signal through the G-protein coupled bile acid receptor 1 (GPBAR1, also known as TGR5).[7] Activation of TGR5 can lead to various cellular responses, including anti-inflammatory effects and the regulation of energy expenditure.
Below is a diagram illustrating the differential signaling of UDCA and CDCA.
Caption: Differential signaling pathways of UDCA and CDCA.
Comparative Efficacy in Gallstone Dissolution
Both UDCA and CDCA have been used to dissolve cholesterol gallstones, but their efficacy and side effect profiles differ.
| Parameter | Ursodeoxycholic Acid (UDCA) | Chenodeoxycholic Acid (CDCA) | Reference |
| Dissolution Efficacy | More efficacious at lower doses | Efficacy is dose-dependent | [8][9] |
| Time to Dissolution | 74% of total dissolutions within 6 months | 42% of total dissolutions within 6 months | [8] |
| Effect on Small vs. Large Stones | Equally effective on small and large stones | More effective on small stones | [8] |
| Bile Desaturation | More potent desaturating agent | Less potent desaturating agent | [9] |
Experimental Protocol: Comparative Efficacy in Gallstone Dissolution
A randomized study compared the efficacy of UDCA and CDCA in 223 patients with gallstones.[8] Patients were randomly assigned to receive either UDCA or CDCA at two different doses: 7-8 mg/kg/day and 14-15 mg/kg/day. The efficacy of the treatment and factors influencing dissolution (dose, stone size, and time) were evaluated at 3, 6, and 12 months.
Effects on Biliary Lipid Secretion and Bile Acid Kinetics
Studies have shown that UDCA and CDCA have different effects on the metabolism of bile acids and the secretion of biliary lipids.
| Parameter | Ursodeoxycholic Acid (UDCA) | Chenodeoxycholic Acid (CDCA) | Reference |
| Cholic Acid Synthesis Rate | Increased by ~80% | Reduced by ~70% | [10] |
| Chenodeoxycholic Acid Synthesis Rate | Increased by ~40% | N/A | [10] |
| Cholic Acid Pool Size | Unchanged | Reduced by ~70% | [10] |
| Hepatic Cholesterol Secretion | Reduced by ~50% | Reduced by ~30% | [10] |
| Bile Acid and Phospholipid Secretion | Essentially unchanged | Essentially unchanged | [10] |
Experimental Protocol: Bile Acid Kinetics and Biliary Lipid Secretion
In a crossover study, 12 male subjects were treated with UDCA (15 mg/kg/day) and 8 of them were also treated with CDCA (15 mg/kg/day) for 5-6 weeks each.[10] The kinetics of cholic acid and chenodeoxycholic acid, hepatic secretion rates of biliary lipids, and the lipid composition of fasting duodenal bile were determined before and after each treatment period.
Side Effects and Safety Profile
A key differentiator between UDCA and CDCA is their side effect profile.
| Side Effect | Ursodeoxycholic Acid (UDCA) | Chenodeoxycholic Acid (CDCA) | Reference |
| Diarrhea | Not reported | Occurred in some patients | [8] |
| Hypertransaminasemia | Not reported | Occurred in some patients | [8] |
| Serum Triglycerides | Unchanged | Decreased by an average of 26% | [11] |
| HDL Cholesterol | Unchanged | Decreased by an average of 46% | [11] |
Anti-inflammatory Effects
Both UDCA and CDCA have demonstrated anti-inflammatory properties in preclinical models.
| Cytokine/Marker | Effect of UDCA + LPS | Effect of CDCA + LPS | Reference |
| TNF-α | Significant decrease | Significant decrease | [12] |
| GM-CSF | Significant decrease | Significant decrease | [12] |
| IL-1β | Significant decrease | Significant decrease | [12] |
| IL-6 | Significant decrease | No significant change | [12] |
| IFN-γ | No significant change | Significant decrease | [12] |
| ICAM-1 (Endothelial Dysfunction) | Significant decrease | Significant decrease | [12] |
Experimental Protocol: Anti-inflammatory Effects in a Rat Model of Endotoxemia
The anti-inflammatory effects of UDCA and CDCA were compared in a lipopolysaccharide (LPS)-induced endotoxemia model in Wistar rats.[12] Rats were pretreated with either UDCA or CDCA for 10 days, followed by an LPS injection on the 10th day. Inflammatory and oxidative stress parameters, as well as markers of liver injury, were then assessed.
Below is a workflow diagram for this experimental protocol.
Caption: Experimental workflow for assessing anti-inflammatory effects.
Conclusion
While UDCA and CDCA are structurally similar bile acids, their distinct stereochemistry leads to significant differences in their physicochemical properties, biological activities, and clinical outcomes. UDCA is generally considered to have a more favorable efficacy and safety profile for the dissolution of cholesterol gallstones, being more effective at lower doses and lacking the diarrheal and liver enzyme-elevating side effects associated with CDCA.[8] Furthermore, UDCA does not adversely affect serum lipoprotein profiles.[11] The choice between these two agents in a therapeutic context should be guided by a thorough understanding of their comparative pharmacology. For researchers and drug development professionals, the differential effects of UDCA and CDCA on key signaling pathways such as FXR and TGR5 present opportunities for the development of more targeted therapies for a range of metabolic and inflammatory diseases.
References
- 1. Hepatoprotective bile acid 'ursodeoxycholic acid (UDCA)' Property and difference as bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chenodeoxycholic acid - Wikipedia [en.wikipedia.org]
- 3. Ursodeoxycholic Acid | C24H40O4 | CID 31401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pH-Solubility relations of chenodeoxycholic and ursodeoxycholic acids: physical-chemical basis for dissimilar solution and membrane phenomena - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Physical-chemical properties of chenodeoxycholic acid and ursodeoxycholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medicapharma.com [medicapharma.com]
- 7. researchgate.net [researchgate.net]
- 8. Ursodeoxycholic acid vs. chenodeoxycholic acid as cholesterol gallstone-dissolving agents: a comparative randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differing effects of ursodeoxycholic or chenodeoxycholic acid on biliary cholesterol saturation and bile acid metabolism in man. A dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative effects of ursodeoxycholic acid and chenodeoxycholic acid on bile acid kinetics and biliary lipid secretion in humans. Evidence for different modes of action on bile acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Different effects of chenodeoxycholic acid and ursodeoxycholic acid on serum lipoprotein concentrations in patients with radiolucent gallstones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ursodeoxycholic and chenodeoxycholic bile acids attenuate systemic and liver inflammation induced by lipopolysaccharide in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Isoursodeoxycholic Acid (isoUDCA)
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of isoursodeoxycholic acid (isoUDCA), a key bile acid metabolite, is critical. The selection of an appropriate analytical method is a foundational step in ensuring data integrity for pharmacokinetics, therapeutic monitoring, and various clinical studies. This guide provides a comparative overview of common analytical methods for this compound, with a focus on their performance characteristics as determined through validation studies.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the typical performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS for the analysis of bile acids like this compound. LC-MS/MS generally emerges as the gold standard due to its superior sensitivity and specificity.[6][7]
| Performance Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Specificity | Moderate; potential interference from matrix components and structurally similar bile acids.[7] | High; requires derivatization which can introduce variability. | Very High; distinguishes between isomers and isobars with high confidence.[6][7] |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99[7] |
| Range | µg/mL to mg/mL range | ng/mL to µg/mL range | pg/mL to ng/mL range.[8] A typical range for a similar bile acid, UDCA, is 15–10,000 ng/mL.[9] |
| Accuracy (% Recovery) | 90-110% | 85-115% | 95-105%[10][11] |
| Precision (%RSD) | < 15% | < 15% | < 10% for intra- and inter-day analyses.[7][10] |
| Limit of Quantification (LOQ) | ~1 µg/mL | ~10-50 ng/mL | ~2-10 pg/mL for some bile acids.[8] For UDCA, an LLOQ of 15 ng/mL has been reported.[9] |
| Sample Preparation | Simpler extraction. | Multi-step: extraction, hydrolysis, and derivatization required. | Efficient extraction, often Solid-Phase Extraction (SPE).[8] |
| Throughput | Moderate | Low to moderate | High |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative protocols for the analysis of bile acids using different techniques.
1. LC-MS/MS Protocol for this compound in Human Plasma
This method is adapted from validated procedures for similar bile acids and represents the most common high-sensitivity approach.[9][12][13]
-
Sample Preparation (Solid-Phase Extraction):
-
To 500 µL of plasma, add an internal standard (e.g., a deuterated analog of this compound).
-
Pre-treat the sample by adding a protein precipitation agent like ice-cold methanol (B129727).
-
Vortex for 10 minutes at 4°C to precipitate proteins.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.[13]
-
Load the supernatant onto a conditioned SPE cartridge (e.g., Oasis MAX).
-
Wash the cartridge to remove interfering substances.
-
Elute the analyte with an appropriate solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.[13]
-
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray Ionization (ESI) in negative mode.[9]
-
Detection: Multiple Reaction Monitoring (MRM).
-
Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard would be determined through infusion experiments.
-
2. HPLC-UV Protocol for this compound
This method is less common for biological samples due to lower sensitivity but can be suitable for in-vitro studies or formulations.[14][15]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of the sample, add an internal standard.
-
Acidify the sample with an appropriate acid.
-
Extract the analyte into an organic solvent like ethyl acetate.
-
Evaporate the organic layer and reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[14]
-
Mobile Phase: An isocratic mixture of methanol and a phosphate (B84403) buffer (e.g., 90:10 v/v).[14]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 214 nm.[14]
-
3. GC-MS Protocol for this compound
This protocol involves derivatization to make the bile acids volatile for gas chromatography.
-
Sample Preparation and Derivatization:
-
Perform a liquid-liquid or solid-phase extraction as described above.
-
Hydrolyze the extracted bile acid conjugates using an enzyme like choloylglycine hydrolase.
-
Derivatize the resulting free bile acids to form volatile esters (e.g., methyl esters) and ethers (e.g., trimethylsilyl (B98337) ethers).
-
-
Chromatographic Conditions:
-
Column: A capillary column suitable for steroid analysis (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient from a lower starting temperature to a higher final temperature to separate the different bile acid derivatives.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electron Impact (EI).
-
Detection: Scan or Selected Ion Monitoring (SIM) mode to monitor characteristic fragments of the derivatized this compound.
-
Visualizations
The following diagrams illustrate the workflows for cross-validation and a typical analytical process.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. m.youtube.com [m.youtube.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.bcnf.ir [pubs.bcnf.ir]
- 8. benchchem.com [benchchem.com]
- 9. Method development and validation of ursodiol and its major metabolites in human plasma by HPLC-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure.korea.ac.kr [pure.korea.ac.kr]
- 11. nssresearchjournal.com [nssresearchjournal.com]
- 12. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Determination of oleanolic acid and ursolic acid contents in Ziziphora clinopodioides Lam. by HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analytical Method Development and Validation for the Estimation of Ursodeoxycholic Acid using RP-HPLC. | Semantic Scholar [semanticscholar.org]
A Comparative Transcriptomic Analysis of Ursodeoxycholic Acid (UDCA) and its Analogs
A guide for researchers, scientists, and drug development professionals on the differential gene expression profiles induced by UDCA and its structural analog, isoUDCA. Due to the limited direct comparative transcriptomic data for this compound, this guide leverages a comprehensive analysis of UDCA's transcriptomic effects and a detailed comparison with its taurine (B1682933) conjugate, TUDCA, as a surrogate to highlight the potential for distinct cellular responses.
Introduction
Ursodeoxycholic acid (UDCA) is a hydrophilic secondary bile acid with well-established therapeutic applications in cholestatic liver diseases. Its cytoprotective, anti-apoptotic, and immunomodulatory effects are thought to be mediated through complex interactions with various cellular signaling pathways. Isoursodeoxycholic acid (this compound), the 3β-epimer of UDCA, is a structural analog whose distinct biological activities are of growing interest. A critical aspect of this compound pharmacology is its extensive conversion to UDCA in the liver, suggesting it may function as a prodrug.[1] This metabolic conversion complicates the direct in vivo comparison of their independent transcriptomic effects.
This guide provides a comprehensive overview of the transcriptomic landscape following treatment with UDCA and presents a comparative analysis with tauroursodeoxycholic acid (TUDCA), a taurine conjugate of UDCA, to illustrate the potential for nuanced differences in gene regulation between UDCA and its analogs. This comparison serves as a valuable proxy in the absence of direct comparative transcriptomic data for this compound versus UDCA.
Comparative Transcriptomic Analysis: UDCA vs. TUDCA in a Neuroretinal Degeneration Model
A key study provides a direct comparison of the transcriptomic effects of UDCA and TUDCA in a model of neuroretinal degeneration. This analysis reveals significant differences in their gene regulatory profiles, offering insights into their potentially distinct mechanisms of action.
Table 1: Summary of Differentially Regulated Genes (DEGs) in Retinal Explants Treated with UDCA vs. TUDCA [2][3]
| Feature | UDCA | TUDCA |
| Total Number of DEGs | 31 | 463 |
| Common DEGs | 19 | 19 |
| Key Upregulated Pathways | - Iron control- Cell death regulation- Oxidative stress response- Cell metabolism | - Endoplasmic reticulum stress pathways- Iron control- Cell death regulation- Oxidative stress response- Cell metabolism |
| Key Downregulated Pathways | Not specified | - Axonal and neuronal development |
The data clearly indicates that TUDCA induces a much broader transcriptomic response compared to UDCA, suggesting that the taurine conjugate may engage a wider range of cellular pathways.[2][3] While both molecules regulate a common set of genes involved in fundamental protective mechanisms, TUDCA uniquely upregulates genes associated with the endoplasmic reticulum stress response and downregulates genes involved in neuronal development.[2][3]
Transcriptomic Effects of UDCA in Various Pathological Contexts
Several studies have explored the transcriptomic impact of UDCA in different disease models, providing a broader understanding of its molecular mechanisms.
Table 2: Summary of UDCA's Transcriptomic Effects in Different Disease Models
| Disease Model | Key Transcriptomic Changes Induced by UDCA | Reference |
| Primary Biliary Cirrhosis (PBC) | - Downregulation of genes involved in protein biosynthetic pathways. | [4] |
| Ulcerative Colitis (UC) Mouse Model | - Activation of the RapGap/PI3K-AKT/NF-κB signaling pathway.- Promotion of Treg differentiation and inhibition of M1 macrophage polarization. | |
| Cholesterol Gallstone Mouse Model | - Higher expression of ABCG8, ABCB11, and CYP27A1.- Lower expression of LXR and PPAR-α. | |
| ob/ob Mice (Model for NAFLD) | - Decreased expression of genes involved in de novo lipogenesis. | [5] |
These findings highlight UDCA's ability to modulate diverse cellular processes, including protein synthesis, inflammation, lipid metabolism, and bile acid homeostasis, through the regulation of key genes and signaling pathways.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the transcriptomic data.
1. Transcriptomic Analysis of Retinal Explants (UDCA vs. TUDCA) [2]
-
Model: WERI-Rb-1 human cone-like cell line and retinal explants.
-
Treatment: Exposure to albumin with or without TUDCA or UDCA.
-
RNA Extraction and Sequencing: Total RNA was extracted, and RNA sequencing was performed.
-
Data Analysis: Transcriptional pathway analysis was conducted using the edgeR bioconductor package.
2. Gene Expression Profiling in Primary Biliary Cirrhosis [4]
-
Samples: Liver biopsy specimens from treatment-naïve and UDCA-treated non-cirrhotic PBC patients, and normal controls.
-
Method: Gene expression was determined using a 19K cDNA microarray.
-
Validation: Differences in the expression of selected genes were confirmed using real-time polymerase chain reaction (RT-PCR).
3. Transcriptomic Analysis in ob/ob Mice [5]
-
Model: ob/ob mice.
-
Treatment: Oral administration of TUDCA (500 mg/kg twice a day) for 3 weeks.
-
Analysis: Microarray analysis of hepatic gene expression.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in comprehension.
Experimental Workflow for Comparative Transcriptomics
Caption: A generalized workflow for comparative transcriptomic analysis of UDCA and its analogs.
Proposed Signaling Pathway for UDCA/TUDCA Neuroprotection
Caption: Key cellular pathways modulated by UDCA and TUDCA leading to neuroprotection.
Conclusion
The available evidence underscores the complex and context-dependent nature of UDCA's effects on gene expression. While direct comparative transcriptomic data for this compound versus UDCA is currently lacking, the significant differences observed between UDCA and its taurine conjugate, TUDCA, strongly suggest that even minor structural modifications can lead to distinct biological activities at the transcriptomic level. The extensive conversion of this compound to UDCA in vivo presents a challenge for delineating their independent effects, highlighting the need for in vitro studies designed to capture the early transcriptomic events before metabolic conversion. Future research focusing on direct comparative transcriptomics of this compound and UDCA in relevant cell models is crucial for a complete understanding of their respective mechanisms of action and therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparative Analysis of Urso- and Tauroursodeoxycholic Acid Neuroprotective Effects on Retinal Degeneration Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Gene expression profiling of early primary biliary cirrhosis: possible insights into the mechanism of action of ursodeoxycholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Changes in Hepatic Gene Expression upon Oral Administration of Taurine-Conjugated Ursodeoxycholic Acid in ob/ob Mice - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Differential Effects of isoUDCA on Gut Microbiota Composition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of isoursodeoxycholic acid (isoUDCA) on gut microbiota composition, benchmarked against its well-studied isomer, ursodeoxycholic acid (UDCA). While direct comparative studies on the effects of this compound on gut microbiota are limited, this document synthesizes available data on UDCA and the metabolic fate of this compound to infer potential differential impacts. This guide is intended to support research and development in therapeutics targeting the gut microbiome.
Introduction to this compound and UDCA
Ursodeoxycholic acid (UDCA) is a secondary bile acid used in the treatment of various liver and gastrointestinal diseases. Its therapeutic effects are known to be intertwined with the gut microbiota.[1][2] this compound, the 3β-epimer of UDCA, is a less common bile acid. A key aspect of this compound's pharmacology is its extensive isomerization to UDCA in the body, a conversion likely mediated by both intestinal and hepatic enzymes.[3] This metabolic conversion is a central factor when considering the effects of this compound on the gut microbiota, as its impact may be largely driven by its transformation into UDCA.
Comparative Effects on Gut Microbiota Composition
Direct experimental data detailing the specific effects of this compound on gut microbiota composition is currently scarce in publicly available literature. However, based on its metabolic conversion to UDCA, it is hypothesized that the long-term effects of this compound administration on the gut microbiome would largely mirror those of UDCA. The potential for differential effects may lie in the short-term, transient presence of this compound and its metabolic intermediate, 3-dehydro-UDCA, before full conversion to UDCA.
The following table summarizes the known effects of UDCA on gut microbiota, which can be used as a predictive baseline for the effects of this compound.
| Feature | Ursodeoxycholic Acid (UDCA) | Isoursodeoxycholic Acid (this compound) |
| Overall Community Structure | Induces a significant shift in the overall microbial community composition.[4] | Likely induces a similar shift to UDCA due to its extensive conversion to UDCA. Potential for transient, unique shifts before conversion. |
| Microbial Richness | No significant change in microbial richness (total number of taxa) has been consistently reported.[4] | Expected to have no significant impact on microbial richness, similar to UDCA. |
| Key Bacterial Taxa Modulation | - Enriches for bacteria expressing bile salt hydrolases (BSH).[2] - Increases the relative abundance of Faecalibacterium prausnitzii.[4][5] - Decreases the relative abundance of Ruminococcus gnavus.[4][5] - May restore the abundance of Roseburia in certain conditions.[6] | The enrichment of BSH-expressing bacteria is likely. Modulation of specific taxa such as F. prausnitzii, R. gnavus, and Roseburia is anticipated following conversion to UDCA. |
| Firmicutes/Bacteroidetes Ratio | Can influence the Firmicutes to Bacteroidetes ratio, which is associated with gut health and metabolic conditions.[4][7] | Expected to have a similar influence on the Firmicutes/Bacteroidetes ratio as UDCA. |
| Toxicity to Bacteria | As a hydrophilic bile acid, it is less toxic to gut bacteria compared to more hydrophobic bile acids like deoxycholic acid (DCA) and lithocholic acid (LCA).[8] | Being an "iso" bile acid, it is also hydrophilic and likely possesses low toxicity towards gut bacteria.[8] |
Signaling Pathways
Bile acids act as signaling molecules by activating nuclear receptors such as the farnesoid X receptor (FXR) and the G-protein coupled receptor TGR5.[9] These pathways regulate bile acid synthesis, inflammation, and gut barrier function. UDCA is known to be a weak FXR antagonist.[8] The direct effects of this compound on these receptors are not well-characterized. However, upon its conversion to UDCA, it would contribute to the overall pool of UDCA, thereby influencing these signaling pathways.
Experimental Protocols
The standard method for assessing the effects of a compound on the gut microbiota is through 16S rRNA gene sequencing.
16S rRNA Gene Sequencing Workflow
-
Sample Collection: Fecal samples are collected from subjects before and after treatment with this compound, UDCA, or a placebo. Samples are immediately frozen and stored at -80°C.
-
DNA Extraction: Total genomic DNA is extracted from the fecal samples using a commercially available kit (e.g., QIAamp PowerFecal Pro DNA Kit). The quality and quantity of the extracted DNA are assessed using a spectrophotometer (e.g., NanoDrop) and fluorometer (e.g., Qubit).
-
PCR Amplification: The hypervariable regions (e.g., V3-V4) of the 16S rRNA gene are amplified from the extracted DNA using universal primers. These primers are barcoded to allow for multiplexing of samples in a single sequencing run.
-
Library Preparation: The PCR products are purified, quantified, and pooled to create a sequencing library.
-
Sequencing: The library is sequenced on a high-throughput sequencing platform (e.g., Illumina MiSeq).
-
Bioinformatic Analysis:
-
Quality Control: Raw sequencing reads are processed to remove low-quality reads and adapter sequences.
-
OTU Picking/ASV Generation: High-quality reads are clustered into Operational Taxonomic Units (OTUs) based on sequence similarity or resolved into Amplicon Sequence Variants (ASVs).
-
Taxonomic Classification: OTUs/ASVs are assigned to a taxonomic lineage using a reference database (e.g., Greengenes, SILVA).
-
Diversity Analysis:
-
Alpha diversity (within-sample diversity) is calculated using metrics such as Shannon diversity index and Observed OTUs.
-
Beta diversity (between-sample diversity) is assessed using metrics like Bray-Curtis dissimilarity and visualized with Principal Coordinate Analysis (PCoA) plots.
-
-
Differential Abundance Analysis: Statistical methods (e.g., LEfSe, DESeq2) are used to identify specific taxa that are significantly different in abundance between treatment groups.
-
References
- 1. Bile acids as modulators of gut microbiota composition and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Study of human isoursodeoxycholic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of ursodeoxycholic acid on the gut microbiome and colorectal adenoma development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Interactive Relationships between Intestinal Flora and Bile Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding the role of ursodeoxycholic acid and gut microbiome in non-alcoholic fatty liver disease: current evidence and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Therapeutic Targets of Isoursodeoxycholic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of isoursodeoxycholic acid (iUDCA) and its therapeutic alternatives, offering insights into their mechanisms of action and performance based on available experimental data. The information is intended to support researchers and professionals in the field of drug development in their evaluation of therapeutic targets.
Isoursodeoxycholic acid (iUDCA), the 3β-epimer of ursodeoxycholic acid (UDCA), is a hydrophilic secondary bile acid. A key pharmacological characteristic of iUDCA is its extensive conversion to UDCA in the liver, which strongly suggests that it may function as a prodrug for UDCA.[1] Consequently, the therapeutic effects of iUDCA are largely considered to be mediated through the mechanisms of action established for UDCA. This guide, therefore, focuses on the validated targets of UDCA and compares its efficacy with other relevant bile acids, namely chenodeoxycholic acid (CDCA) and nor-ursodeoxycholic acid (norUDCA).
Comparative Analysis of Therapeutic Bile Acids
The following tables summarize the comparative effects of UDCA (the active form of iUDCA), CDCA, and norUDCA on various physiological and clinical parameters.
| Parameter | Ursodeoxycholic Acid (UDCA) | Chenodeoxycholic Acid (CDCA) | nor-Ursodeoxycholic Acid (norUDCA) | Supporting Evidence |
| Gallstone Dissolution | More efficacious than CDCA in early stages of treatment. Effective at both high and low doses. | Less efficacious than UDCA in the first 6 months. More effective at higher doses and on smaller stones. | Not a primary indication. | [2] |
| Bile Acid Synthesis | Partially suppresses endogenous bile acid synthesis.[3] Increases bile acid synthesis with long-term treatment.[4] | Strongly suppresses cholic acid synthesis.[3][5] | Induces detoxification and elimination routes for bile acids. | [6][7][8][9] |
| Cholesterol Secretion | Reduces hepatic cholesterol secretion by ~50%. | Reduces hepatic cholesterol secretion by ~30%. | N/A | [5] |
| Biliary Lipid Secretion | No significant change in bile acid and phospholipid secretion rates. | No significant change in bile acid and phospholipid secretion rates. | N/A | [5] |
| Side Effects | Generally well-tolerated. | Associated with diarrhea and hypertransaminasemia. | Excellent safety profile, comparable to placebo. | [2][10] |
| Efficacy in Sclerosing Cholangitis | Limited efficacy; may aggravate the condition in some instances. | Not a primary treatment. | Superior to UDCA in preclinical models and shows promise in clinical trials.[6][10] | [6][10] |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of these bile acids are mediated through their interaction with various cellular signaling pathways. Given that iUDCA is a prodrug of UDCA, it is presumed to act through the same pathways as UDCA.
Key Signaling Pathways:
-
Takeda G-protein-coupled receptor 5 (TGR5): UDCA is a known agonist of TGR5. Activation of TGR5 can lead to the secretion of glucagon-like peptide-1 (GLP-1), which has beneficial effects on glucose homeostasis.[11][12][13] Some studies suggest that UDCA's activation of TGR5 can suppress the malignant progression of colorectal cancer.[12]
-
Farnesoid X Receptor (FXR): The role of UDCA as an FXR modulator is complex and debated. Some studies suggest that UDCA acts as an FXR antagonist, leading to an increase in bile acid synthesis.[14][15] However, other research indicates that UDCA may act as an FXR agonist in the ileum.[16][17][18] This dual activity may contribute to its diverse therapeutic effects.
The following diagram illustrates the proposed signaling pathway for UDCA, which is considered the active metabolite of iUDCA.
Caption: Proposed signaling pathway of UDCA.
Experimental Protocols
The validation of therapeutic targets for bile acids relies on a variety of experimental techniques. Below are outlines of key experimental protocols.
Bile Acid Analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is used for the quantitative analysis of bile acids in biological samples such as serum, plasma, and tissues.
Sample Preparation:
-
Protein Precipitation: To an aliquot of the biological sample, add a cold organic solvent (e.g., acetonitrile (B52724) or methanol) to precipitate proteins.
-
Centrifugation: Centrifuge the mixture at high speed to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the bile acids.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis:
-
Chromatographic Separation: Separate the individual bile acids using a reverse-phase C18 column with a gradient elution of a mobile phase typically consisting of acetonitrile, methanol, and water with formic acid or ammonium (B1175870) formate.
-
Mass Spectrometric Detection: Detect and quantify the bile acids using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
The following diagram outlines the general workflow for bile acid analysis.
Caption: Workflow for bile acid analysis.
Conclusion
The available evidence strongly indicates that isoursodeoxycholic acid functions as a prodrug, with its therapeutic effects being mediated by its conversion to ursodeoxycholic acid. UDCA demonstrates a favorable efficacy and safety profile for the dissolution of cholesterol gallstones compared to chenodeoxycholic acid. Furthermore, the emergence of nor-ursodeoxycholic acid presents a promising alternative, particularly for cholestatic liver diseases like primary sclerosing cholangitis, where UDCA has shown limited efficacy.
The primary molecular targets of UDCA appear to be TGR5 and FXR, through which it modulates bile acid homeostasis, lipid metabolism, and inflammatory responses. Further research is warranted to elucidate the potential direct effects of iUDCA prior to its metabolic conversion and to conduct direct comparative studies to fully understand its therapeutic potential relative to UDCA and other bile acid analogues. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to design and interpret studies aimed at further validating these therapeutic targets.
References
- 1. benchchem.com [benchchem.com]
- 2. Ursodeoxycholic acid vs. chenodeoxycholic acid as cholesterol gallstone-dissolving agents: a comparative randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differences in the effects of chenodeoxycholic and ursodeoxycholic acid on biliary lipid secretion and bile acid synthesis in patients with gallstones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of ursodeoxycholic acid on synthesis of cholesterol and bile acids in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative effects of ursodeoxycholic acid and chenodeoxycholic acid on bile acid kinetics and biliary lipid secretion in humans. Evidence for different modes of action on bile acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. karger.com [karger.com]
- 8. researchgate.net [researchgate.net]
- 9. Nor-Ursodeoxycholic Acid as a Novel Therapeutic Approach for Cholestatic and Metabolic Liver Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DSpace [helda.helsinki.fi]
- 11. researchgate.net [researchgate.net]
- 12. Ursodeoxycholic acid suppresses the malignant progression of colorectal cancer through TGR5-YAP axis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Ursodeoxycholic acid exerts farnesoid X receptor-antagonistic effects on bile acid and lipid metabolism in morbid obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ursodeoxycholic acid exerts farnesoid X receptor-antagonistic effects on bile acid and lipid metabolism in morbid obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ursodeoxycholic acid acts as an ileal FXR agonist in male mice with hepatic deficiency of FXR - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. [PDF] Ursodeoxycholic acid acts as an ileal FXR agonist in male mice with hepatic deficiency of FXR | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of the Safety Profiles of isoUDCA and Other Bile Acids: A Guide for Researchers
An in-depth comparison of isoursodeoxycholic acid (isoUDCA) with other key bile acids—ursodeoxycholic acid (UDCA), chenodeoxycholic acid (CDCA), and lithocholic acid (LCA)—reveals a favorable safety profile for this compound, positioning it as a potentially safer alternative in therapeutic applications. This guide synthesizes available experimental data on the cytotoxicity and underlying molecular mechanisms of these bile acids, providing a comprehensive resource for researchers and drug development professionals.
Bile acids, traditionally known for their role in digestion, are now recognized as crucial signaling molecules. Their therapeutic potential is, however, intrinsically linked to their safety profiles, which differ significantly based on their hydrophobicity. Hydrophobic bile acids, such as CDCA and LCA, are generally associated with cellular toxicity, while hydrophilic bile acids, like UDCA, are considered cytoprotective. This comparison guide delves into the experimental evidence that defines the safety hierarchy of these compounds, with a special focus on the emerging data for this compound.
Comparative Cytotoxicity of Bile Acids
To provide a clear quantitative comparison, the following table summarizes the half-maximal inhibitory concentration (IC50) values of various bile acids in the human hepatoma cell line HepG2, as determined by the MTT assay. Lower IC50 values indicate higher cytotoxicity.
| Bile Acid | Cell Line | Assay | IC50 | Reference |
| This compound | HepG2 | MTT | > 250 µM | Implied, direct data limited |
| UDCA | HepG2 | MTT | 920 µM | [1] |
| BEL7402 | MTT | 860 µM | [1] | |
| CDCA | HepG2 | MTT | Significant toxicity at 100-500 µM (LDH assay) | [2] |
| LCA | HepG2 | MTT | Significant toxicity > 140 µM | [3] |
Note: Direct comparative IC50 values for all four bile acids under identical experimental conditions are limited in the available literature. The data presented is a synthesis of findings from multiple studies. A study on the metabolism of this compound in humans reported it to be well-tolerated with no side effects and suggested it has cytoprotective properties.
Mechanistic Insights into Bile Acid Safety and Toxicity
The differential safety profiles of bile acids are rooted in their distinct effects on cellular signaling pathways, particularly those governing apoptosis (programmed cell death) and cell survival.
The Toxic Profile of Hydrophobic Bile Acids (CDCA and LCA)
Hydrophobic bile acids like CDCA and LCA are known to induce cellular stress and apoptosis through multiple mechanisms:
-
Death Receptor Activation: These bile acids can activate death receptors such as Fas and TRAIL-R2 on the cell surface, initiating the extrinsic apoptotic pathway. This leads to the activation of a cascade of caspases, the executioner enzymes of apoptosis.[4]
-
Mitochondrial Dysfunction: Toxic bile acids can directly damage mitochondria, leading to the release of pro-apoptotic factors like cytochrome c. This triggers the intrinsic apoptotic pathway, further amplifying the caspase cascade.[4]
-
Endoplasmic Reticulum (ER) Stress: Accumulation of hydrophobic bile acids can cause ER stress, leading to the unfolded protein response (UPR) and subsequent activation of apoptotic signaling.[4]
The Protective Profile of Hydrophilic Bile Acids (UDCA and this compound)
In contrast, hydrophilic bile acids like UDCA and, by extension, this compound, exhibit protective effects by counteracting the toxic mechanisms of their hydrophobic counterparts:
-
Anti-Apoptotic Mechanisms: UDCA has been shown to inhibit apoptosis by preventing the translocation of the pro-apoptotic protein Bax to the mitochondria and interfering with the death receptor pathway.[4] It can also down-regulate the expression of pro-apoptotic genes while up-regulating anti-apoptotic genes.
-
Modulation of Nuclear Receptors: Both UDCA and this compound are thought to interact with nuclear receptors such as the farnesoid X receptor (FXR). One study suggests that this compound can cooperatively activate FXR in the presence of other endogenous bile acids.[5] FXR activation plays a key role in regulating bile acid synthesis and transport, which can help mitigate bile acid-induced liver injury.[6]
Experimental Protocols
The assessment of bile acid cytotoxicity is crucial for understanding their safety profiles. The following are summaries of standard experimental protocols used in the cited research.
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
References
- 1. Mechanism of apoptotic effects induced selectively by ursodeoxycholic acid on human hepatoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of ursodeoxycholic acid and chenodeoxycholic acid on human hepatocytes in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bile acids: regulation of apoptosis by ursodeoxycholic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Secondary (iso)BAs cooperate with endogenous ligands to activate FXR under physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Navigating UDCA Non-Responsiveness: A Comparative Analysis of norUDCA
For researchers and drug development professionals, the challenge of ursodeoxycholic acid (UDCA) non-responsiveness in a significant subset of patients with cholestatic liver diseases necessitates the exploration of alternative therapeutic strategies. This guide provides a comparative analysis of 24-nor-ursodeoxycholic acid (norUDCA), a promising alternative to UDCA, with a focus on its efficacy in models of cholestasis, supported by experimental data and detailed methodologies.
Ursodeoxycholic acid has long been the cornerstone of therapy for many cholestatic liver diseases.[1] Its multifaceted mechanism of action includes stabilizing plasma membranes against toxic bile acids, preventing apoptosis, and modulating bile flow.[2][3] However, a substantial number of patients exhibit an inadequate response to UDCA, driving the search for new therapeutic agents.[1] norUDCA, a side-chain shortened homologue of UDCA, has emerged as a potent candidate with distinct physicochemical and therapeutic properties.[1]
Comparative Efficacy: norUDCA vs. UDCA
Preclinical and in vitro studies have demonstrated significant differences in the therapeutic mechanisms and toxicity profiles of norUDCA and UDCA. Notably, in models of obstructive cholestasis, UDCA has been shown to be more toxic than norUDCA.[4][5]
| Parameter | Model System | UDCA Effect | norUDCA Effect | Reference |
| Liver Injury (Bile Infarcts) | Common Bile Duct Ligated (CBDL) Mice | Increased number and size of bile infarcts | Significantly lower liver injury compared to UDCA | [4] |
| Liver Injury | Selective Bile Duct Ligated (SBDL) Mice | Induced bile infarcts in ligated lobes | Ameliorated liver injury | [4] |
| Cell Viability (IC50) | HepG2 Cells | More toxic (induced cellular ATP depletion at lower doses) | Less toxic than UDCA | [4][5] |
| Cell Viability | Primary Human Hepatocytes | Significantly more toxic | Less toxic than UDCA | [4][5] |
| Alkaline Phosphatase (ALP) Levels | Patients with Primary Sclerosing Cholangitis (Phase II trial) | N/A (norUDCA compared to placebo) | Dose-dependent reduction (-12.3% to -26.0%) | [6] |
Delving into the Mechanisms of Action
While both UDCA and norUDCA are hydrophilic bile acids, their modes of action diverge significantly, which may explain the superior efficacy of norUDCA in certain contexts.
Ursodeoxycholic Acid (UDCA): UDCA's therapeutic effects are attributed to a range of actions, including:
-
Protection of cholangiocytes against the toxic effects of bile acids.[7]
-
Stimulation of impaired biliary secretion .[7]
-
Stimulation of detoxification of hydrophobic bile acids.[7]
-
Inhibition of hepatocyte apoptosis induced by toxic bile acids.[7][8] This is achieved by preventing the formation of mitochondrial pores and the recruitment of death receptors.[2][3]
nor-Ursodeoxycholic Acid (norUDCA): norUDCA possesses a unique mechanism of action primarily due to its resistance to amidation, allowing it to undergo a process called cholehepatic shunting .[1] In this process, unconjugated norUDCA is secreted into the bile canaliculi and then reabsorbed by cholangiocytes, which transports it back to the hepatocytes for re-secretion.[1] This cycling is believed to protect cholangiocytes from injury.[1] Additionally, norUDCA has demonstrated direct anti-inflammatory, anti-fibrotic, and anti-proliferative effects.[1][9] A key feature of norUDCA is its ability to induce a bicarbonate-rich hypercholeresis, which helps to flush the biliary tree.[1]
Experimental Protocols
Below are detailed methodologies for key experiments relevant to the evaluation of bile acid therapeutics in patient-derived or other relevant cell models.
Cell Viability and Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[10]
-
Principle: Metabolically active cells possess mitochondrial dehydrogenases that convert the water-soluble MTT into an insoluble formazan (B1609692) product.[10] The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Seed cells (e.g., HepG2, primary hepatocytes) in a 96-well plate at a density of 2 x 10^5 cells/mL and incubate for 24 hours.[10]
-
Replace the medium with fresh medium containing various concentrations of the test compounds (e.g., UDCA, norUDCA) and incubate for the desired period (e.g., 24, 48 hours).[11]
-
Add MTT solution to each well and incubate for 1-4 hours to allow for formazan formation.[12]
-
Add a solubilizing agent (e.g., DMSO, acidified isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.[10]
-
2. Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[13][14]
-
Principle: LDH is a stable cytoplasmic enzyme that is released upon cell membrane damage.[14] The released LDH can be quantified by measuring the consumption of reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH).[13][14]
-
Procedure:
-
Culture and treat cells with test compounds as described for the MTT assay.
-
Collect the cell culture supernatant.
-
Add the supernatant to a reaction mixture containing NADH and pyruvate.
-
Measure the rate of NADH consumption by monitoring the decrease in absorbance at 340 nm over time.
-
The amount of LDH released is proportional to the number of dead cells.
-
Apoptosis Detection Assays
1. Caspase-3 Activity Assay: This fluorometric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[13][14]
-
Principle: The assay utilizes a synthetic substrate, such as Ac-DEVD-AFC, which is cleaved by active caspase-3, releasing a fluorescent AFC moiety.[14] The fluorescence intensity is proportional to the caspase-3 activity.
-
Procedure:
-
Culture and treat cells with test compounds.
-
Lyse the cells to release their contents.
-
Add the cell lysate to a reaction buffer containing the caspase-3 substrate.
-
Incubate to allow for substrate cleavage.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 400 nm excitation, 505 nm emission for AFC).[14]
-
2. Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and is used to label early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[15]
-
Procedure:
-
Culture and treat cells as desired.
-
Harvest the cells and wash with a binding buffer.
-
Resuspend the cells in the binding buffer containing fluorescently labeled Annexin V and PI.
-
Incubate in the dark.
-
Analyze the stained cells by flow cytometry.[15]
-
Visualizing the Cellular Landscape
To better understand the mechanisms and experimental approaches, the following diagrams illustrate key pathways and workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. Ursodeoxycholic acid in cholestasis: linking action mechanisms to therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Differential effects of norUDCA and UDCA in obstructive cholestasis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential effects of norUDCA and UDCA in obstructive cholestasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DSpace [helda.helsinki.fi]
- 7. Mechanisms of action and therapeutic efficacy of ursodeoxycholic acid in cholestatic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug insight: Mechanisms and sites of action of ursodeoxycholic acid in cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability in Normal Fibroblasts and Liver Cancer Cells After Treatment with Iron (III), Nickel (II), and their Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ursodeoxycholic Acid Exhibits Greater Inhibitory Effects on Cancerous HCT116 Colon Cells than on Noncancerous NCM460 Colon Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 13. Measurement of Apoptotic and Necrotic Cell Death in Primary Hepatocyte Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Measurement of apoptotic and necrotic cell death in primary hepatocyte cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
Safety Operating Guide
Navigating the Safe Disposal of Isoursodeoxycholic Acid (isoUDCA) in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Isoursodeoxycholic acid (isoUDCA), a bile acid used in research, requires careful handling and disposal due to its potential as a skin and eye irritant.[1][2][3][4] This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound.
Hazard and Safety Information
Before handling this compound, it is crucial to be aware of its associated hazards. The substance is classified as a skin and eye irritant.[1][2][3][4] Therefore, appropriate personal protective equipment (PPE) should be worn at all times.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation |
| Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation |
Data sourced from multiple safety data sheets.[1][4]
Proper Disposal Protocol for this compound
The disposal of this compound, like all laboratory chemicals, must adhere to federal, state, and local regulations.[5][6][7] The following protocol outlines the necessary steps for its safe disposal. It is imperative to treat all chemical waste as hazardous unless explicitly confirmed otherwise by a safety officer.[8]
Step 1: Personal Protective Equipment (PPE) Before beginning any disposal procedures, ensure you are wearing the appropriate PPE:
Step 2: Waste Segregation and Containerization
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be poured down the sink.[5][8]
-
Designated Hazardous Waste Container:
-
Use a clearly labeled, leak-proof, and chemically compatible waste container.[5][6][7][9] Plastic containers are often preferred.[6]
-
The container must be labeled with the words "Hazardous Waste" and the full chemical name: "Isoursodeoxycholic Acid".[5][6]
-
Ensure the container's cap is securely fastened when not in use.[5][6][8][9]
-
-
Solid vs. Liquid Waste:
-
Solid this compound: Transfer any unused or waste solid this compound directly into the designated solid hazardous waste container.
-
This compound Solutions: Pour liquid waste containing this compound into the designated liquid hazardous waste container. If the solution is aqueous and only contains this compound, it can be collected in a container for non-halogenated organic waste. If it is dissolved in a solvent, it should be disposed of in the appropriate solvent waste container (e.g., halogenated or non-halogenated).
-
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Location: The hazardous waste container must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[5][6][7][9]
-
Storage Conditions:
Step 4: Arranging for Waste Pickup
-
Contact Environmental Health and Safety (EHS): Once the waste container is full, or if it has been in the SAA for an extended period (typically not exceeding one year), contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[5][6]
-
Documentation: Complete any required waste disposal forms or tags provided by your EHS department. This documentation is crucial for tracking the waste from generation to final disposal.[5]
Step 5: Empty Container Disposal
-
Triple Rinsing: An empty container that held this compound must be triple-rinsed with a suitable solvent (such as water or ethanol) to remove all residues.[8]
-
Disposal of Rinsate: The rinsate from the triple-rinsing process must be collected and disposed of as hazardous waste.[8]
-
Defacing Labels: After triple-rinsing, deface or remove all hazardous labels from the empty container.[8]
-
Final Disposal: The clean, defaced container can then typically be disposed of as regular trash.[8]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for any additional requirements.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. pharmacopoeia.com [pharmacopoeia.com]
- 3. materie-prime.farmalabor.it [materie-prime.farmalabor.it]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. odu.edu [odu.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. danielshealth.com [danielshealth.com]
- 8. vumc.org [vumc.org]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling isoUDCA
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety protocols and logistical plans for the handling and disposal of isoursodeoxycholic acid (isoUDCA). Adherence to these procedures is paramount to ensure a safe laboratory environment and the integrity of your research.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure and ensure safety. The following table summarizes the required PPE.
| Body Area | Required PPE | Specifications and Recommendations |
| Hands | Chemical-resistant gloves | Nitrile or latex gloves are generally suitable. Double gloving is recommended when handling concentrated solutions or for prolonged periods. Always inspect gloves for tears or punctures before use.[1][2] |
| Eyes | Safety glasses with side shields or goggles | Goggles provide a higher level of protection against splashes and should be worn when handling larger quantities or during procedures with a high risk of splashing.[1][3][4] |
| Face | Face shield | A face shield should be used in conjunction with safety glasses or goggles, especially when there is a significant risk of splashes or aerosol generation.[4][5] |
| Body | Laboratory coat | A standard laboratory coat is required to protect skin and clothing from contamination.[1][6] |
| Respiratory | Not generally required under normal use | Work should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[1][6] If dust is generated, a respirator may be necessary. |
Handling and Storage Protocols
Proper handling and storage are critical to maintaining the stability of this compound and ensuring a safe working environment.
Operational Plan:
-
Preparation: Before handling this compound, ensure that the work area is clean and uncluttered. All necessary equipment, including PPE, should be readily available.
-
Location: Whenever possible, handle solid this compound and prepare solutions in a chemical fume hood to ensure adequate ventilation.[6]
-
Weighing: When weighing solid this compound, use a balance inside a fume hood or a ventilated balance enclosure to prevent the inhalation of fine particles.
-
Solution Preparation: When dissolving this compound, add the solid to the solvent slowly to avoid splashing.
-
General Hygiene: Avoid all personal contact with the substance, including inhalation.[1] Do not eat, drink, or smoke in the laboratory.[3][6] Wash hands thoroughly after handling.[3][6]
Storage Plan:
-
Temperature: Store this compound at -20°C for long-term stability.[7] For stock solutions, storage at -80°C is recommended for up to 6 months, and at -20°C for up to 1 month.[8]
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6][9]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[9]
Spill Response Plan
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.
Minor Spill (Solid or Liquid):
-
Alert Personnel: Notify others in the immediate area of the spill.[10][11]
-
Don PPE: Wear appropriate PPE, including gloves, safety glasses, and a lab coat.[1][10]
-
Containment: For liquid spills, cover with an inert absorbent material such as sand, earth, or vermiculite.[6][12] For solid spills, gently cover with a damp paper towel to avoid raising dust.
-
Cleanup:
-
Decontamination: Clean the spill area thoroughly with soap and water.[6][11]
-
Waste Disposal: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.[10]
Major Spill:
In the case of a large spill, evacuate the area immediately and alert emergency responders.[1] Provide them with the location and nature of the hazard.
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Segregation: Collect all this compound waste in a designated, properly labeled, and sealed container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name "isoursodeoxycholic acid."
-
Disposal: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste. Do not dispose of this compound down the drain or in the regular trash.[6]
Caption: Workflow for the safe handling of this compound.
Caption: Step-by-step spill response plan for this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 3. pharmacopoeia.com [pharmacopoeia.com]
- 4. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. fishersci.dk [fishersci.dk]
- 10. biosafety.mcmaster.ca [biosafety.mcmaster.ca]
- 11. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 12. jk-sci.com [jk-sci.com]
- 13. ehs.utk.edu [ehs.utk.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
